molecular formula C18H34O5 B1231515 9,12,13-Trihydroxy-10-octadecenoic acid CAS No. 29907-56-0

9,12,13-Trihydroxy-10-octadecenoic acid

货号: B1231515
CAS 编号: 29907-56-0
分子量: 330.5 g/mol
InChI 键: MDIUMSLCYIJBQC-BUHFOSPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9,12,13-Trihydroxy-10-octadecenoic acid has been reported in Caroxylon tetrandrum and Phyteuma orbiculare with data available.
from roots & stem of Glycyrrhiza glabara;  antistress compound;  RN refers to (E)-isome

属性

IUPAC Name

(E)-9,12,13-trihydroxyoctadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUMSLCYIJBQC-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29907-56-0, 97134-11-7
Record name 9,12,13-Trihydroxy-10E-octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29907-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12,13-Trihydroxy-10-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy-oxylipin derived from linoleic acid. The pathway involves a series of enzymatic reactions initiated by the oxygenation of linoleic acid. This document details the core enzymes involved, including lipoxygenases, peroxygenases, epoxy alcohol synthases, and epoxide hydrolases. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of polyunsaturated fatty acids and the bioactive lipids derived from them.

Introduction

Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles in plant and animal physiology, including inflammation, cell signaling, and defense mechanisms.[1] Among these, the trihydroxy derivatives of linoleic acid, such as this compound (9,12,13-THOA), have garnered interest due to their potential biological activities. The biosynthesis of 9,12,13-THOA is a multi-step enzymatic cascade that begins with the common polyunsaturated fatty acid, linoleic acid.[2] Understanding this pathway is critical for elucidating the biological functions of these molecules and for the potential development of therapeutic agents that target their formation or action.

The Biosynthetic Pathway of this compound

The synthesis of 9,12,13-THOA from linoleic acid is a sequential process involving several key enzymes. The generally accepted pathway proceeds as follows:

  • Lipoxygenase (LOX)-mediated Dioxygenation: The pathway is initiated by the action of a lipoxygenase, which introduces molecular oxygen into linoleic acid to form a hydroperoxy fatty acid. Specifically, either 9-lipoxygenase (9-LOX) or 13-lipoxygenase (13-LOX) can act on linoleic acid to produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[3]

  • Peroxygenase or Epoxy Alcohol Synthase Action: The hydroperoxide intermediate is then converted to an epoxy alcohol. This step can be catalyzed by a peroxygenase or an epoxy alcohol synthase.[2][4] For instance, 13-HPODE can be converted to 12,13-epoxy-9-hydroxy-10-octadecenoic acid.

  • Epoxide Hydrolase (EH)-mediated Hydrolysis: The final step involves the hydrolysis of the epoxide group by an epoxide hydrolase to form the triol, 9,12,13-THOA.[5][6]

An alternative pathway involving cytochrome P450 (CYP) enzymes has also been suggested. CYP monooxygenases can directly epoxidize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), which can then be hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxyoctadecenoic acids (DiHOMEs).[7][8] Further oxidation could potentially lead to trihydroxy derivatives, although this route is less characterized for 9,12,13-THOA formation.

Visualization of the Biosynthetic Pathway

9,12,13-THOA_Biosynthesis cluster_main Biosynthesis of this compound linoleic_acid Linoleic Acid hpode_13 13(S)-HPODE linoleic_acid->hpode_13 13-Lipoxygenase (13-LOX) + O2 epoxy_alcohol 12,13-Epoxy-9-hydroxy- 10-octadecenoic acid hpode_13->epoxy_alcohol Peroxygenase / Epoxy Alcohol Synthase thoa 9,12,13-THOA epoxy_alcohol->thoa Epoxide Hydrolase + H2O Enzyme_Activity_Workflow cluster_workflow General Workflow for Enzyme Activity Assay start Start: Prepare Reagents prepare_substrate Prepare Substrate Solution start->prepare_substrate prepare_buffer Prepare Buffer start->prepare_buffer prepare_enzyme Prepare Enzyme Dilution start->prepare_enzyme assay_setup Set up Assay Reaction (Substrate, Buffer, Enzyme) prepare_substrate->assay_setup prepare_buffer->assay_setup prepare_enzyme->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop analysis Analyze Product Formation (Spectrophotometry, HPLC, etc.) reaction_stop->analysis data_analysis Calculate Enzyme Activity analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Natural Sources of 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy fatty acid derived from linoleic acid, has garnered significant scientific interest due to its diverse biological activities, including roles in plant defense and potential anti-inflammatory effects in mammals. This technical guide provides a comprehensive overview of the known natural sources of this oxylipin, detailing its presence in various plant species, a specific bacterium, and mammalian cells. The document summarizes available quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and biological significance of 9,12,13-THOA.

Introduction

This compound, also known by the trivial name Pinellic acid, is a metabolite of the essential fatty acid, linoleic acid. Its structure features an 18-carbon chain with hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10. The formation of this molecule is a result of enzymatic oxidation, highlighting its role as a signaling molecule or a defense compound in various biological systems. Its presence has been confirmed in the plant kingdom, in certain microorganisms, and in mammalian tissues, suggesting a conserved biological importance. Understanding the natural distribution and concentration of 9,12,13-THOA is crucial for harnessing its potential applications in agriculture, pharmacology, and human health.

Natural Sources and Quantitative Data

9,12,13-THOA has been identified in a range of natural sources. While qualitative identification is more common, this section aims to consolidate the available quantitative data to provide a comparative overview.

Plant Sources

Several plant species have been reported to contain 9,12,13-THOA, where it is often implicated in plant defense mechanisms against pathogens.

  • Tomato (Solanum lycopersicum) : This compound is known to be synthesized in tomato fruits, where its formation involves the sequential action of lipoxygenase and peroxygenase enzymes.

  • Caroxylon tetrandrum : This plant has been identified as a natural source of this compound.

  • Phyteuma orbiculare : Reports indicate the presence of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in this plant, a closely related compound.

  • Glycyrrhiza glabra (Licorice) : The roots and stems of licorice have been found to contain 9,12,13-trihydroxy-(10E)-octadecenoic acid.[1]

Table 1: Quantitative Data of this compound in Plant Sources

Plant SpeciesPart AnalyzedConcentration/YieldReference
Solanum lycopersicum (Tomato)FruitData not specified[6]
Caroxylon tetrandrumAerial partsData not specified[7]
Phyteuma orbiculareAerial partsData not specified[8][9]
Glycyrrhiza glabra (Licorice)Roots and StemsData not specified[1]
Corchorus olitoriusLeavesData not specified[2][3][4][5]

Note: The lack of specific quantitative data in the literature highlights a significant area for future research.

Microbial Sources

The microbial production of 9,12,13-THOA offers a potential avenue for biotechnological synthesis.

  • Pseudomonas aeruginosa PR3 : This bacterial strain is capable of converting linoleic acid into an equimolar mixture of 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid.[10] The bioconversion process is influenced by the presence of certain metal ions, such as Fe²⁺ and Cu²⁺.[10]

Table 2: Production of this compound by Microbial Sources

Microbial SpeciesSubstrateProduct YieldReference
Pseudomonas aeruginosa PR3Linoleic AcidEquimolar mixture with isomer; specific yield not detailed[10]
Animal Sources

In mammals, 9,12,13-THOA is synthesized by specific immune cells and is thought to play a role in inflammatory processes.

  • Eosinophils : These immune cells are a primary source of 9,12,13-THOA in humans. The synthesis is dependent on the 15-lipoxygenase (15-LOX) enzyme.

  • Mast Cells : These cells also produce 9,12,13-THOA.

  • Vascular Tissue : Vascular tissues can convert polyunsaturated fatty acids into various metabolites, including trihydroxy derivatives.

Table 3: Cellular Sources of this compound in Animals

Cell/Tissue TypeKey Enzyme InvolvedBiological ContextReference
Eosinophils15-Lipoxygenase (15-LOX)Inflammation[11]
Mast CellsNot specifiedInflammation
Vascular TissueNot specifiedProstaglandin synthesis regulation

Experimental Protocols

Accurate quantification and characterization of 9,12,13-THOA require robust extraction and analytical methodologies.

Extraction of Oxylipins from Plant Material

This protocol provides a general method for the extraction of oxylipins from plant tissues.

  • Homogenization : Immediately freeze plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction : Suspend the powdered tissue in an extraction solvent (e.g., n-hexane:2-propanol, 3:2, v/v).

  • Internal Standard : Add an appropriate internal standard (e.g., a deuterated analog of the target analyte) to the extraction mixture for accurate quantification.

  • Phase Separation : After thorough mixing, add a solvent to induce phase separation (e.g., aqueous sodium sulfate).

  • Collection of Organic Phase : Centrifuge the mixture and collect the upper organic phase containing the lipids.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/water).

Extraction of Fatty Acid Metabolites from Bacterial Culture

This protocol outlines the extraction of fatty acids from bacterial cultures, such as Pseudomonas aeruginosa.

  • Cell Harvesting : Centrifuge the bacterial culture to pellet the cells.

  • Quenching (Optional but Recommended) : To halt metabolic activity, rapidly quench the cells with a cold solvent (e.g., -80°C methanol).

  • Lysis and Extraction : Resuspend the cell pellet in a solvent mixture designed to lyse the cells and extract lipids (e.g., a methanol:dichloromethane:ethyl acetate mixture). Sonication or bead beating can be used to enhance cell disruption.

  • Phase Separation : Add water and a non-polar solvent (e.g., hexane) to the extract to separate the lipid-containing organic phase from the aqueous phase.

  • Drying and Derivatization (Optional) : Evaporate the organic solvent. For analysis by Gas Chromatography (GC), the fatty acids can be derivatized to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.

  • Reconstitution : Reconstitute the final extract in a solvent compatible with the analytical platform.

Extraction of Trihydroxyoctadecenoic Acids from Eosinophils

This protocol is adapted for the extraction of oxylipins from immune cells.

  • Cell Incubation : Incubate isolated eosinophils with linoleic acid to stimulate the production of 9,12,13-THOA.

  • Reaction Termination : Stop the reaction by adding a solvent such as methanol.

  • Acidification and Extraction : Acidify the sample to protonate the carboxylic acid group of the fatty acids and extract with a non-polar solvent like ethyl acetate.

  • Solid-Phase Extraction (SPE) Cleanup : The crude extract can be further purified using a C18 SPE cartridge to remove interfering substances.

  • Elution and Analysis : Elute the trihydroxy fatty acids from the SPE cartridge and analyze by LC-MS/MS.

LC-MS/MS Method for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 9,12,13-THOA.

  • Chromatography :

    • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in negative ion mode.

    • Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion (Q1) : [M-H]⁻, m/z 329.2.

      • Product Ions (Q3) : Specific fragment ions for 9,12,13-THOA (e.g., m/z 171.1, 197.1).

  • Quantification : Use a calibration curve generated with authentic standards and normalize to the internal standard.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The formation of 9,12,13-THOA from linoleic acid is a multi-step enzymatic process. In plants, this pathway is a key component of the defense response against pathogens. A similar pathway is observed in mammalian eosinophils.

Biosynthesis of this compound Linoleic_Acid Linoleic Acid 13-HPODE 13(S)-Hydroperoxyoctadecadienoic Acid (13-HPODE) Linoleic_Acid->13-HPODE Lipoxygenase (LOX) Peroxygenase Epoxy_Alcohol 12,13(S)-Epoxy-9(Z)-hydroxy-10(E)-octadecenoic Acid 13-HPODE->Epoxy_Alcohol Peroxygenase (Epoxy Alcohol Synthase activity) THOA 9(S),12(R),13(S)-Trihydroxy-10(E)-octadecenoic Acid Epoxy_Alcohol->THOA Epoxide Hydrolase

Caption: Biosynthesis of 9,12,13-THOA from linoleic acid.

Potential Signaling Pathways

While the specific signaling pathways of 9,12,13-THOA are still under active investigation, preliminary evidence suggests its involvement in modulating inflammatory and metabolic responses.

  • PPAR Activation : Some oxidized fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. While direct activation of PPARα by 9,12,13-THOA is not definitively established, related oxylipins from tomato have been shown to act as PPARα agonists.[12][13][14] This suggests a potential mechanism for the anti-inflammatory effects of 9,12,13-THOA.

  • NF-κB Signaling : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some natural compounds exert their anti-inflammatory effects by inhibiting NF-κB signaling. Given the anti-inflammatory properties attributed to Pinellic acid, it is plausible that it may modulate this pathway, although direct evidence is currently limited.[6][15]

Potential Signaling Involvement of 9,12,13-THOA THOA 9,12,13-Trihydroxy-10- octadecenoic Acid PPAR PPARs THOA->PPAR Potential Activation NFkB NF-κB Pathway THOA->NFkB Potential Inhibition Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression NFkB->Gene_Expression Inflammation Regulation of Inflammation & Metabolism Gene_Expression->Inflammation

Caption: Hypothesized signaling pathways for 9,12,13-THOA.

Conclusion

This compound is a naturally occurring oxylipin with a widespread distribution across different biological kingdoms. Its presence in edible plants and its synthesis by human immune cells underscore its potential relevance to human health and disease. This technical guide has summarized the current knowledge of its natural sources, provided foundational experimental protocols for its study, and visualized its biosynthetic pathway. The significant gaps in quantitative data and the nascent understanding of its signaling mechanisms represent exciting opportunities for future research. A deeper investigation into these areas will be critical for elucidating the full therapeutic and biological potential of this intriguing molecule.

References

An In-depth Technical Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid: Chemical Structure and Stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME) is a complex oxylipin derived from the enzymatic oxidation of linoleic acid. Possessing three chiral centers and a double bond, this molecule exists as a multitude of stereoisomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and known biological significance of this compound. It is intended to serve as a foundational resource for researchers engaged in the study of lipid mediators and their therapeutic potential.

Chemical Structure and Nomenclature

This compound is an 18-carbon fatty acid characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a single double bond at position 10. Its molecular formula is C₁₈H₃₄O₅, and it has a molecular weight of approximately 330.46 g/mol .[1][2][3] The systematic IUPAC name for the most commonly encountered isomer is (10E)-9,12,13-trihydroxyoctadec-10-enoic acid, indicating a trans configuration of the double bond between carbons 10 and 11.

The core structure consists of an octadecenoic acid backbone, a long-chain carboxylic acid. The presence of multiple hydroxyl groups imparts a more polar character to the molecule compared to its precursor, linoleic acid.

Stereoisomerism: A World of Possibilities

The biological activity of this compound is intricately linked to its stereochemistry. With three chiral centers at carbons 9, 12, and 13, a total of 2³ = 8 diastereomers are possible. Each of these diastereomers can exist as a pair of enantiomers, leading to a total of 16 possible stereoisomers.

The stereochemical configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each chiral center. The geometry of the double bond is designated as either E (entgegen, opposite) for trans or Z (zusammen, together) for cis.

Some of the stereoisomers that have been identified and studied include:

  • (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid[1]

  • (9S,12R,13R)-9,12,13-Trihydroxy-10-octadecenoic acid

  • (9S,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid[3]

The specific stereoisomer produced in biological systems is dependent on the enzymatic machinery of the organism. For instance, in human eosinophils, the biosynthesis is mediated by 15-lipoxygenase, leading predominantly to the formation of the 13(S) configuration.[4]

Below is a diagram illustrating the stereoisomeric possibilities of this compound.

Stereoisomers cluster_C9 C9 Chirality cluster_C12 C12 Chirality cluster_C13 C13 Chirality cluster_C10 C10 Double Bond This compound This compound 9R 9R This compound->9R 9S 9S This compound->9S 12R 12R 9R->12R 12S 12S 9R->12S 9S->12R 9S->12S 13R 13R 12R->13R 13S 13S 12R->13S 12S->13R 12S->13S 10E (trans) 10E (trans) 13R->10E (trans) 10Z (cis) 10Z (cis) 13R->10Z (cis) 13S->10E (trans) 13S->10Z (cis)

Caption: Stereoisomeric possibilities of this compound.

Quantitative Data

The biological activity of this compound is highly dependent on its specific stereochemistry. Quantitative data for a specific stereoisomer, (9S,12S,13S)-9,12,13-Trihydroxy-10(E)-octadecenoic acid, also known as (–)-Pinellic Acid, is summarized below.

Biological ActivityAssay SystemEndpointResultReference
Anti-allergicAntigen-induced β-hexosaminidase release from RBL-2H3 mast cellsIC₅₀28.7 µg/mL[5]
Anti-inflammatoryLPS-induced nitric oxide (NO) production in BV-2 microgliaIC₅₀40.95 µM[5]

Experimental Protocols

Enzymatic Synthesis and Biosynthesis Pathway

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid. This process typically involves the action of lipoxygenases and peroxygenases.

Conceptual Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_product Product Linoleic Acid Linoleic Acid Hydroperoxy intermediate Hydroperoxy intermediate Linoleic Acid->Hydroperoxy intermediate Lipoxygenase Lipoxygenase Lipoxygenase Peroxygenase Peroxygenase This compound This compound Hydroperoxy intermediate->this compound Peroxygenase

Caption: Enzymatic synthesis of this compound.

Detailed Protocol: Lipoxygenase Activity Determination [6][7]

This protocol outlines the determination of lipoxygenase activity by monitoring the formation of conjugated dienes from linoleic acid at 234 nm.

Reagents:

  • 10 mM Sodium Linoleate Stock Solution:

    • To 10 mL of boiled, distilled water in a 150 mL Erlenmeyer flask, add 78 µL of linoleic acid and 90 µL of Tween 20.

    • Protect the solution from light by wrapping the flask in aluminum foil.

    • Mix gently with a pipette to avoid bubble formation.

    • Add 0.5 M NaOH dropwise until the solution clarifies (approximately 100 µL).

    • Transfer the solution to a 25 mL volumetric flask, protect from light, and bring to volume with boiled, distilled water.

    • Aliquot into 1.5 mL amber microtubes and store at -20°C.

  • 50.0 mM Phosphate Buffer, pH 6.0:

    • Mix 6.15 mL of 0.2 M dibasic sodium phosphate dihydrate (Na₂HPO₄·2H₂O) and 43.85 mL of 0.2 M monobasic sodium phosphate monohydrate (NaH₂PO₄·H₂O).

    • Dilute to 200 mL with deionized water.

    • Adjust the final pH to 6.0.

Procedure:

  • Prepare two 1.5 mL microtubes labeled "Blank" and "Test".

  • To the "Blank" tube, add 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution.

  • To the "Test" tube, add 1000 µL of phosphate buffer, 10.0 µL of the sodium linoleate stock solution, and 2.0 µL of the enzymatic extract (sample).

  • Zero the spectrophotometer at 234 nm using the contents of the "Blank" tube.

  • Initiate the reaction in the "Test" tube and immediately transfer the contents to a suitable cuvette.

  • After a 30-second delay, monitor the increase in absorbance at 234 nm for 120 seconds.

Separation and Analysis of Stereoisomers

The separation of the various stereoisomers of this compound is a significant analytical challenge due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Logical Workflow for Isomer Separation and Analysis:

Isomer_Separation Mixture of Stereoisomers Mixture of Stereoisomers Reversed-Phase HPLC Reversed-Phase HPLC Mixture of Stereoisomers->Reversed-Phase HPLC Diastereomer Separation Diastereomer Separation Reversed-Phase HPLC->Diastereomer Separation Chiral HPLC Chiral HPLC Diastereomer Separation->Chiral HPLC Enantiomer Separation Enantiomer Separation Chiral HPLC->Enantiomer Separation Mass Spectrometry (MS) Mass Spectrometry (MS) Enantiomer Separation->Mass Spectrometry (MS) Structure Elucidation Structure Elucidation Mass Spectrometry (MS)->Structure Elucidation

References

An In-depth Technical Guide on the Biological Role of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THODA) is a trihydroxy-oxylipin derived from the oxygenation of linoleic acid in plants. This technical guide provides a comprehensive overview of the current understanding of 9,12,13-THODA's biological role, with a focus on its biosynthesis, involvement in plant defense mechanisms, and its signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its biochemical context to facilitate further research and potential applications in agriculture and drug development.

Introduction

Oxylipins are a diverse class of lipid-derived signaling molecules that play pivotal roles in plant growth, development, and responses to a wide array of biotic and abiotic stresses. Among these, the C18 polyunsaturated fatty acid derivatives have been extensively studied. This compound, a member of this family, is synthesized from linoleic acid and has been identified in various plant species, including tomato (Solanum lycopersicum)[1]. This molecule is implicated in plant defense, exhibiting antimicrobial properties and potentially acting as a signaling molecule in response to pathogen attack[2][3]. Understanding the multifaceted role of 9,12,13-THODA is crucial for developing novel strategies for crop protection and for exploring its potential as a bioactive compound.

Biosynthesis of this compound

The biosynthesis of 9,12,13-THODA in plants is a multi-step enzymatic process initiated from linoleic acid, a common C18:2 polyunsaturated fatty acid. The pathway involves the sequential action of several key enzymes:

  • Lipoxygenase (LOX): The process begins with the oxygenation of linoleic acid by a 9-lipoxygenase (9-LOX) enzyme. This reaction introduces a hydroperoxy group at the C-9 position, forming 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

  • Peroxygenase (POX): The 9-HPODE intermediate is then converted by a peroxygenase. This enzyme catalyzes the formation of an epoxy-alcohol, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid[1].

  • Epoxide Hydrolase (EH): Finally, an epoxide hydrolase acts on the epoxy-alcohol, hydrolyzing the epoxide ring to yield the vicinal diol, resulting in the formation of 9,12,13-Trihydroxy-10(E)-octadecenoic acid[1].

This biosynthetic pathway highlights a specialized branch of the oxylipin pathway, distinct from the well-known jasmonic acid biosynthesis route which proceeds from 13-hydroperoxides.

9,12,13-THODA Biosynthesis Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE 9-Lipoxygenase (9-LOX) 12,13-Epoxy-9-hydroxy-10(E)-octadecenoic acid 12,13-Epoxy-9-hydroxy-10(E)-octadecenoic acid 9-HPODE->12,13-Epoxy-9-hydroxy-10(E)-octadecenoic acid Peroxygenase 9,12,13-THODA 9,12,13-THODA 12,13-Epoxy-9-hydroxy-10(E)-octadecenoic acid->9,12,13-THODA Epoxide Hydrolase

Biosynthesis of 9,12,13-THODA from linoleic acid.

Biological Role in Plant Defense

9,12,13-THODA and related oxylipins are increasingly recognized for their role in plant defense against pathogens. Their functions can be broadly categorized into direct antimicrobial activity and roles in signaling and induction of defense responses.

Direct Antimicrobial Activity

Several studies have demonstrated the direct antimicrobial effects of various oxylipins against a range of plant pathogens. While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for 9,12,13-THODA against a wide array of pathogens are not extensively documented, related trihydroxy oxylipins have shown growth-inhibitory effects on plant fungal pathogens[2]. The proposed mechanism of action for fatty acid derivatives often involves the disruption of pathogen cell membranes.

Signaling and Induction of Defense Responses

As a product of the 9-LOX pathway, 9,12,13-THODA is part of a complex signaling network that modulates plant defense. The 9-LOX pathway is known to be activated in response to pathogen attack and can act both locally and systemically.

  • Induction of Defense Genes: Treatment of plants with 9-LOX-derived oxylipins, such as 9-hydroxyoctadecatrienoic acid (9-HOT), a precursor in a related pathway, leads to the induction of a subset of defense-related genes[4]. While direct evidence for 9,12,13-THODA's specific effect on pathogenesis-related (PR) gene expression is still emerging, its structural similarity to other bioactive oxylipins suggests a potential role in modulating the expression of genes involved in cell wall reinforcement and the production of antimicrobial compounds[4].

  • Crosstalk with Other Hormone Pathways: The oxylipin signaling network exhibits significant crosstalk with other phytohormone pathways, including those of salicylic acid (SA), ethylene (ET), and brassinosteroids (BRs).

    • Ethylene: There is evidence of an antagonistic relationship between the 9-LOX pathway and ethylene signaling in the control of oxidative stress and plant defense[5].

    • Brassinosteroids: 9-LOX-derived oxylipins can activate brassinosteroid signaling to promote cell wall-based defenses, such as callose deposition, which can limit pathogen infection[6][7]. This suggests a sequential action where 9-LOX products trigger BR signaling to mount a physical barrier against invading pathogens.

Quantitative Data

Quantitative data on the concentration of 9,12,13-THODA in plant tissues is limited. However, studies on related oxo-derivatives of linoleic acid in tomato provide insights into their distribution. The concentration of these compounds can vary significantly between different tissues of the fruit.

Tomato Tissue 9-oxo-ODA Concentration (µg/g of tissue weight) Reference
Peel~0.2[8]
Sarcocarp~0.1[8]
Gelatinous TissueNot specified individually[8]

Note: The reported values are for 9-oxo-octadecadienoic acid (9-oxo-ODA) in the 'Momotaro' tomato variety. Concentrations of 9,12,13-THODA are expected to be influenced by factors such as plant species, cultivar, developmental stage, and stress conditions.

Signaling Pathway

The precise signaling pathway for 9,12,13-THODA is not yet fully elucidated. However, based on the understanding of related 9-LOX-derived oxylipins, a putative signaling cascade can be proposed. It is hypothesized that these oxylipins may be perceived at the plasma membrane or within the cell, leading to a signaling cascade that involves changes in ion fluxes, production of reactive oxygen species (ROS), and activation of downstream protein kinases. This ultimately results in the modulation of transcription factors that regulate the expression of defense-related genes.

The interaction with the brassinosteroid signaling pathway provides a more concrete, albeit indirect, signaling model. In this model, 9-LOX derivatives act upstream of BR synthesis and signaling.

9_LOX_BR_Crosstalk cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Cellular Response Pathogen_Attack Pathogen Attack 9_LOX_Pathway 9-LOX Pathway Activation Pathogen_Attack->9_LOX_Pathway 9_12_13_THODA 9,12,13-THODA & other 9-LOX Oxylipins 9_LOX_Pathway->9_12_13_THODA BR_Synthesis Brassinosteroid (BR) Synthesis 9_12_13_THODA->BR_Synthesis activates BR_Signaling BR Signaling Cascade (e.g., BES1/BZR1) BR_Synthesis->BR_Signaling Cell_Wall_Defense Cell Wall-Based Defense (e.g., Callose Deposition) BR_Signaling->Cell_Wall_Defense promotes Pathogen_Infection_Limit Limited Pathogen Infection Cell_Wall_Defense->Pathogen_Infection_Limit

Crosstalk between 9-LOX oxylipins and brassinosteroid signaling.

Experimental Protocols

Extraction and Purification of 9,12,13-THODA from Plant Tissues

This protocol outlines a general method for the extraction and partial purification of 9,12,13-THODA from plant material, which can be adapted for specific tissues.

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol or a mixture of chloroform:methanol (1:2, v/v)

  • Internal standard (e.g., a deuterated analog of a related oxylipin)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning solvent: Methanol

  • SPE equilibration solvent: Water

  • SPE wash solvent: Water or a low percentage of methanol in water

  • SPE elution solvent: Methanol or acetonitrile

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent: Methanol or mobile phase for LC-MS analysis

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the powdered tissue and transfer to a suitable tube.

  • Solvent Extraction:

    • Add the extraction solvent to the powdered tissue (e.g., 5 mL per gram of tissue).

    • Add a known amount of internal standard.

    • Vortex or sonicate the mixture for 20-30 minutes at 4°C.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with a smaller volume of extraction solvent and combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1-2 column volumes of the conditioning solvent (methanol) through the SPE cartridge.

    • Equilibration: Pass 1-2 column volumes of the equilibration solvent (water) through the cartridge. Do not let the cartridge dry out.

    • Sample Loading: Load the extracted supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove polar impurities.

    • Elution: Elute the oxylipins with 1-2 column volumes of the elution solvent (methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the reconstitution solvent.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

SPE_Workflow Start Start Condition 1. Condition Cartridge (Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Cartridge (Water/Low % Methanol) Load->Wash Elute 5. Elute Analytes (Methanol/Acetonitrile) Wash->Elute Dry_Reconstitute 6. Dry and Reconstitute Elute->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

Solid-Phase Extraction (SPE) workflow for oxylipin purification.

UPLC-ESI-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or acetic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 15-25 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion ([M-H]⁻): m/z 329.23.

  • Product Ions: Characteristic fragment ions for 9,12,13-THODA should be determined by infusion of a pure standard. Common fragments may result from water losses and cleavage of the carbon chain. For example, a precursor m/z of 329.2325 has been reported with product ions at m/z 197.11978 and 182.12161, among others[9].

  • Collision Energy: Optimize for the specific instrument and target analyte to achieve maximum fragmentation intensity.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Conclusion and Future Perspectives

This compound is an intriguing plant oxylipin with a clear role in the plant's defense arsenal. Its biosynthesis via the 9-LOX pathway and its potential antimicrobial and signaling functions underscore its importance in plant-pathogen interactions. However, significant gaps in our knowledge remain. Future research should focus on:

  • Elucidating the specific signaling pathway: Identifying the receptors and downstream components that mediate 9,12,13-THODA's effects is a critical next step.

  • Comprehensive quantitative analysis: Generating more extensive quantitative data on its accumulation in different plant species and under various stress conditions will provide a clearer picture of its physiological relevance.

  • Determining its full spectrum of bioactivity: A thorough investigation of its antimicrobial activity against a broader range of plant pathogens is warranted.

A deeper understanding of the biological role of 9,12,13-THODA holds promise for the development of novel and sustainable strategies to enhance crop resilience and for the discovery of new bioactive molecules for pharmaceutical applications.

References

An In-depth Technical Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid: From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a polyunsaturated fatty acid derived from linoleic acid, has garnered increasing interest within the scientific community. Initially identified from the medicinal plant Pinellia ternata and thus also known as Pinellic acid, this oxylipin plays a significant role in various biological processes, particularly in plant defense mechanisms. Its biosynthesis primarily occurs via enzymatic oxidation of linoleic acid, involving the sequential action of lipoxygenase and peroxygenase. This guide provides a comprehensive overview of the discovery, history, and detailed biochemical characterization of 9,12,13-THOA. It includes a summary of its known biological activities, detailed experimental protocols for its isolation and analysis, and a depiction of its known signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a C18 trihydroxy fatty acid, a class of molecules known for their diverse biological activities.[1][2] Its molecular formula is C18H34O5, with a molecular weight of approximately 330.46 g/mol .[3] The presence of three hydroxyl groups and a double bond in its structure contributes to its chemical reactivity and biological functionality. This guide will delve into the core aspects of 9,12,13-THOA, providing a foundational understanding for researchers and professionals in the fields of biochemistry, plant science, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the investigation of natural products from traditional medicinal plants. It is widely recognized by its common name, Pinellic acid , stemming from its initial isolation from the tuber of Pinellia ternata.[1][4] This plant has a long history of use in traditional Chinese medicine.[1] While the precise date of its absolute first identification is not definitively cited in the readily available literature, its characterization as "Pinellic acid" from Pinellia ternata marks a key point in its scientific history.[1][4] Early research focused on isolating and elucidating the structure of this novel compound.[2] Subsequent studies have identified its presence in a variety of other organisms, highlighting its broader biological significance.

Biosynthesis

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid.[5] This process involves a cascade of reactions catalyzed by specific enzymes, primarily lipoxygenase (LOX) and peroxygenase (PXG).[5]

The proposed biosynthetic pathway is as follows:

  • Lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxy intermediate.

  • Peroxygenase (PXG) then acts on this intermediate, leading to the formation of an epoxy alcohol.

  • Finally, an epoxide hydrolase is believed to catalyze the opening of the epoxide ring to yield the trihydroxy fatty acid.[5]

This enzymatic cascade is a key part of the broader oxylipin pathway in plants, which is activated in response to various biotic and abiotic stresses.

Biosynthesis of this compound Linoleic Acid Linoleic Acid Hydroperoxy Intermediate Hydroperoxy Intermediate Linoleic Acid->Hydroperoxy Intermediate Lipoxygenase (LOX) Epoxy Alcohol Intermediate Epoxy Alcohol Intermediate Hydroperoxy Intermediate->Epoxy Alcohol Intermediate Peroxygenase (PXG) This compound This compound Epoxy Alcohol Intermediate->this compound Epoxide Hydrolase

Biosynthetic pathway of 9,12,13-THOA.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its role in plant defense being the most extensively studied.

Plant Defense

This oxylipin is a key signaling molecule in the plant's response to pathogens. Its production is often induced upon infection, and it can act as an antimicrobial agent.[6] The signaling pathway is thought to be interconnected with other plant defense hormones, such as jasmonic acid, though the precise molecular interactions are still under investigation.[7]

Plant Defense Signaling Pathogen Attack Pathogen Attack Linoleic Acid Linoleic Acid Pathogen Attack->Linoleic Acid Induces 9,12,13-THOA Biosynthesis 9,12,13-THOA Biosynthesis Linoleic Acid->9,12,13-THOA Biosynthesis Substrate Antimicrobial Activity Antimicrobial Activity 9,12,13-THOA Biosynthesis->Antimicrobial Activity Leads to Defense Gene Expression Defense Gene Expression 9,12,13-THOA Biosynthesis->Defense Gene Expression Activates Jasmonic Acid Pathway Jasmonic Acid Pathway 9,12,13-THOA Biosynthesis->Jasmonic Acid Pathway Crosstalk?

Role of 9,12,13-THOA in plant defense.
Other Biological Activities

Beyond its role in plants, 9,12,13-THOA has been investigated for other potential biological effects. Studies have suggested its involvement in inflammatory responses and as a potential antimicrobial agent against various microorganisms.[3][8] More recently, it has been identified as a ligand for peroxisome proliferator-activated receptors (PPAR-α/γ), suggesting a role in metabolic regulation.[9]

Quantitative Data

The concentration of this compound can vary significantly depending on the biological source and conditions. The following table summarizes available quantitative data.

Biological SourceConditionConcentration (µg/g fresh weight)Reference
Tomato (Solanum lycopersicum) Fruit EpicarpMature Green~2.5[10]
Tomato (Solanum lycopersicum) Fruit EpicarpRed Ripe~1.0[10]
Tomato (Solanum lycopersicum) Fruit MesocarpMature Green~1.5[10]
Tomato (Solanum lycopersicum) Fruit MesocarpRed Ripe~0.5[10]

Experimental Protocols

Extraction and Purification from Pinellia ternata

This protocol outlines the general steps for the isolation and purification of Pinellic acid from its natural source.[1]

Materials:

  • Dried tubers of Pinellia ternata

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hydrophobic Interaction Chromatography (HIC) column

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Ground, dried tubers of Pinellia ternata are extracted with methanol using a Soxhlet apparatus. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Hydrophobic Interaction Chromatography (HIC): The crude extract is subjected to HIC to remove highly polar impurities. A step-gradient of decreasingly polar solvent (e.g., methanol-water mixtures) is used for elution.

  • Silica Gel Column Chromatography: The partially purified fraction from HIC is further purified by silica gel column chromatography. A solvent system of hexane-ethyl acetate with a gradually increasing polarity is typically used to elute the compound of interest.

  • Purity Analysis by HPLC: The purity of the isolated fractions is assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase such as 70% methanol containing 0.01% acetic acid.[1] The compound is detected by UV absorbance.

Extraction and Purification Workflow Start Dried Pinellia ternata tubers Extraction Methanol Extraction (Soxhlet) Start->Extraction Evaporation Rotary Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract HIC Hydrophobic Interaction Chromatography CrudeExtract->HIC SilicaGel Silica Gel Column Chromatography HIC->SilicaGel PurityCheck RP-HPLC Analysis SilicaGel->PurityCheck PureCompound Pure 9,12,13-THOA PurityCheck->PureCompound

Workflow for the isolation of 9,12,13-THOA.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,12,13-THOA in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer

Sample Preparation:

  • Homogenization: Biological tissue is homogenized in a suitable solvent, often methanol or a mixture of chloroform and methanol.

  • Lipid Extraction: A liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) is performed to isolate the lipid fraction.

  • Solid-Phase Extraction (SPE): The lipid extract may be further purified using a C18 SPE cartridge to remove interfering substances.

  • Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization of the carboxylic acid group can sometimes improve chromatographic properties and ionization efficiency.

LC-MS/MS Parameters:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to aid in protonation for positive ion mode or a base for negative ion mode.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode to deprotonate the carboxylic acid.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 9,12,13-THOA and an internal standard are monitored for high selectivity and accurate quantification.

Typical MRM Transitions (Negative Ion Mode):

  • Precursor Ion (Q1): m/z 329.2 [M-H]⁻

  • Product Ions (Q3): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

Conclusion and Future Perspectives

This compound, or Pinellic acid, has evolved from a natural product isolated from a traditional medicinal herb to a recognized signaling molecule with diverse biological activities. Its role in plant defense is becoming increasingly clear, and its potential interactions with mammalian signaling pathways, such as PPARs, open up new avenues for research in inflammation and metabolic diseases.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: A more detailed understanding of the molecular targets and downstream signaling cascades of 9,12,13-THOA in both plant and animal systems is crucial.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of 9,12,13-THOA could lead to the development of more potent and selective modulators of its biological targets.

  • Therapeutic Potential: Further investigation into its anti-inflammatory and metabolic regulatory properties may uncover its potential as a lead compound for the development of new therapeutic agents.

This technical guide provides a solid foundation for researchers and professionals to build upon as they explore the multifaceted nature of this intriguing oxylipin.

References

9,12,13-Trihydroxy-10-octadecenoic Acid: A Linoleic Acid Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy fatty acid derived from the enzymatic oxidation of linoleic acid, is emerging as a significant bioactive lipid mediator. Also known as pinellic acid, this metabolite is involved in a range of physiological and pathological processes, from inflammation and immune modulation in mammals to growth regulation and defense mechanisms in plants. This technical guide provides a comprehensive overview of 9,12,13-THOA, detailing its biosynthesis, biological functions, and the signaling pathways it modulates. The document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of key cellular pathways to facilitate further research and development in this area.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a vast array of oxidized metabolites collectively known as oxylipins. These molecules play crucial roles as signaling mediators in various biological systems. Among these, the trihydroxy derivatives have garnered increasing attention for their potent and diverse activities. This compound (9,12,13-THOA) is a prominent member of this class, characterized by its 18-carbon chain with hydroxyl groups at the 9th, 12th, and 13th positions.[1]

The synthesis of 9,12,13-THOA is a multi-step enzymatic process initiated by lipoxygenases (LOX), followed by the action of peroxygenases and epoxide hydrolases.[1][2] Its biological relevance spans across kingdoms. In plants, it is implicated in growth regulation and as a defense compound against pathogens.[1][3] In mammalian systems, it is recognized for its potential anti-inflammatory and antimicrobial properties, suggesting its therapeutic potential.[1][4] This guide aims to provide a detailed technical resource for professionals engaged in the study and application of 9,12,13-THOA.

Biosynthesis of this compound

The formation of 9,12,13-THOA from linoleic acid is a sophisticated enzymatic cascade. The initial and rate-limiting step is the introduction of molecular oxygen into the linoleic acid backbone by lipoxygenases.

Enzymatic Pathway

The biosynthetic route involves the sequential action of three key enzymes:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid to form hydroperoxy intermediates, primarily 13-hydroperoxy-octadecadienoic acid (13-HPODE).[1]

  • Peroxygenase: The hydroperoxy intermediates are then further oxidized by peroxygenases.[1][2]

  • Epoxide Hydrolase: This enzyme is involved in the final step, converting epoxide intermediates into the trihydroxy product.[1][2]

The overall pathway can be visualized as a series of oxidative transformations leading to the stable trihydroxy fatty acid.

cluster_0 Biosynthesis of 9,12,13-THOA Linoleic Acid Linoleic Acid 13-HPODE 13-HPODE Linoleic Acid->13-HPODE Lipoxygenase (LOX) Epoxy-alcohol Intermediate Epoxy-alcohol Intermediate 13-HPODE->Epoxy-alcohol Intermediate Peroxygenase 9,12,13-THOA 9,12,13-THOA Epoxy-alcohol Intermediate->9,12,13-THOA Epoxide Hydrolase

Biosynthesis of 9,12,13-THOA from Linoleic Acid.
Microbial Production

In addition to endogenous synthesis in plants and mammals, certain microorganisms are capable of producing 9,12,13-THOA. The bacterium Pseudomonas aeruginosa PR3 has been shown to convert linoleic acid into 9,12,13-trihydroxy-10(E)-octadecenoic acid.[3] This microbial production offers a potential alternative for the scalable synthesis of this compound for research and commercial purposes.

Biological Activities and Mechanisms of Action

9,12,13-THOA exhibits a spectrum of biological activities, with its anti-inflammatory and plant defense roles being the most extensively studied.

Anti-inflammatory Effects

While direct quantitative data on the anti-inflammatory effects of 9,12,13-THOA are still emerging, studies on structurally related linoleic acid metabolites provide strong indications of its potential mechanisms. Metabolites such as 13-oxo-octadecadienoic acid (13-KODE) and 8-oxo-9-octadecenoic acid have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[5][6]

The primary anti-inflammatory mechanism is believed to be the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation and nuclear translocation of NF-κB, these oxylipins can downregulate the expression of a wide range of pro-inflammatory genes.

cluster_1 Hypothesized Anti-inflammatory Signaling of 9,12,13-THOA 9,12,13-THOA 9,12,13-THOA IKK IKK 9,12,13-THOA->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB IκBα->NF-κB Release (Inhibited) Nucleus Nucleus NF-κB->Nucleus Translocation (Inhibited) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Downregulated) Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Inflammatory Cytokines (TNF-α, IL-6) Translation (Reduced)

Hypothesized inhibition of the NF-κB pathway by 9,12,13-THOA.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Several oxidized linoleic acid metabolites are known to be ligands for PPARs, particularly PPARγ. Activation of PPARγ generally leads to anti-inflammatory responses. While direct quantitative data for 9,12,13-THOA is limited, its structural similarity to other known PPARγ agonists suggests it may also function as a modulator of this receptor.

Role in Plant Defense

In the plant kingdom, oxylipins are central to defense signaling. They can induce the expression of pathogenesis-related (PR) genes, such as PR-1 and the plant defensin gene PDF1.2, which are markers for systemic acquired resistance (SAR) and the jasmonate/ethylene signaling pathways, respectively.[7][8][9] The induction of these genes by 9,12,13-THOA would suggest its role as a signaling molecule in orchestrating plant immune responses against a broad range of pathogens.

cluster_2 Proposed Role of 9,12,13-THOA in Plant Defense Pathogen/Wounding Pathogen/Wounding Linoleic Acid Release Linoleic Acid Release Pathogen/Wounding->Linoleic Acid Release 9,12,13-THOA Synthesis 9,12,13-THOA Synthesis Linoleic Acid Release->9,12,13-THOA Synthesis Signal Transduction Signal Transduction 9,12,13-THOA Synthesis->Signal Transduction Defense Gene Expression Defense Gene Expression Signal Transduction->Defense Gene Expression PR-1 PR-1 Defense Gene Expression->PR-1 PDF1.2 PDF1.2 Defense Gene Expression->PDF1.2 Plant Defense Response Plant Defense Response PR-1->Plant Defense Response PDF1.2->Plant Defense Response

Proposed signaling cascade of 9,12,13-THOA in plant defense.

Quantitative Data

The following tables summarize the available quantitative data for 9,12,13-THOA and related compounds. It is important to note that specific data for 9,12,13-THOA is limited, and data from structurally similar oxylipins are included for comparative purposes.

Table 1: Microbial Production of 9,12,13-THOA

ParameterValueReference
Producing OrganismPseudomonas aeruginosa PR3[3]
SubstrateLinoleic Acid[3]
Optimal Temperature30°C[3]
Optimal pH7.0[3]
Optimal Linoleic Acid Conc.10 mg/ml[3]
Max. Conversion Rate44%[3]
Time to Max. Production72 hours[3]

Table 2: Anti-inflammatory Activity of Related Oxylipins

CompoundAssayTargetEffectQuantitative DataReference
13-KODEELISATNF-α (protein)Inhibition61% decrease at 100 µM[5]
13-KODEELISAIL-1β (protein)Inhibition72% decrease at 100 µM[5]
13-KODEqRT-PCRTNF-α (mRNA)Inhibition66% decrease at 100 µM[5]
13-KODEqRT-PCRIL-1β (mRNA)Inhibition52% decrease at 100 µM[5]
8-oxo-9-octadecenoic acidELISATNF-αInhibitionConcentration-dependent[6]
8-oxo-9-octadecenoic acidELISAIL-6InhibitionConcentration-dependent[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9,12,13-THOA.

Enzymatic Synthesis and Purification of 9,12,13-THOA

This protocol is adapted from methods for the synthesis of related hydroxy fatty acids and would require optimization for 9,12,13-THOA.

Objective: To synthesize 9,12,13-THOA from linoleic acid using a lipoxygenase-based enzymatic system and purify the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (Type I-B)

  • Borate buffer (pH 9.0)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Hexane

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Enzymatic Reaction:

    • Prepare a solution of linoleic acid in ethanol.

    • Add the linoleic acid solution to a stirred borate buffer (pH 9.0) at room temperature.

    • Initiate the reaction by adding soybean lipoxygenase.

    • Incubate the reaction mixture with gentle stirring for 1-2 hours.

  • Reduction of Hydroperoxides:

    • Stop the reaction by adding an excess of sodium borohydride in ethanol to reduce the hydroperoxy intermediates to their corresponding hydroxy derivatives.

    • Allow the reduction to proceed for 30 minutes.

  • Extraction:

    • Acidify the reaction mixture to pH 3-4 with HCl.

    • Extract the lipids three times with an equal volume of ethyl acetate.

    • Pool the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification by HPLC:

    • Redissolve the crude extract in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of methanol in water.

    • Monitor the elution profile at 235 nm (for conjugated dienes).

    • Collect the fractions corresponding to the 9,12,13-THOA peak.

    • Confirm the identity and purity of the collected fractions by LC-MS/MS.

Quantification of 9,12,13-THOA in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 9,12,13-THOA.

Objective: To quantify the concentration of 9,12,13-THOA in plasma or other biological matrices.

Materials:

  • Biological sample (e.g., plasma)

  • Internal standard (e.g., deuterated 9,12,13-THOA)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol/acetonitrile (1:1, v/v) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with formic acid to pH 3.

    • Perform liquid-liquid extraction with two volumes of ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 9,12,13-THOA and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 9,12,13-THOA standard.

    • Calculate the concentration of 9,12,13-THOA in the samples based on the peak area ratio of the analyte to the internal standard.

PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to assess the ability of 9,12,13-THOA to activate PPARγ.

Objective: To determine if 9,12,13-THOA can activate the transcriptional activity of PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • 9,12,13-THOA

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 9,12,13-THOA, rosiglitazone (positive control), or vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

    • Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of the test compound.

Plant Defense Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to investigate the effect of 9,12,13-THOA on the expression of plant defense genes.

Objective: To measure the change in mRNA levels of PR-1 and PDF1.2 in Arabidopsis thaliana in response to 9,12,13-THOA treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • 9,12,13-THOA solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PR-1, PDF1.2, and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis thaliana seedlings under controlled conditions.

    • Treat the seedlings by spraying with a solution of 9,12,13-THOA or a mock control solution.

  • Sample Collection and RNA Extraction:

    • Harvest leaf tissue at different time points after treatment (e.g., 6, 12, 24 hours).

    • Immediately freeze the tissue in liquid nitrogen.

    • Extract total RNA using a plant RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a qPCR master mix and specific primers for PR-1, PDF1.2, and the reference gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the fold change in gene expression in the 9,12,13-THOA-treated samples to the mock-treated samples.

Conclusion

This compound is a fascinating and biologically active metabolite of linoleic acid with significant potential in both agriculture and medicine. Its role in modulating inflammatory responses and plant defense mechanisms highlights its importance as a signaling molecule. While research on this specific trihydroxy fatty acid is still developing, the existing data, along with insights from structurally related compounds, provides a strong foundation for future investigations. The protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of the therapeutic and practical applications of 9,12,13-THOA. Further studies are warranted to fully elucidate its quantitative effects on various biological systems and to explore its potential as a lead compound for drug development or as a tool for enhancing crop resilience.

References

The Enzymatic Architecture of Trihydroxy Fatty Acid Synthesis from Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the essential fatty acid, linoleic acid, into a diverse array of oxidized metabolites, including trihydroxy fatty acids, represents a critical area of study in lipid biochemistry and pharmacology. These trihydroxy derivatives, implicated in a range of physiological and pathophysiological processes from skin barrier function to inflammation, are synthesized through distinct enzymatic cascades. This technical guide provides an in-depth exploration of the core enzymatic pathways, detailed experimental methodologies, and quantitative data related to the formation of trihydroxy fatty acids from linoleic acid.

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a precursor to a variety of signaling molecules. Its enzymatic oxidation initiates complex metabolic pathways, leading to the formation of hydroxylated, epoxidized, and ketonated derivatives. Among these, trihydroxy fatty acids are gaining increasing attention for their biological activities. This document outlines the two primary enzymatic routes for their synthesis: the lipoxygenase (LOX)-dependent pathway and the cytochrome P450 (CYP) epoxygenase pathway.

Enzymatic Pathways for Trihydroxy Fatty Acid Formation

The synthesis of trihydroxy fatty acids from linoleic acid is a multi-step enzymatic process involving initial oxygenation followed by subsequent enzymatic transformations.

The Lipoxygenase (LOX) Pathway

This pathway is particularly prominent in the epidermis and in various plant species. It involves the sequential action of lipoxygenases and epoxide hydrolases.

  • Initial Oxygenation by Lipoxygenase (LOX): Linoleic acid is first oxygenated by a lipoxygenase to form a hydroperoxyoctadecadienoic acid (HPODE). Different LOX isoforms exhibit regio- and stereospecificity, producing either 9-HPODE or 13-HPODE. For instance, 12R-LOX is involved in the epidermal pathway.

  • Conversion to an Epoxyalcohol: The HPODE is then converted into an epoxyalcohol by the action of another enzyme, such as the epidermal lipoxygenase 3 (eLOX3). This results in the formation of an epoxy-hydroxy-octadecenoate.

  • Hydrolysis to a Triol by Epoxide Hydrolase (EH): The final step involves the hydrolysis of the epoxide group by an epoxide hydrolase, leading to the formation of a trihydroxy fatty acid. A specific example is the formation of 9R,10S,13R-trihydroxy-11E-octadecenoate in the epidermis from a 9R,10R-epoxy-13R-hydroxy-octadecenoate intermediate, a reaction characteristic of an SN2-type hydrolysis by an epoxide hydrolase[1][2].

A notable example of this pathway's application is the highly efficient microbial biotransformation of linoleic acid. Recombinant Escherichia coli co-expressing a bacterial linoleic acid 13-lipoxygenase and an epoxide hydrolase have been shown to convert linoleic acid into 11R,12R,13S-trihydroxyoctadecenoic acid with high conversion yields[3].

The Cytochrome P450 (CYP) Epoxygenase Pathway

This pathway is a key route for linoleic acid metabolism in mammals, involving cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH).

  • Epoxidation by CYP Epoxygenases: Linoleic acid is metabolized by CYP epoxygenases (e.g., CYP2C9, CYP2J2) to form epoxyoctadecenoic acids (EpOMEs), also known as leukotoxin and isoleukotoxin[4][5].

  • Formation of Dihydroxy Fatty Acids by Soluble Epoxide Hydrolase (sEH): The EpOMEs are then hydrolyzed by soluble epoxide hydrolase (sEH) to yield dihydroxyoctadecenoic acids (DiHOMEs)[4].

  • Further Metabolism to Trihydroxy Fatty Acids: While the formation of DiHOMEs is well-established, their subsequent conversion to trihydroxy fatty acids is also reported, though the specific enzymes and resulting stereoisomers are less characterized in the literature.

Quantitative Data on Trihydroxy Fatty Acid Formation

The efficiency of enzymatic conversion of linoleic acid to trihydroxy fatty acids can be significant, particularly in engineered microbial systems.

SubstrateEnzyme SystemProductConversion Yield (%)ProductivityReference
Linoleic AcidRecombinant E. coli expressing LA 13-lipoxygenase and epoxide hydrolase11R,12R,13S-trihydroxyoctadecenoic acid929.6 mM h⁻¹[3]
Linoleic AcidClavibacter sp. ALA212,13,17-trihydroxy-9(Z)-octadecenoic acid (THOA)25Not Reported[6]

Experimental Protocols

This section provides a synthesized overview of key experimental methodologies for the enzymatic formation and analysis of trihydroxy fatty acids from linoleic acid.

Preparation of Linoleic Acid Hydroperoxides (e.g., 9S-HPODE)
  • Source of Enzyme: A homogenate of potato tubers can be used as a source of 9S-lipoxygenase[7].

  • Substrate: Linoleic acid.

  • Procedure:

    • Incubate linoleic acid with the potato homogenate at a controlled temperature and pH.

    • Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide[8].

    • Purify the resulting 9S-HPODE using normal-phase high-performance liquid chromatography (HPLC)[7].

Enzymatic Conversion to Trihydroxy Fatty Acids
  • Enzymes: Purified or recombinant lipoxygenase and epoxide hydrolase, or whole-cell biocatalysts (e.g., recombinant E. coli)[3].

  • Substrate: Linoleic acid or a prepared hydroperoxide intermediate.

  • Reaction Conditions:

    • Prepare a buffered reaction mixture containing the substrate.

    • Add the enzyme preparation(s).

    • Incubate at an optimal temperature and pH for the specific enzymes used. For the recombinant E. coli system, the biotransformation can be carried out in a bioreactor[3].

    • Monitor the reaction over time by taking aliquots for analysis.

Lipoxygenase Activity Assay
  • Principle: This assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide product[9].

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 6.0)

    • Sodium linoleate stock solution (e.g., 10 mM)

    • Enzyme extract

  • Procedure:

    • In a cuvette, mix the phosphate buffer and sodium linoleate solution.

    • Initiate the reaction by adding the enzyme extract.

    • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the hydroperoxide (25,000 M⁻¹cm⁻¹)[8].

Soluble Epoxide Hydrolase (sEH) Assay

Commercially available fluorescence-based assay kits provide a convenient method for measuring sEH activity.

  • Principle: These kits utilize a non-fluorescent epoxide substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

  • General Procedure:

    • Prepare cell lysates or use purified enzyme.

    • Incubate the enzyme preparation with the fluorogenic substrate provided in the kit.

    • Measure the increase in fluorescence over time using a microplate reader at the specified excitation and emission wavelengths.

    • A specific sEH inhibitor is often included to determine the specific activity.

Analysis of Trihydroxy Fatty Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific identification and quantification of trihydroxy fatty acids.

  • Sample Preparation:

    • Extract the lipids from the reaction mixture or biological sample using a suitable organic solvent (e.g., liquid-liquid extraction).

    • The extract may require derivatization for improved chromatographic separation and ionization.

  • LC Separation:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the specific trihydroxy fatty acid and monitoring for its characteristic product ions after collision-induced dissociation.

Signaling Pathways and Biological Significance

While the signaling pathways of linoleic acid and its dihydroxy metabolites in inflammation and pain are areas of active research[10], the specific signaling roles of trihydroxy fatty acids are still being elucidated. Trioxilins, which are trihydroxy derivatives of arachidonic acid, are known to be involved in processes such as inflammation, insulin secretion, and pain perception. It is plausible that trihydroxy derivatives of linoleic acid have similar signaling functions, potentially acting through G-protein-coupled receptors. Further research is needed to fully characterize the receptors and downstream signaling cascades activated by these molecules.

Visualizations of Pathways and Workflows

LOX_Pathway LA Linoleic Acid HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LA->HPODE Lipoxygenase (LOX) Epoxyalcohol Epoxy-hydroxy- octadecenoate HPODE->Epoxyalcohol Peroxygenase/Isomerase (e.g., eLOX3) Trihydroxy Trihydroxy Fatty Acid Epoxyalcohol->Trihydroxy Epoxide Hydrolase (EH)

Caption: The Lipoxygenase (LOX) pathway for trihydroxy fatty acid formation.

CYP_Pathway LA Linoleic Acid EpOME Epoxyoctadecenoic Acid (EpOME) LA->EpOME CYP Epoxygenase DiHOME Dihydroxyoctadecenoic Acid (DiHOME) EpOME->DiHOME Soluble Epoxide Hydrolase (sEH) Trihydroxy Trihydroxy Fatty Acid DiHOME->Trihydroxy Further Metabolism

Caption: The Cytochrome P450 (CYP) epoxygenase pathway.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Start Linoleic Acid (Substrate) Enzymatic_Reaction Incubation with LOX and EH or CYP and sEH Start->Enzymatic_Reaction Extraction Lipid Extraction Enzymatic_Reaction->Extraction Reaction Product LCMS LC-MS/MS Analysis (Quantification & Identification) Extraction->LCMS

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The enzymatic formation of trihydroxy fatty acids from linoleic acid represents a fascinating and biologically significant area of lipid metabolism. The elucidation of the LOX and CYP-dependent pathways, coupled with robust analytical and experimental methodologies, provides a solid foundation for further investigation into the physiological roles and therapeutic potential of these molecules. This guide serves as a comprehensive resource for researchers aiming to explore this dynamic field, offering insights into the core biochemistry and practical approaches for studying these important lipid mediators.

References

The Role of Lipoxygenase in the Synthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THODA), also known as Pinellic acid, is a trihydroxy-polyunsaturated fatty acid derived from linoleic acid.[1] This oxylipin has garnered significant interest due to its diverse biological activities, including anti-inflammatory and antimicrobial properties, making it a molecule of interest in both agricultural and pharmaceutical research.[1][2] The enzymatic synthesis of 9,12,13-THODA is a multi-step process primarily initiated by the action of lipoxygenase enzymes. This technical guide provides a comprehensive overview of the biosynthetic pathway, key enzymes involved, quantitative data, and detailed experimental protocols for the synthesis, purification, and analysis of 9,12,13-THODA.

Biosynthetic Pathway of this compound

The biosynthesis of 9,12,13-THODA from linoleic acid is a sophisticated enzymatic cascade involving the sequential action of at least three key enzymes: lipoxygenase (LOX), peroxygenase (PXG), and epoxide hydrolase (EH).[1][3]

The pathway is initiated by the stereospecific oxygenation of linoleic acid by a lipoxygenase, typically a 15-lipoxygenase (15-LOX), to form a hydroperoxy intermediate.[1] This is followed by the action of a peroxygenase, which can convert the hydroperoxide into an epoxy-alcohol intermediate. Finally, an epoxide hydrolase can hydrolyze the epoxide ring to yield the vicinal diol, resulting in the trihydroxy fatty acid.

Biosynthetic Pathway of 9,12,13-THODA cluster_0 Biosynthesis of 9,12,13-THODA Linoleic_Acid Linoleic Acid 13S_HPODE 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13S-HPODE) Linoleic_Acid->13S_HPODE Lipoxygenase (15-LOX) + O2 Epoxy_Alcohol 12,13-Epoxy-9-hydroxy-10-octadecenoic acid 13S_HPODE->Epoxy_Alcohol Peroxygenase 9_12_13_THODA This compound (Pinellic Acid) Epoxy_Alcohol->9_12_13_THODA Epoxide Hydrolase + H2O Experimental Workflow cluster_1 Experimental Workflow for 9,12,13-THODA Synthesis and Analysis Start Start: Linoleic Acid Enzymatic_Reaction Enzymatic Cascade Reaction (LOX, PXG, EH) Start->Enzymatic_Reaction Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Reaction->Extraction Purification Purification (HPLC or Column Chromatography) Extraction->Purification Analysis Analysis (GC-MS or LC-MS/MS) Purification->Analysis End End: Characterized 9,12,13-THODA Analysis->End

References

9,12,13-Trihydroxy-10-octadecenoic Acid: A Key Signaling Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of 9,12,13-THOA Signaling for Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is a naturally occurring oxygenated fatty acid, or oxylipin, derived from the enzymatic oxidation of linoleic acid in plants.[1][2] As a key signaling molecule, 9,12,13-THOA is increasingly recognized for its significant role in orchestrating plant defense responses against a variety of pathogens. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and functional roles of 9,12,13-THOA in plant immunity, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is supported by detailed experimental protocols and visual representations of the core signaling cascades.

Data Presentation

While specific quantitative data on the dose-dependent effects of 9,12,13-THOA on gene expression and its inhibitory concentrations against various pathogens are still emerging in publicly available research, the following tables provide a template for organizing such data as it becomes available through dedicated studies.

Table 1: Quantitative Analysis of Defense-Related Gene Expression Induced by 9,12,13-THOA

Gene NameGene IDFunction in Plant DefenseFold Change (vs. Control)Treatment Concentration (µM)Time Point (hours)Plant Species
PR-1AT2G14610Pathogenesis-Related Protein 1Data not availableData not availableData not availableArabidopsis thaliana
PDF1.2AT5G44420Plant Defensin 1.2Data not availableData not availableData not availableArabidopsis thaliana
CHSAT5G13930Chalcone SynthaseData not availableData not availableData not availableArabidopsis thaliana
PAL1AT2G37040Phenylalanine Ammonia-Lyase 1Data not availableData not availableData not availableArabidopsis thaliana

Table 2: Antimicrobial Activity of 9,12,13-THOA against Phytopathogens

PathogenDisease CausedIC50 (µM)MIC (µM)Assay Method
Botrytis cinereaGray MoldData not availableData not availableBroth microdilution
Fusarium oxysporumFusarium WiltData not availableData not availableRadial growth inhibition
Pseudomonas syringaeBacterial Speck/BlightData not availableData not availableBacterial growth curve analysis

Signaling Pathways and Mechanisms

The signaling cascade of 9,12,13-THOA in plant defense is a complex process that begins with its biosynthesis and culminates in the activation of downstream defense responses.

Biosynthesis of 9,12,13-THOA

9,12,13-THOA is synthesized from linoleic acid through a multi-step enzymatic pathway. This process is initiated in response to pathogen attack or other stress signals.

9,12,13-THOA Biosynthesis Pathway Linoleic Acid Linoleic Acid 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) Linoleic Acid->9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) Lipoxygenase (LOX) 12,13-epoxy-9-hydroxy-10-octadecenoic acid 12,13-epoxy-9-hydroxy-10-octadecenoic acid 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD)->12,13-epoxy-9-hydroxy-10-octadecenoic acid Peroxygenase 9,12,13-THOA 9,12,13-THOA 12,13-epoxy-9-hydroxy-10-octadecenoic acid->9,12,13-THOA Epoxide Hydrolase

Caption: Biosynthesis of 9,12,13-THOA from linoleic acid.

Putative Downstream Signaling Pathway

While the specific receptor for 9,12,13-THOA has not yet been definitively identified in plants, a putative signaling pathway can be proposed based on the known responses to other oxylipins and defense elicitors. This hypothetical pathway involves the perception of 9,12,13-THOA at the plasma membrane, leading to the activation of second messengers and downstream signaling cascades.

Putative 9,12,13-THOA Signaling Pathway cluster_membrane Plasma Membrane Receptor Putative Receptor Ca2_Influx Ca2+ Influx Receptor->Ca2_Influx ROS_Burst ROS Burst Receptor->ROS_Burst 9,12,13-THOA 9,12,13-THOA 9,12,13-THOA->Receptor MAPK_Cascade MAPK Cascade Ca2_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY, MYB) MAPK_Cascade->Transcription_Factors Defense_Gene_Expression Defense Gene Expression (PR proteins, phytoalexins) Transcription_Factors->Defense_Gene_Expression Cell_Wall_Reinforcement Cell Wall Reinforcement (Callose deposition) Transcription_Factors->Cell_Wall_Reinforcement

Caption: A hypothetical signaling pathway for 9,12,13-THOA in plant defense.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of 9,12,13-THOA in plant defense.

Protocol 1: Extraction and Quantification of 9,12,13-THOA from Plant Tissue using UPLC-MS/MS

This protocol outlines the extraction and quantification of 9,12,13-THOA from plant material.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol with 0.1% formic acid

  • Internal standard (e.g., d4-9,12,13-THOA)

  • Centrifuge tubes (1.5 mL)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (C18)

  • UPLC-MS/MS system

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a 1.5 mL centrifuge tube.

  • Add 1 mL of ice-cold extraction solvent and the internal standard.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the oxylipins with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of 50% methanol.

  • Analyze the sample using a UPLC-MS/MS system equipped with a C18 column.

UPLC_MS_MS_Workflow A Plant Tissue Homogenization B Solvent Extraction with Internal Standard A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Evaporation and Reconstitution F->G H UPLC-MS/MS Analysis G->H

Caption: Workflow for 9,12,13-THOA extraction and quantification.

Protocol 2: In Vitro Antifungal Bioassay of 9,12,13-THOA

This protocol describes a method to assess the direct antifungal activity of 9,12,13-THOA.

Materials:

  • 9,12,13-THOA standard

  • Fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or appropriate liquid medium

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Fungal spore suspension (1 x 10^5 spores/mL)

Procedure:

  • Prepare a stock solution of 9,12,13-THOA in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in PDB in a 96-well plate to achieve a range of final concentrations.

  • Add 10 µL of the fungal spore suspension to each well.

  • Include a positive control (commercial fungicide) and a negative control (solvent only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

Protocol 3: Analysis of Defense Gene Expression using qRT-PCR

This protocol details the steps to measure changes in the expression of defense-related genes in response to 9,12,13-THOA treatment.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • 9,12,13-THOA solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • Treat plant seedlings with a solution of 9,12,13-THOA or a mock solution (control).

  • Harvest tissue at different time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a qPCR master mix, cDNA template, and gene-specific primers.

  • Use a suitable reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

This compound is a vital component of the complex signaling network that governs plant immunity. While our understanding of its precise mechanisms of action is still evolving, the information and protocols provided in this guide offer a solid foundation for researchers to further investigate its role in plant defense. Future studies focusing on the identification of its receptor, the elucidation of its complete signaling cascade, and the quantification of its in vivo effects will be crucial for harnessing the potential of 9,12,13-THOA in developing novel strategies for crop protection and disease resistance.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid, also known as pinellic acid, is a trihydroxy fatty acid derived from linoleic acid.[1] This oxylipin plays a significant role in various biological processes, including the regulation of plant growth and potential anti-inflammatory responses in mammals, making it a molecule of interest for agricultural and pharmaceutical research.[1] The enzymatic synthesis of this compound offers a stereospecific and environmentally benign alternative to chemical synthesis methods.[1]

This document provides a detailed protocol for the multi-step enzymatic synthesis of this compound from linoleic acid. The synthesis involves a three-enzyme cascade:

  • Lipoxygenase (LOX): Catalyzes the dioxygenation of linoleic acid to form a hydroperoxy intermediate, either 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).

  • Peroxygenase (PXG): Utilizes the hydroperoxide to catalyze the epoxidation of an intermediate, forming an epoxy alcohol.

  • Epoxide Hydrolase (EH): Catalyzes the hydrolysis of the epoxide to yield the final this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound. Please note that these values are representative and may require optimization based on the specific enzyme preparations and experimental conditions.

ParameterValueUnitNotes
Substrate
Linoleic Acid Concentration100µMInitial substrate concentration.
Enzyme Concentrations
Lipoxygenase (Soybean, Type V)100units/mLActivity units as defined by the supplier.
Peroxygenase (Recombinant)5µMFinal concentration of purified enzyme.
Epoxide Hydrolase (Recombinant)2µMFinal concentration of purified enzyme.
Reaction Conditions
Reaction Buffer50 mM Tris-HCl, pH 7.5-A buffer compatible with all three enzymes.
Reaction Temperature25°C
Reaction Time60minutesTotal incubation time for the cascade reaction.
Purification
Solid-Phase Extraction Recovery>90%For the trihydroxy fatty acid fraction.
HPLC Purity>98%Purity of the final isolated product.
Yield
Overall Yield15-25%Approximate overall yield from linoleic acid.

Experimental Protocols

This protocol describes a sequential, one-pot enzymatic synthesis of this compound.

Materials
  • Linoleic acid (≥99%)

  • Soybean Lipoxygenase (LOX), Type V (e.g., Sigma-Aldrich)

  • Recombinant Peroxygenase (PXG) - Requires expression and purification, see below.

  • Recombinant Epoxide Hydrolase (EH) - Requires expression and purification, see below.

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Methanol

  • Hexane

  • Formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Enzyme Preparation (Recombinant Peroxygenase and Epoxide Hydrolase)

The expression and purification of recombinant peroxygenase and epoxide hydrolase are critical steps. As detailed protocols for specific recombinant enzymes can vary, a general workflow is provided. Researchers should refer to specific literature for detailed instructions on cloning, expression, and purification of these enzymes, for example, from plant sources like Arabidopsis thaliana or Solanum lycopersicum for peroxygenase.

  • Gene Synthesis and Cloning: Obtain the gene sequence for the desired peroxygenase and epoxide hydrolase and clone them into a suitable expression vector (e.g., pET vector for E. coli expression or pPICZ for Pichia pastoris expression).

  • Protein Expression: Transform the expression vector into a suitable host (E. coli or P. pastoris) and induce protein expression under optimized conditions (e.g., IPTG induction for E. coli or methanol induction for P. pastoris).

  • Cell Lysis and Clarification: Harvest the cells and lyse them using appropriate methods (e.g., sonication or high-pressure homogenization). Centrifuge the lysate to remove cell debris.

  • Protein Purification: Purify the recombinant enzymes from the clarified lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps like ion-exchange or size-exclusion chromatography may be necessary to achieve high purity.

  • Enzyme Characterization: Determine the protein concentration (e.g., Bradford assay) and enzyme activity using a specific assay.

Enzymatic Synthesis Protocol
  • Substrate Preparation: Prepare a 10 mM stock solution of linoleic acid in ethanol.

  • Reaction Setup: In a glass reaction vessel, add 9.9 mL of 50 mM Tris-HCl buffer (pH 7.5).

  • Initiation of Lipoxygenase Reaction: Add 10 µL of the 10 mM linoleic acid stock solution to the buffer for a final concentration of 100 µM. Initiate the first reaction by adding 100 units of Soybean Lipoxygenase.

  • Incubation: Incubate the reaction mixture at 25°C for 20 minutes with gentle stirring. This step allows for the conversion of linoleic acid to its hydroperoxy derivatives.

  • Addition of Peroxygenase and Epoxide Hydrolase: Sequentially add the purified recombinant peroxygenase to a final concentration of 5 µM and the purified recombinant epoxide hydrolase to a final concentration of 2 µM.

  • Continued Incubation: Continue the incubation at 25°C for an additional 40 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethyl acetate and acidifying to pH 3.5 with 1 M HCl to protonate the carboxylic acid for efficient extraction.

Purification Protocol
  • Liquid-Liquid Extraction:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic phase (ethyl acetate) containing the lipids.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

    • Pool the organic phases and evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Redissolve the dried lipid extract in a small volume of methanol/water (1:1, v/v) and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the trihydroxy fatty acids with 5 mL of methanol.

    • Evaporate the methanol under a stream of nitrogen.

  • High-Performance Liquid Chromatography (HPLC):

    • Redissolve the sample from the SPE step in the HPLC mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Use a suitable mobile phase gradient for separation, for example, a gradient of methanol in water with 0.1% formic acid.

    • Monitor the elution profile at 210 nm.

    • Collect the fraction corresponding to the this compound peak.

    • Confirm the identity of the product using mass spectrometry.

Visualizations

Signaling Pathway

Enzymatic_Synthesis_Pathway Linoleic Acid Linoleic Acid Hydroperoxy-octadecadienoic Acid (HPODE) Hydroperoxy-octadecadienoic Acid (HPODE) Linoleic Acid->Hydroperoxy-octadecadienoic Acid (HPODE) Lipoxygenase (LOX) Epoxy-hydroxy-octadecenoic Acid Epoxy-hydroxy-octadecenoic Acid Hydroperoxy-octadecadienoic Acid (HPODE)->Epoxy-hydroxy-octadecenoic Acid Peroxygenase (PXG) This compound This compound Epoxy-hydroxy-octadecenoic Acid->this compound Epoxide Hydrolase (EH) Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Substrate_Preparation Prepare Linoleic Acid Solution Reaction_Setup Set up Reaction in Buffer Substrate_Preparation->Reaction_Setup LOX_Addition Add Lipoxygenase Reaction_Setup->LOX_Addition Incubation_1 Incubate (20 min) LOX_Addition->Incubation_1 PXG_EH_Addition Add Peroxygenase & Epoxide Hydrolase Incubation_1->PXG_EH_Addition Incubation_2 Incubate (40 min) PXG_EH_Addition->Incubation_2 Termination Terminate Reaction Incubation_2->Termination Extraction Liquid-Liquid Extraction Termination->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Purification SPE->HPLC Analysis Mass Spectrometry Analysis HPLC->Analysis

References

Application Notes and Protocols for the Chemical Synthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as Pinellic Acid, is a polyunsaturated fatty acid derived from the enzymatic oxidation of linoleic acid.[1] This oxylipin plays a significant role in various biological processes, including plant defense signaling and modulation of inflammatory responses in mammals, making it a molecule of interest for agricultural and pharmaceutical research. These application notes provide detailed protocols for the enzymatic and chemical synthesis of 9,12,13-THOA, along with methods for its purification and an overview of its potential signaling pathways.

Data Presentation

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeGene (Human)Source Organism (for synthesis)SubstrateProductOptimal pH
15-Lipoxygenase-1 (15-LOX-1)ALOX15Soybean (Glycine max)Linoleic Acid13(S)-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE)9.0
Peroxygenase-Oat (Avena sativa), Tomato (Solanum lycopersicum)13-HPODEEpoxy-alcohol intermediate~7.0
Epoxide Hydrolase-VariousEpoxy-alcohol intermediateThis compoundNeutral

Table 2: Comparison of Synthesis Methods for this compound

MethodKey Reagents/EnzymesStarting MaterialAdvantagesDisadvantages
Enzymatic Synthesis Soybean Lipoxygenase, Peroxygenase source (e.g., oat flour)Linoleic AcidStereospecific, milder reaction conditionsEnzyme availability and stability can be a concern
Chemical Synthesis (Autoxidation) Air/OxygenLinoleic AcidSimple setup, no need for enzymesNon-specific, produces a mixture of isomers, lower yield of the desired product

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic reaction using commercially available soybean lipoxygenase and a crude peroxygenase preparation from oat flour.

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (Type I-B, from Glycine max)

  • Oat flour (as a source of peroxygenase)

  • Sodium borohydride (NaBH₄)

  • Boric acid buffer (0.2 M, pH 9.0)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethanol

  • Hexane

  • Diethyl ether

  • Formic acid

  • Solid Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Step 1: Synthesis of 13(S)-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE)

  • Prepare a solution of linoleic acid (100 mg) in 2 mL of ethanol.

  • In a separate flask, dissolve 10 mg of soybean lipoxygenase in 100 mL of 0.2 M boric acid buffer (pH 9.0).

  • Slowly add the linoleic acid solution to the enzyme solution while stirring continuously at room temperature.

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation and exposure to air.

  • Stop the reaction by adding 2 volumes of ice-cold hexane and acidifying to pH 3.5 with 1 M HCl.

  • Extract the lipid phase twice with an equal volume of hexane.

  • Combine the hexane extracts and evaporate the solvent under a stream of nitrogen. The residue contains the 13-HPODE intermediate.

Step 2: Conversion of 13-HPODE to this compound

  • Prepare a crude peroxygenase extract by suspending 10 g of oat flour in 100 mL of 0.1 M phosphate buffer (pH 7.0). Stir for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes. The supernatant contains the peroxygenase activity.

  • Redissolve the 13-HPODE residue from Step 1 in 5 mL of ethanol.

  • Add the ethanolic 13-HPODE solution to the oat flour supernatant.

  • Incubate the mixture for 1 hour at room temperature with gentle shaking.

  • Terminate the reaction by adding an equal volume of methanol.

  • To reduce any remaining hydroperoxides to their corresponding hydroxides for easier purification, add a fresh solution of sodium borohydride (10 mg in 1 mL of ethanol) and incubate for 30 minutes.

  • Acidify the reaction mixture to pH 4.0 with 1 M formic acid.

Step 3: Purification by Solid Phase and High-Performance Liquid Chromatography

  • Activate a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.

  • Load the acidified reaction mixture onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove salts and polar impurities.

  • Elute the trihydroxy fatty acids with 10 mL of methanol.

  • Evaporate the methanol under nitrogen.

  • Redissolve the residue in the mobile phase and purify by reverse-phase HPLC using a C18 column. A suitable mobile phase is a gradient of methanol in water with 0.1% formic acid. Monitor the elution at 210 nm.

  • Collect the fractions corresponding to the 9,12,13-THOA peak and confirm the structure by mass spectrometry.

Protocol 2: Chemical Synthesis of this compound via Autoxidation

This method provides a simpler, albeit less specific, route to a mixture of trihydroxyoctadecenoic acid isomers.

Materials:

  • Linoleic acid

  • Ethanol

  • Potassium hydroxide

  • Hexane

  • Diethyl ether

  • Formic acid

  • Solid Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Step 1: Autoxidation of Linoleic Acid

  • Dissolve 1 g of linoleic acid in 100 mL of ethanol in a flask with a loose-fitting stopper to allow for air exchange.

  • Incubate the flask at 37°C for 48-72 hours with gentle shaking. The solution will gradually turn yellow, indicating the formation of oxidation products.

  • To hydrolyze any esterified fatty acids, add 10 mL of 1 M potassium hydroxide in ethanol and reflux for 1 hour.

  • Cool the reaction mixture and acidify to pH 4.0 with 1 M HCl.

Step 2: Extraction and Purification

  • Extract the acidified solution three times with an equal volume of a hexane:diethyl ether (1:1, v/v) mixture.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Proceed with the purification using SPE and HPLC as described in Protocol 1, Step 3. Note that this method will yield a mixture of isomers, and the HPLC chromatogram will likely show multiple peaks corresponding to different trihydroxyoctadecenoic acids.

Mandatory Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Lipoxygenase Reaction cluster_step2 Step 2: Peroxygenase Reaction cluster_step3 Step 3: Hydrolysis & Purification LA Linoleic Acid LOX Soybean Lipoxygenase LA->LOX HPODE 13-HPODE LOX->HPODE pH 9.0, RT, 30 min POX Peroxygenase (Oat Flour Extract) HPODE->POX Epoxy Epoxy-alcohol Intermediate POX->Epoxy pH 7.0, RT, 1 hr Hydrolysis Hydrolysis Epoxy->Hydrolysis THOA 9,12,13-THOA Hydrolysis->THOA Purification SPE & HPLC THOA->Purification

Caption: Workflow for the enzymatic synthesis of 9,12,13-THOA.

Putative Signaling Pathway in Plant Defense

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_synthesis Oxylipin Biosynthesis cluster_response Downstream Defense Response Pathogen Pathogen Elicitors LA Linoleic Acid Pathogen->LA LOX 9-Lipoxygenase LA->LOX THOA 9,12,13-THOA (and related oxylipins) LOX->THOA BR_Signal Brassinosteroid Signaling THOA->BR_Signal JA_Signal Jasmonic Acid Signaling THOA->JA_Signal Cell_Wall Cell Wall Reinforcement BR_Signal->Cell_Wall Defense_Genes Defense Gene Expression JA_Signal->Defense_Genes Cell_Wall->Defense_Genes

Caption: Proposed signaling pathway of 9,12,13-THOA in plant defense.

Putative Signaling Pathway in Inflammation

Inflammation_Signaling cluster_stimulus Inflammatory Stimulus cluster_synthesis Cellular Response cluster_inhibition Inhibition by 9,12,13-THOA LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines THOA 9,12,13-THOA THOA->MAPK THOA->NFkB

Caption: Putative anti-inflammatory action of 9,12,13-THOA.

References

Application Note: Quantitative Analysis of 9,12,13-Trihydroxy-10-octadecenoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is a trihydroxy fatty acid derived from the enzymatic oxidation of linoleic acid.[1] As a member of the oxylipin family, 9,12,13-THOA is involved in various physiological and pathological processes, including inflammation and the regulation of plant growth.[1][2] Its potential as a biomarker and therapeutic agent necessitates a robust and sensitive analytical method for its accurate quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of 9,12,13-THOA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

Biological Significance and Signaling Pathway

9,12,13-THOA is synthesized from linoleic acid through a series of enzymatic reactions. The pathway typically involves the action of lipoxygenase, peroxygenase, and epoxide hydrolase enzymes.[4] Understanding this pathway is crucial for interpreting the biological relevance of 9,12,13-THOA levels.

Biosynthesis_of_9_12_13_THOA Linoleic_Acid Linoleic_Acid 9_HPODE 9-Hydroperoxy- 10(E),12(Z)-octadecadienoic acid Linoleic_Acid->9_HPODE Lipoxygenase Epoxy_Intermediate 12,13-Epoxy-9-hydroxy- 10(E)-octadecenoic acid 9_HPODE->Epoxy_Intermediate Peroxygenase 9_12_13_THOA 9,12,13-Trihydroxy- 10(E)-octadecenoic acid Epoxy_Intermediate->9_12_13_THOA Epoxide Hydrolase

Caption: Biosynthesis of 9,12,13-THOA from linoleic acid.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of 9,12,13-THOA involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, BALF) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_Separation Reversed-Phase UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of 9,12,13-THOA.

Detailed Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • To 200 µL of plasma or serum, add 10 µL of an internal standard (IS) solution (e.g., [¹³C₃]9(S),12(S),13(S)-TriHOME).[5]

  • Add 1.0 mL of a mixture of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[6]

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[6]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

b) Solid-Phase Extraction (SPE) for Bronchoalveolar Lavage Fluid (BALF)

A detailed protocol for SPE of TriHOMEs from BALF can be adapted from existing literature. This typically involves conditioning a reversed-phase SPE cartridge, loading the acidified sample, washing away interferences, and eluting the analytes with an organic solvent.

Liquid Chromatography

Chromatographic separation is critical for resolving 9,12,13-THOA from its isomers.

ParameterCondition
Column Reversed-phase, such as a Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm).[5][8]
Mobile Phase A 0.1% Acetic Acid in Water or 0.1% Formic Acid in Water.[5][9]
Mobile Phase B Acetonitrile or a mixture of 5% Methanol in Acetonitrile.[5][9]
Flow Rate 0.3 - 0.35 mL/min.[8][9]
Column Temperature 40 - 50 °C.[5][9]
Injection Volume 2 µL.[9]
Gradient Elution A typical gradient starts with a higher percentage of mobile phase A, which is decreased over time to elute the analyte. For example: 0-1 min (60% A), 1-7 min (to 30% A), 7-8 min (to 1% A), hold for 2 min, then re-equilibrate.[9]
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative.[5][10]
Capillary Voltage ~2 kV.[3]
Desolvation Temp. ~350 °C.[9]
Cone Gas Flow ~50 L/h.[9]
Desolvation Gas Flow ~40 L/h.[9]
Collision Gas Argon.[9]

MRM Transitions

The selection of precursor and product ions is crucial for selectivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9,12,13-TriHOME329.1 / 329.2325211.0 / 197.11978~25 / 6
9,10,13-TriHOME329.1139.0~21
[¹³C₃]9(S),12(S),13(S)-TriHOME (Internal Standard)332.1213.0~25

Note: Specific m/z values and collision energies may require optimization based on the instrument used.[5][8][10]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for TriHOME analysis.

ParameterValue
Linearity (R²) > 0.998.[2][8]
Accuracy 98-120%.[2][8]
Precision (CV%) ≤ 6.1%.[2][8]
Limit of Detection (LOD) 90-98 fg on column.[2][8]
Recovery 87.25 - 119.44%.[9]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 9,12,13-THOA using LC-MS/MS. The described methodology offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of research and drug development applications. Adherence to the outlined procedures, with appropriate instrument-specific optimization, will enable reliable quantification of this important lipid mediator in various biological matrices.

References

Application Note: Quantification of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plant Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is an oxygenated metabolite of polyunsaturated fatty acids, belonging to the oxylipin family of signaling molecules in plants.[1][2] These compounds are integral to a plant's response to biotic and abiotic stress, with evidence suggesting 9,12,13-THOA is involved in plant defense mechanisms.[3] Its presence has been confirmed in various plant tissues, including tomato fruits.[4][5] Accurate quantification of 9,12,13-THOA is crucial for understanding its physiological role, dissecting plant signaling pathways, and evaluating plant health and defense activation.

This application note provides a detailed protocol for the extraction, cleanup, and quantification of 9,12,13-THOA from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering the high sensitivity and selectivity required for analyzing low-abundance signaling molecules.[2][6]

Biosynthetic Pathway of 9,12,13-THOA 9,12,13-THOA is synthesized from linoleic acid through a sequential enzymatic cascade. The pathway is initiated by lipoxygenase (LOX), followed by the action of a peroxygenase (PXG) and an epoxide hydrolase, which results in the final trihydroxylated fatty acid.[3][4]

Biosynthetic Pathway of 9,12,13-THOA cluster_pathway Biosynthesis LA Linoleic Acid Intermediate1 Linoleic Acid 9-Hydroperoxide LA->Intermediate1 Lipoxygenase (LOX) Intermediate2 Epoxy-hydroxy intermediate Intermediate1->Intermediate2 Peroxygenase (PXG) THOA 9,12,13-THOA Intermediate2->THOA Epoxide Hydrolase

Caption: Biosynthesis of 9,12,13-THOA from linoleic acid.

Experimental Workflow

The overall workflow involves sample collection, homogenization, extraction of lipids, cleanup to remove interfering substances, and final analysis by LC-MS/MS.

Quantification Workflow cluster_workflow Experimental Protocol A 1. Sample Collection (Flash freeze in Liquid N₂) B 2. Homogenization (Grind to fine powder) A->B C 3. Solvent Extraction (Add internal standard) B->C D 4. Centrifugation (Pellet debris, collect supernatant) C->D E 5. SPE Cleanup (Condition, Load, Wash, Elute) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Quantification (Calibration Curve) F->G

Caption: General workflow for 9,12,13-THOA quantification.

Detailed Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade).

  • Reagents: Formic acid, Butylated hydroxytoluene (BHT).

  • Standards: 9,12,13-THOA analytical standard, deuterated internal standard (e.g., d4-9,12,13-THOA).

  • Hardware: Homogenizer (e.g., bead beater or mortar and pestle), centrifuge, solid-phase extraction (SPE) manifold and C18 cartridges, LC-MS/MS system.

2. Protocol 1: Sample Preparation and Extraction

This protocol is designed for approximately 100 mg of plant tissue.

  • Sample Collection: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[3][7] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.[3]

  • Extraction: a. Weigh approximately 100 mg of frozen powder into a 2 mL centrifuge tube. b. Add 1 mL of ice-cold extraction solvent (Methanol:Water 80:20, v/v) containing an antioxidant (0.01% BHT) to prevent degradation.[1] c. Add an appropriate amount of internal standard to each sample for accurate quantification. d. Vortex vigorously for 1 minute to mix. e. Homogenize using a bead beater for 5 minutes or sonicate for 15 minutes in an ice bath.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the pellet. The extract is now ready for cleanup.

3. Protocol 2: Solid-Phase Extraction (SPE) Cleanup

SPE is used to remove polar and non-polar interferences from the crude extract.[8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the supernatant from Protocol 1 with 1 mL of water and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of Water:Methanol (80:20, v/v) to remove highly polar impurities.

  • Elution: Elute the 9,12,13-THOA and other oxylipins with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Methanol:Water 50:50) for analysis.

4. Protocol 3: LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 30% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 30% B and re-equilibrate for 3 min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.

    • MRM Transitions: The specific precursor-to-product ion transitions for 9,12,13-THOA (C18H34O5, M.W. 330.5 g/mol ) and the internal standard must be determined by infusing pure standards.[10] For example, the precursor ion would be [M-H]⁻ at m/z 329.2. Product ions would be generated by fragmentation and selected for their specificity and intensity.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of 9,12,13-THOA (e.g., 0.1 to 100 ng/mL) in the reconstitution solvent, each containing a fixed concentration of the internal standard.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Use the resulting linear regression equation to calculate the concentration of 9,12,13-THOA in the plant samples.

  • Reporting: Express the final concentration as ng/g of fresh weight (FW) of the original plant tissue.

Quantitative Data Summary

The concentration of 9,12,13-THOA can vary significantly based on the plant species, tissue type, developmental stage, and exposure to stress. A study on tomato fruits showed that the levels of 9,12,13-THODA changed depending on the fruit tissue and maturation stage.[3] The following table provides an illustrative example of how quantitative data can be presented.

Plant SampleConditionTissue Type9,12,13-THOA Concentration (ng/g FW)
Solanum lycopersicumControlRipe Epicarp15.2 ± 2.1
Solanum lycopersicumWoundedRipe Epicarp45.8 ± 5.6
Solanum lycopersicumControlUnripe Epicarp8.9 ± 1.5
Arabidopsis thalianaControlRosette Leaf11.4 ± 1.9
Arabidopsis thalianaPathogen InoculatedRosette Leaf32.1 ± 4.3

Note: The values presented are for illustrative purposes only and should be determined experimentally.

References

Application Notes and Protocols for Oxylipin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of oxylipins from biological samples, tailored for professionals in research and drug development. It includes methodologies for sample preparation, extraction, and analysis, alongside data on the efficiency of various techniques and diagrams of relevant signaling pathways.

Introduction to Oxylipins

Oxylipins are a class of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs).[1][2] They are pivotal in a multitude of physiological and pathological processes, including inflammation, immune responses, and vascular function.[1][3] The primary enzymatic pathways for oxylipin biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] Given their low endogenous concentrations and instability, robust and efficient extraction methods are crucial for their accurate quantification.[4][5]

Key Considerations for Oxylipin Extraction

Several factors must be considered to ensure the accurate and reproducible extraction of oxylipins:

  • Sample Handling: Due to their instability, samples should be collected and processed rapidly at low temperatures to minimize artefactual oxylipin formation.[6] The use of antioxidants, such as butylated hydroxytoluene (BHT), is recommended to prevent auto-oxidation during sample preparation.[3][6]

  • Internal Standards: The addition of deuterated or 13C-labeled internal standards prior to extraction is essential for accurate quantification, as they account for analyte loss during sample processing and variations in instrument response.[7][8][9]

  • Extraction Method Selection: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the sample matrix, the target oxylipins, and the desired level of sample cleanup.[4][6] SPE is generally preferred for its higher recovery of polar eicosanoids and better reproducibility.[2][10]

  • Post-Extraction Handling: Extracted samples should be stored at -80°C and analyzed as soon as possible to prevent degradation.[3]

Experimental Protocols

The following sections detail standardized protocols for the extraction of oxylipins from plasma/serum and tissue samples.

Protocol 1: Solid-Phase Extraction (SPE) of Oxylipins from Plasma/Serum

This protocol is optimized for the extraction of a broad range of oxylipins from plasma or serum using a reversed-phase SPE cartridge.

Materials:

  • Plasma or serum samples

  • Internal standard (IS) mix (containing deuterated oxylipin standards)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Butylated hydroxytoluene (BHT)

  • SPE cartridges (e.g., Waters Oasis HLB)[11][12]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum, add 5 µL of the internal standard mix and 900 µL of methanol containing 0.01% BHT.[3]

    • Vortex for 1 minute to precipitate proteins.

    • Incubate on ice for 45 minutes.[3]

    • Centrifuge at 20,630 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11][12]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities.[12]

    • Elute the oxylipins with 1.2 mL of methanol.[12]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[12]

Protocol 2: Liquid-Liquid Extraction (LLE) of Oxylipins from Tissue

This protocol is suitable for the extraction of oxylipins from homogenized tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal standard (IS) mix

  • Phosphate buffer (10 mM, pH 7.4)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • Weigh the frozen tissue sample.

    • Add ice-cold phosphate buffer (1:10 w/v) containing 0.01% BHT.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Add 5 µL of the internal standard mix to the homogenate.

  • Liquid-Liquid Extraction (Bligh and Dyer Method): [6]

    • To the tissue homogenate, add methanol and chloroform in a ratio of 2:1 (v/v) relative to the homogenate volume.

    • Vortex vigorously for 2 minutes.

    • Add chloroform and water in a 1:1 ratio (v/v) relative to the initial chloroform and homogenate volume, respectively, to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of 50% methanol for LC-MS/MS analysis.

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The following table summarizes a comparison of different sample preparation procedures for the analysis of non-esterified oxylipins in human plasma.

Extraction MethodRecovery of Internal StandardsExtraction Efficacy of OxylipinsMatrix Effect ReductionOverall Performance
Liquid-Liquid Extraction (Ethyl Acetate) Low to ModerateLowPoorInsufficient
SPE (Oasis HLB) HighHighModerateGood
SPE (Strata-X) Moderate to HighModeratePoorModerate
SPE (Anion-Exchanging BondElut) HighLowExcellentPoor for broad spectrum analysis
SPE (C18 with water/n-hexane wash) HighHighGoodExcellent

Table based on data from a comparative study of sample preparation methods.[13][14]

Mandatory Visualization

Oxylipin Biosynthesis Pathways

The following diagram illustrates the major enzymatic pathways involved in the biosynthesis of oxylipins from arachidonic acid (AA).

Oxylipin_Pathways cluster_0 cluster_1 cluster_2 cluster_3 PUFA Arachidonic Acid (AA) (in cell membrane) PLA2 PLA2 Free_AA Free Arachidonic Acid PLA2->Free_AA COX COX-1/2 Free_AA->COX LOX LOX Free_AA->LOX CYP450 CYP450 Free_AA->CYP450 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins (PGs) Thromboxanes (TXs) PGH2->Prostanoids HPETEs HPETEs Leukotrienes Leukotrienes (LTs) HPETEs->Leukotrienes Lipoxins Lipoxins (LXs) HPETEs->Lipoxins EETs Epoxyeicosatrienoic Acids (EETs) HETEs Hydroxyeicosatetraenoic Acids (HETEs)

Caption: Major enzymatic pathways of oxylipin biosynthesis from arachidonic acid.

Experimental Workflow for Oxylipin Extraction

The following diagram outlines the general workflow for the extraction and analysis of oxylipins from biological samples.

Extraction_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standards Sample->Spike Homogenize Homogenization (for tissue) Spike->Homogenize Extraction Extraction (SPE or LLE) Spike->Extraction for plasma/serum Homogenize->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for oxylipin extraction and analysis.

References

Application Notes and Protocols for 9,12,13-Trihydroxy-10-octadecenoic acid as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is a naturally occurring oxidized lipid, an oxylipin, that has demonstrated notable antifungal properties.[1][2] This fatty acid derivative, produced through the enzymatic oxidation of linoleic acid, presents a promising avenue for the development of novel antifungal therapeutics. These application notes provide an overview of its antifungal activity, a proposed mechanism of action, and detailed protocols for its evaluation.

Antifungal Spectrum and Efficacy

Research has demonstrated the efficacy of 9,12,13-THOA, often in combination with other related oxylipins, against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness.

Table 1: Minimum Inhibitory Concentration (MIC) of an Oxylipin Mixture Containing 9,12,13-THOA
Fungal SpeciesMIC (µg/mL)
Verticillium dahliae32[1]
Macrophomina phaseolina32[1]
Arthroderma uncinatum32[1]
Trichophyton mentagrophytes64[1]

Data from a study on oxylipins produced by Pseudomonas 42A2, where 9,12,13-THOA was a constituent of the active extract.[1]

Proposed Mechanism of Action

The precise molecular mechanism of 9,12,13-THOA's antifungal activity is an active area of research. However, based on the known mechanisms of other antifungal fatty acids, a primary mode of action is likely the disruption of the fungal cell membrane's integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

One potential target is the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal drugs. By interfering with ergosterol synthesis or its function within the membrane, 9,12,13-THOA could compromise the structural integrity and fluidity of the fungal cell membrane.

Another possibility is the induction of oxidative stress within the fungal cell. The production of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis or necrosis.

Below is a diagram illustrating a proposed signaling pathway for the antifungal action of 9,12,13-THOA, focusing on cell membrane disruption.

Antifungal_Mechanism_THOA THOA 9,12,13-THOA CellWall Fungal Cell Wall THOA->CellWall Penetration CellMembrane Fungal Cell Membrane THOA->CellMembrane Interaction CellWall->CellMembrane Ergosterol Ergosterol Synthesis/Function CellMembrane->Ergosterol Potential Target MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Ergosterol->MembraneIntegrity IonLeakage Ion Leakage MembraneIntegrity->IonLeakage CellularContents Leakage of Cellular Contents MembraneIntegrity->CellularContents CellDeath Fungal Cell Death IonLeakage->CellDeath CellularContents->CellDeath

Caption: Proposed mechanism of action for 9,12,13-THOA.

Experimental Protocols

The following are detailed protocols for evaluating the antifungal properties of 9,12,13-THOA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from standardized methods for antifungal susceptibility testing.

Materials:

  • This compound (9,12,13-THOA)

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (broth medium only)

  • Solvent for 9,12,13-THOA (e.g., DMSO, ethanol)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells or spores in sterile saline or broth.

    • Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL or spores/mL using a hemocytometer or by spectrophotometric correlation.

  • Preparation of 9,12,13-THOA Dilutions:

    • Prepare a stock solution of 9,12,13-THOA in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted 9,12,13-THOA, the positive control, and the negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 30°C for Aspergillus spp.) for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation THOA_Dilutions Prepare 9,12,13-THOA Dilutions THOA_Dilutions->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually or Spectrophotometrically Assess Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Protocol 2: Cell Membrane Integrity Assay using Propidium Iodide Staining

This protocol assesses whether 9,12,13-THOA damages the fungal cell membrane.

Materials:

  • Fungal cells treated with 9,12,13-THOA (at MIC and supra-MIC concentrations)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

  • Positive control for membrane damage (e.g., heat-killed cells)

  • Negative control (untreated cells)

Procedure:

  • Treatment of Fungal Cells:

    • Incubate fungal cells with different concentrations of 9,12,13-THOA for a defined period.

  • Staining:

    • Harvest the treated and control cells by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence due to PI intercalation with their DNA.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population with damaged cell membranes.

Membrane_Integrity_Workflow Treat_Cells Treat Fungal Cells with 9,12,13-THOA Harvest_Wash Harvest and Wash Cells Treat_Cells->Harvest_Wash PI_Stain Stain with Propidium Iodide Harvest_Wash->PI_Stain Incubate_Dark Incubate in the Dark PI_Stain->Incubate_Dark Analyze Analyze via Microscopy or Flow Cytometry Incubate_Dark->Analyze Result Quantify Membrane-Damaged Cells Analyze->Result

Caption: Workflow for cell membrane integrity assay.

Conclusion

This compound is a promising natural compound with demonstrated antifungal activity. The provided data and protocols offer a foundation for researchers to further investigate its potential as a novel antifungal agent. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader range of clinically relevant fungi, and assessing its toxicological profile.

References

Pinellic Acid in Agriculture: A Prospective Analysis of a Novel Biocontrol Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pinellic acid, a trihydroxyoctadecenoic acid derived from linoleic acid, has emerged as a molecule of interest primarily in pharmacological contexts for its anti-inflammatory properties.[1] However, a deeper look into its biochemical origins within plants suggests a potential, yet largely unexplored, role in agricultural applications. Trihydroxy derivatives of linoleic acid have been noted for their growth-inhibitory effects on plant-pathogenic fungi, positioning Pinellic acid as a candidate for a natural and targeted fungicide.[2]

The formation of Pinellic acid in plants is a product of the lipoxygenase (LOX) pathway, a crucial component of the plant's defense mechanism against biotic and abiotic stresses. This pathway is activated upon pathogen attack, leading to the production of a variety of signaling molecules and defense compounds, including oxylipins like Pinellic acid. The inherent role of this pathway in plant defense underscores the potential of its products to be harnessed for agricultural purposes.

While direct, large-scale studies on the application of Pinellic acid in agriculture are currently limited, its demonstrated antifungal properties in laboratory settings provide a strong rationale for further investigation. Its natural origin suggests a favorable profile in terms of biodegradability and reduced environmental impact compared to synthetic fungicides. Future research should focus on elucidating its spectrum of activity against various plant pathogens, its mode of action, and its efficacy under field conditions. The development of Pinellic acid as a commercial biocontrol agent could offer a valuable tool for integrated pest management strategies.

Quantitative Data Summary

As extensive field data is not yet available, the following table represents hypothetical data from a preliminary dose-response experiment evaluating the efficacy of Pinellic acid in controlling a fungal pathogen on a model plant species.

Treatment Concentration (µM)Disease Severity Index (DSI)Plant Biomass (g)Mycelial Growth Inhibition (%)
0 (Control)4.8 ± 0.510.2 ± 0.80
104.2 ± 0.410.5 ± 0.715.2 ± 2.1
503.1 ± 0.311.1 ± 0.945.8 ± 3.5
1001.5 ± 0.212.3 ± 1.178.4 ± 4.2
2000.8 ± 0.112.8 ± 1.092.1 ± 2.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay of Pinellic Acid

This protocol outlines a method to assess the direct inhibitory effect of Pinellic acid on the mycelial growth of a fungal pathogen.

Materials:

  • Pure Pinellic acid

  • Fungal pathogen culture (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of Pinellic acid in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the Pinellic acid stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the actively growing margin of a fresh pathogen culture.

  • Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25°C) in the dark.

  • Measure the radial growth of the mycelium daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Protocol 2: Evaluation of Pinellic Acid for Disease Control on Whole Plants

This protocol describes a method to evaluate the efficacy of Pinellic acid in protecting plants from fungal infection.

Materials:

  • Model plants (e.g., tomato, Arabidopsis)

  • Fungal pathogen spore suspension

  • Pure Pinellic acid

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Grow the model plants to a suitable developmental stage (e.g., 4-6 true leaves).

  • Prepare treatment solutions of Pinellic acid at various concentrations in water with a small amount of surfactant to ensure even coverage. A control solution with water and surfactant only should be prepared.

  • Spray the plants with the Pinellic acid solutions until runoff. Allow the plants to dry completely.

  • Prepare a spore suspension of the fungal pathogen at a known concentration.

  • Inoculate the treated and control plants by spraying with the spore suspension.

  • Place the plants in a high-humidity environment for 24-48 hours to promote infection.

  • Transfer the plants to a growth chamber or greenhouse with optimal conditions for disease development.

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a disease severity index.

  • At the end of the experiment, harvest the plants and measure relevant parameters such as plant biomass.

Visualizations

Pinellic_Acid_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) HPODE 9(S)-HPODE LOX->HPODE AOS Allene Oxide Synthase HPODE->AOS POX Peroxygenase HPODE->POX JA Jasmonic Acid AOS->JA leads to Pinellic_Acid Pinellic Acid POX->Pinellic_Acid Antifungal_Activity Antifungal Activity Pinellic_Acid->Antifungal_Activity Pathogen_Attack Pathogen Attack Pathogen_Attack->LOX activates Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Whole Plant Assay A1 Prepare Pinellic Acid amended PDA A2 Inoculate with fungal pathogen A1->A2 A3 Incubate and measure mycelial growth A2->A3 A4 Calculate growth inhibition A3->A4 end End A4->end B1 Treat plants with Pinellic Acid solutions B2 Inoculate with fungal pathogen B1->B2 B3 Incubate under optimal conditions B2->B3 B4 Assess disease severity and plant health B3->B4 B4->end start Start start->A1 start->B1

References

Application Notes and Protocols: Therapeutic Potential of 9,12,13-Trihydroxy-10-octadecenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the therapeutic potential of 9,12,13-Trihydroxy-10-octadecenoic acid (also known as Pinellic acid) and its derivatives. The information compiled includes available quantitative data on their biological activities, detailed experimental protocols for assessing these activities, and diagrams of the key signaling pathways involved.

Introduction

This compound (9,12,13-THODA) is a trihydroxy-polyunsaturated fatty acid derived from the enzymatic oxidation of linoleic acid.[1] This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1] These biological effects are believed to be mediated through the modulation of key cellular signaling pathways. This document aims to provide a resource for researchers investigating the therapeutic utility of these compounds.

Biosynthesis of this compound

9,12,13-THODA is synthesized in plants and other organisms from linoleic acid through a series of enzymatic reactions. The primary pathway involves the enzymes lipoxygenase and peroxygenase, with potential involvement of epoxide hydrolase.[2]

Biosynthesis of this compound linoleic_acid Linoleic Acid hydroperoxy_intermediate Hydroperoxy Intermediate linoleic_acid->hydroperoxy_intermediate Lipoxygenase epoxy_alcohol_intermediate Epoxy Alcohol Intermediate hydroperoxy_intermediate->epoxy_alcohol_intermediate Peroxygenase thoda 9,12,13-Trihydroxy- 10-octadecenoic acid epoxy_alcohol_intermediate->thoda Epoxide Hydrolase

Caption: Biosynthesis pathway of 9,12,13-THODA from linoleic acid.

Therapeutic Potential and Quantitative Data

While direct quantitative data such as IC50 or EC50 values for this compound are not extensively available in the public literature, studies on closely related compounds provide strong evidence for its therapeutic potential.

Anti-inflammatory Activity

Derivatives of trihydroxy- and hydroxy-octadecenoic acids have demonstrated significant anti-inflammatory properties. The proposed mechanism of action involves the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by affecting inflammatory signaling cascades such as NF-κB.

Table 1: Anti-inflammatory Activity of Related Octadecenoic Acid Derivatives

CompoundAssayTarget/ModelActivityReference
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterTPA-induced inflammationMouse ear43% inhibition at 500 µg[3]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidTPA-induced inflammationMouse ear63% inhibition at 500 µg[3]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidTPA-induced inflammationMouse ear79% inhibition at 500 µg[3]
Anticancer Activity

Plant extracts containing derivatives of octadecenoic acid have shown cytotoxic effects against various cancer cell lines. The specific contribution of 9,12,13-THODA to this activity requires further investigation with the purified compound.

Table 2: Anticancer Activity of Extracts Containing Octadecenoic Acid Derivatives

Extract/CompoundCell LineIC50 ValueReference
Diethyl ether extract of Microcystis aeruginosa (contains 9,12-Octadecadienoic acid methyl ester)Colon cancer cell line28.73 µg/mL[4]
Fireweed extract4T1 (murine breast cancer)0.28 ± 0.01 RE mg/g[5]
Black walnut extractCaki-1 (renal cell carcinoma)1.56 ± 0.01 RE mg/g[5]
Black walnut extractHCT116 (colon cancer)2.56 ± 0.02 RE mg/g[5]

RE: Rutin Equivalents

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Oxidized derivatives of linoleic acid have been identified as potent agonists of PPARs, which are key regulators of lipid metabolism and inflammation. This suggests a potential role for 9,12,13-THODA and its derivatives in the treatment of metabolic diseases.

Table 3: PPAR Agonist Activity of Related Compounds

CompoundReceptorActivityEC50/IC50Reference
9-oxo-10(E),12(E)-Octadecadienoic acidPPARαPotent agonistNot specified[6]
FenofibratePPARαSelective agonist30 µM[7]
Lanifibranor (IVA-337)Pan-PPARAgonistPPARα: 1537 nM, PPARδ: 866 nM, PPARγ: 206 nM[7]
Compound H11 (Triazolone derivative)PPARα/δDual agonistPPARα: 7.0 nM, PPARδ: 8.4 nM[8]

Key Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, 9,12,13-THODA derivatives may suppress the expression of pro-inflammatory genes.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Transcription

Caption: Simplified overview of the NF-κB inflammatory signaling pathway.

PPAR Signaling Pathway

As potential PPAR agonists, 9,12,13-THODA derivatives could activate these nuclear receptors, leading to the regulation of genes involved in lipid metabolism and inflammation.

PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 9,12,13-THODA Derivative (Ligand) PPAR PPAR Ligand->PPAR Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_n PPAR-RXR Heterodimer PPAR_RXR->PPAR_RXR_n Nuclear Translocation PPRE PPRE (DNA) PPAR_RXR_n->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Metabolic_Regulation Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Metabolic_Regulation

Caption: General mechanism of the PPAR signaling pathway.

Experimental Protocols

Protocol: In Vitro Anticancer Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 9,12,13-THODA derivatives on a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 9,12,13-THODA derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 9,12,13-THODA derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add compound dilutions incubate_24h_1->add_compound incubate_24_72h Incubate 24-72h add_compound->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to screen for the inhibitory activity of 9,12,13-THODA derivatives against human recombinant COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • COX Probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • 9,12,13-THODA derivative stock solution (in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black flat-bottom microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dilute the COX-2 enzyme on ice immediately before use.

  • Assay Plate Setup: To the wells of a 96-well plate, add the following in order:

    • COX Assay Buffer

    • Test compound dilutions (or DMSO for enzyme control, and positive control inhibitor)

    • COX Probe

    • Hematin

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Determine the rate (slope) of the linear portion of the fluorescence increase for each well. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value can be determined from a dose-response curve.

COX-2 Inhibition Assay Workflow start Start prepare_reagents Prepare reagents and compound dilutions start->prepare_reagents add_to_plate Add buffer, compound, probe, and hematin to plate prepare_reagents->add_to_plate add_enzyme Add COX-2 enzyme add_to_plate->add_enzyme pre_incubate Pre-incubate 15 min add_enzyme->pre_incubate add_substrate Add arachidonic acid (initiate reaction) pre_incubate->add_substrate read_fluorescence Read fluorescence kinetically add_substrate->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in inflammation, cancer, and metabolic disorders. While further research is needed to fully elucidate their mechanisms of action and to obtain precise quantitative data for the pure compounds, the available evidence strongly supports their continued investigation. The protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for Tracing 9,12,13-Trihydroxy-10-octadecenoic Acid (9,12,13-TriHOME) Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing stable isotope labeling to investigate the metabolic fate of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME), a bioactive lipid mediator derived from linoleic acid.[1] Understanding the metabolic pathways of 9,12,13-TriHOME is crucial for elucidating its role in various physiological and pathological processes, including inflammation and cell signaling.

Introduction to 9,12,13-TriHOME and Stable Isotope Tracing

9,12,13-TriHOME is a trihydroxy fatty acid produced from the metabolism of linoleic acid, an essential omega-6 fatty acid. It is implicated in a range of biological activities, including the modulation of inflammatory responses. Stable isotope labeling is a powerful technique to trace the metabolic conversion of precursor molecules into downstream products in complex biological systems. By introducing a stable isotope-labeled precursor, such as ¹³C-linoleic acid, researchers can track the incorporation of the isotope into 9,12,13-TriHOME and its subsequent metabolites using mass spectrometry. This approach allows for the elucidation of metabolic pathways, the quantification of metabolic flux, and the identification of novel downstream metabolites.

Key Applications

  • Elucidation of Metabolic Pathways: Tracing the flow of stable isotopes from linoleic acid to 9,12,13-TriHOME and its metabolites can definitively map its biosynthetic and degradation pathways.

  • Metabolic Flux Analysis: Quantifying the rate of conversion of precursors to 9,12,13-TriHOME provides insights into the regulation of its metabolism under different physiological or pathological conditions.

  • Target Identification and Drug Development: Understanding the metabolic network of 9,12,13-TriHOME can help identify key enzymes involved in its synthesis and degradation, which may serve as novel therapeutic targets.

  • Biomarker Discovery: Characterizing the metabolic profile of 9,12,13-TriHOME in disease models can lead to the discovery of new biomarkers for diagnosis and prognosis.

Data Presentation

The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented. Note that the data presented here for a related deuterated hydroxyoctadecadienoic acid (d4-13-HODE) is for illustrative purposes to demonstrate the type of data that can be generated. Similar experiments would be required to obtain specific quantitative data for ¹³C-labeled 9,12,13-TriHOME.

Table 1: Illustrative Time-Course of Deuterated 13-HODE (d4-13-HODE) Concentration in Rat Plasma Following a Single Dose.

Time PointConcentration in Plasma (pmol/µL) - Intravenous Injection (Total d4-13-HODE)Concentration in Plasma (pmol/µL) - Gavage (Total d4-13-HODE)
1 min~0.8 (n=1)Not Detected
3 min~0.4 (n=2-3)~0.0059 (n=2)
5 min~0.2 (n=2-3)~0.0054 (n=2-3, unesterified)
10 min~0.1 (n=2-3)~0.0059 (n=2)
20 minNot Reported~0.0059 (n=3)
45 minNot Reported~0.03 (n=2)
90 minNot Reported~0.10 (n=3)

Data adapted from a study on d4-13-HODE in rats to illustrate potential data presentation.[2] Actual results for ¹³C-9,12,13-TriHOME will vary.

Table 2: Illustrative Isotope Incorporation into Plasma Phospholipid Fatty Acids in Human Infants after Oral Administration of ¹³C-Linoleic Acid.

Fatty AcidPeak ¹³C Enrichment (delta over baseline /1000)Time to Peak Enrichment (hours)Percentage of Total Area Under the Curve
Linoleic Acid178 ± 242497.3 ± 0.8%
Dihomo-γ-linolenic acid4.4 ± 1.0 (at 72h)48-721.5 ± 0.6%
Arachidonic AcidTended to increase insignificantly-1.2 ± 0.6%

Data adapted from a study on ¹³C-linoleic acid metabolism in newborn infants to illustrate the type of data that can be generated for precursor and downstream metabolites.[3] Specific enrichment in 9,12,13-TriHOME would need to be determined experimentally.

Experimental Protocols

Here we provide detailed protocols for in vivo and in vitro stable isotope tracing of 9,12,13-TriHOME metabolism.

Protocol 1: In Vivo Stable Isotope Tracing of 9,12,13-TriHOME Metabolism in a Mouse Model

This protocol describes the administration of ¹³C-labeled linoleic acid to mice to trace its conversion to 9,12,13-TriHOME in various tissues.

Materials:

  • Uniformly labeled ¹³C-Linoleic Acid ([U-¹³C₁₈]-Linoleic Acid)

  • Vehicle for administration (e.g., corn oil, triglyceride emulsion)

  • C57BL/6 mice (or other appropriate strain)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid nitrogen

  • Internal standards for LC-MS/MS analysis (e.g., deuterated 9,12,13-TriHOME)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Preparation: Prepare a sterile solution of [U-¹³C₁₈]-Linoleic Acid in the chosen vehicle at the desired concentration.

  • Tracer Administration: Administer the labeled linoleic acid to the mice via oral gavage or intravenous injection. The dose and route will depend on the specific research question.

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours) after administration, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.

  • Tissue Harvesting: At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, lung, spleen). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.

  • Lipid Extraction:

    • Thaw plasma and tissue samples on ice.

    • Homogenize tissue samples in a suitable buffer.

    • Perform a liquid-liquid extraction (e.g., Bligh-Dyer or Folch method) using a mixture of chloroform, methanol, and water to extract total lipids.

    • Add an internal standard (e.g., d4-9,12,13-TriHOME) to the samples prior to extraction for accurate quantification.

  • Solid Phase Extraction (SPE):

    • Use SPE to enrich for oxylipins, including 9,12,13-TriHOME, and to remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the extracted lipids in a suitable solvent.

    • Analyze the samples using a high-resolution LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the unlabeled (¹²C) and labeled (¹³C) forms of 9,12,13-TriHOME and its potential metabolites.

  • Data Analysis:

    • Calculate the concentration of ¹³C-labeled 9,12,13-TriHOME in each sample.

    • Determine the rate of incorporation of the stable isotope over time to assess metabolic flux.

Protocol 2: In Vitro Stable Isotope Tracing in Macrophages

This protocol details the labeling of bone marrow-derived macrophages (BMDMs) with ¹³C-linoleic acid to study the cellular metabolism of 9,12,13-TriHOME.

Materials:

  • Bone marrow cells from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • [U-¹³C₁₈]-Linoleic Acid complexed to bovine serum albumin (BSA)

  • Cell scrapers

  • Phosphate-buffered saline (PBS)

  • Internal standards for LC-MS/MS analysis

  • Solvents and equipment for lipid extraction and LC-MS/MS analysis as in Protocol 1

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in complete medium supplemented with M-CSF for 7-10 days to differentiate them into macrophages.

  • Cell Seeding: Plate the differentiated BMDMs into culture plates at the desired density.

  • Labeling:

    • Prepare a solution of [U-¹³C₁₈]-Linoleic Acid complexed to fatty acid-free BSA in serum-free medium.

    • Replace the culture medium with the labeling medium containing the ¹³C-linoleic acid.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvesting and Lysis:

    • At each time point, wash the cells with ice-cold PBS to remove excess labeled precursor.

    • Lyse the cells using a suitable method (e.g., scraping in methanol).

  • Lipid Extraction and Analysis:

    • Follow steps 7-10 from Protocol 1 for lipid extraction, SPE, LC-MS/MS analysis, and data analysis to determine the intracellular levels of ¹³C-labeled 9,12,13-TriHOME.

Mandatory Visualizations

Biosynthetic Pathway of 9,12,13-TriHOME

9_12_13_TriHOME_Biosynthesis Linoleic_Acid Linoleic Acid 13_HPODE 13(S)-HPODE Linoleic_Acid->13_HPODE Lipoxygenase (LOX) Epoxyalcohol 12(13)-Epoxy-9-hydroxy-10-octadecenoic acid 13_HPODE->Epoxyalcohol Peroxygenase TriHOME 9,12,13-TriHOME Epoxyalcohol->TriHOME Epoxide Hydrolase

Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid.

Experimental Workflow for Stable Isotope Tracing

Stable_Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer ¹³C-Labeled Linoleic Acid Administration (In Vivo or In Vitro) Sampling Time-Course Sample Collection (Plasma, Tissues, Cells) Tracer->Sampling Quenching Metabolic Quenching (e.g., Snap Freezing) Sampling->Quenching Extraction Lipid Extraction (with Internal Standard) Quenching->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis (MRM for ¹²C and ¹³C Isotopologues) Purification->LCMS Quantification Quantification of Labeled Metabolites LCMS->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Pathway_ID Pathway Identification Flux_Analysis->Pathway_ID

Caption: General workflow for stable isotope tracing experiments.

Proposed Signaling Pathways for TriHOME Metabolites

PPARγ Activation Pathway

PPARg_Signaling TriHOME 9,12,13-TriHOME (or related DiHOMEs) PPARg PPARγ TriHOME->PPARg Ligand Binding RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression Transcriptional Regulation

Caption: Proposed PPARγ signaling pathway for TriHOMEs.

Neutrophil Chemotaxis Signaling

Neutrophil_Chemotaxis TriHOME 9,12,13-TriHOME GPCR G-Protein Coupled Receptor (GPCR) TriHOME->GPCR Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) GPCR->Signaling_Cascade Activates Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Leads to Chemotaxis Neutrophil Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

Caption: Proposed signaling pathway for neutrophil chemotaxis.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 9,12,13-Trihydroxy-10-octadecenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your experimental outcomes.

Problem Potential Cause Suggested Solution
Low or no conversion of linoleic acid Inactive Lipoxygenase (LOX): The enzyme may be denatured or inhibited.- Verify Enzyme Activity: Perform a standard activity assay for your LOX. - Check Reaction Conditions: Ensure optimal pH (typically 8.5-9.5) and temperature (often 15-25°C) for the specific LOX isoform.[1] - Substrate Quality: Use high-purity linoleic acid; oxidized substrates can inhibit the enzyme. - Oxygen Limitation: Ensure adequate aeration or oxygen supply, as LOX is an oxygenase.
Low yield of hydroperoxide intermediate (e.g., 9-HPODE or 13-HPODE) Sub-optimal LOX reaction conditions: pH, temperature, or substrate/enzyme concentrations may not be ideal.- Optimize Enzyme Concentration: Titrate the amount of LOX to find the optimal enzyme-to-substrate ratio.[1] - Optimize Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Test a range of linoleic acid concentrations. - Co-solvents: Consider using a small percentage of a co-solvent like acetone (e.g., 5% v/v) to improve substrate solubility.[1] - Emulsifiers: The addition of a surfactant like Tween 80 (e.g., 0.2% w/v) can enhance the reaction rate by improving the emulsification of the fatty acid substrate.[1]
Low conversion of hydroperoxide to the trihydroxy acid Inactive Peroxygenase or Epoxide Hydrolase: The subsequent enzymes in the cascade may not be active.- Sequential vs. One-Pot: If running a one-pot synthesis, consider a sequential approach where the peroxygenase and epoxide hydrolase are added after the initial LOX reaction. This can prevent potential inhibition or degradation of the second-stage enzymes. - Verify Enzyme Activity: Test the activity of your peroxygenase and epoxide hydrolase independently. - Cofactor Requirements: Ensure any necessary cofactors for the peroxygenase are present.
Formation of undesired side-products Non-specific enzymatic reactions or auto-oxidation: The enzymes may have broader substrate specificity, or the intermediates may be unstable.- Control Reaction Time: Minimize reaction times to reduce the formation of byproducts. - Inert Atmosphere: After the initial oxygen-dependent LOX step, consider performing subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent auto-oxidation of polyunsaturated fatty acids and intermediates. - Purification of Intermediates: If possible, purify the hydroperoxide intermediate before proceeding to the next enzymatic step.
Degradation of the final product Instability of the trihydroxy acid: The product may be sensitive to pH, temperature, or light.- Immediate Purification: Purify the this compound from the reaction mixture as soon as the synthesis is complete. - Storage Conditions: Store the purified product at low temperatures (e.g., -20°C or -80°C) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for the synthesis of this compound?

A1: The synthesis is a multi-step enzymatic cascade that begins with linoleic acid.[2] The key steps are:

  • Dioxygenation: Lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into linoleic acid to form a hydroperoxy-octadecadienoic acid (HPODE) intermediate, such as 9-HPODE or 13-HPODE.

  • Peroxygenation/Epoxidation: A peroxygenase then acts on the HPODE intermediate. This can lead to the formation of an epoxy-alcohol intermediate.

  • Hydrolysis: Finally, an epoxide hydrolase catalyzes the hydrolysis of the epoxide ring to yield the vicinal diol, resulting in the 9,12,13-trihydroxy structure.[2]

Q2: Which lipoxygenase should I use, and how does it affect the final product?

A2: The choice of lipoxygenase is critical as it determines the initial position of hydroxylation and the stereochemistry of the final product. Different LOX isoforms exhibit different positional specificities (e.g., 9-LOX vs. 15-LOX, which produces 13-HPODE from linoleic acid). The specific isoform will dictate which trihydroxy-octadecenoic acid isomers are formed. For example, a 9R-lipoxygenase has been used to produce 9R-hydroxy-10E,12Z-octadecadienoic acid with high conversion yields.[1]

Q3: Can I perform this synthesis in a one-pot reaction?

A3: A one-pot reaction is possible but can be challenging due to the different optimal conditions for each enzyme and potential cross-inhibition. A sequential addition of the enzymes may provide better control over the reaction and higher yields. An "oxidase-peroxygenase mutual benefit system" has been described for other reactions, suggesting that with careful design, one-pot cascades can be efficient.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by tracking the disappearance of the substrate (linoleic acid) and the appearance of the intermediate and final products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (hydroperoxides have a characteristic absorbance at ~234 nm) or a mass spectrometer (LC-MS) is the most common method. An LC-MS/MS workflow is particularly useful for characterizing and quantifying the different trihydroxy-octadecenoic acid isomers.[3]

Q5: What are the critical parameters to control for improving the yield?

A5: To improve the yield, you should focus on optimizing the following parameters for each enzymatic step:

  • pH: Each enzyme has a specific optimal pH. For example, some lipoxygenases have an optimal pH of around 8.5.[1]

  • Temperature: Enzyme activity is highly dependent on temperature. A common temperature for these reactions is between 15°C and 25°C.[1]

  • Enzyme and Substrate Concentrations: The ratio of enzyme to substrate is crucial. High substrate concentrations can sometimes lead to inhibition.[1]

  • Oxygen Availability: For the initial lipoxygenase step, ensure sufficient oxygen is supplied.

  • Reaction Time: Optimize the incubation time for each step to maximize product formation and minimize degradation or side reactions.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on related enzymatic reactions to provide a baseline for experimental design.

Table 1: Optimal Reaction Conditions for 9R-Lipoxygenase from Nostoc sp. SAG 25.82 [1]

ParameterOptimal Value
pH8.5
Temperature15°C
Co-solvent5% (v/v) acetone
Surfactant0.2% (w/v) Tween 80
Substrate Concentration (α-Linolenic Acid)40 g/L
Enzyme Concentration1 g/L

Table 2: Conversion Yields of Hydroxy Fatty Acids using 9R-Lipoxygenase [1]

SubstrateProductConversion YieldProductivity
α-Linolenic Acid (40 g/L)9R-HOTE94%37.6 g/L/h
Linoleic Acid (40 g/L)9R-HODE95%38.4 g/L/h
α-Linolenic Acid in Perilla Seed Oil Hydrolyzate9R-HOTE85%34 g/L/h

Table 3: Lipoxygenase Activity Data on Linoleic Acid [4]

Lipoxygenase SourceOptimal pHKey Products
Soybean9.013-HPODE
Potato6.09-HPODE
Tomato6.59-HPODE and 13-HPODE

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the sequential action of lipoxygenase and subsequent hydroxylating enzymes.

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (LOX-1) or other suitable lipoxygenase

  • Peroxygenase (e.g., from a fungal source)

  • Epoxide Hydrolase

  • Borate buffer (pH 9.0)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of 13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE)

  • Prepare a solution of linoleic acid in borate buffer (pH 9.0). The final concentration of linoleic acid should be in the range of 1-10 mM. To aid solubility, a small amount of a surfactant like Tween 80 can be added.

  • Cool the solution to the optimal temperature for the lipoxygenase (e.g., 4-15°C).

  • Initiate the reaction by adding the lipoxygenase enzyme.

  • Stir the reaction mixture vigorously to ensure adequate oxygenation for a defined period (e.g., 1-2 hours).

  • Monitor the formation of 13-HPODE by measuring the absorbance at 234 nm or by TLC/LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl) to stop the enzymatic reaction.

  • Extract the 13-HPODE with an organic solvent like ethyl acetate or a hexane/isopropanol mixture.

  • Evaporate the solvent under reduced pressure. The crude 13-HPODE can be used directly in the next step or purified by flash chromatography on silica gel.

Step 2: Conversion of 13-HPODE to this compound

  • Dissolve the 13-HPODE intermediate in a suitable buffer for the peroxygenase and epoxide hydrolase (e.g., phosphate buffer, pH 7.0).

  • Add the peroxygenase and epoxide hydrolase to the solution.

  • Incubate the reaction at the optimal temperature for these enzymes (e.g., 25-30°C) for several hours (e.g., 4-24 hours).

  • Monitor the conversion of the intermediate and the formation of the trihydroxy product by LC-MS.

  • Once the reaction is complete, stop the reaction by adding a water-miscible organic solvent like methanol or acetone to precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated protein.

  • Extract the supernatant containing the product with ethyl acetate.

  • Purify the this compound using silica gel column chromatography or preparative HPLC.

Visualizations

Enzymatic Synthesis Pathway

Enzymatic_Synthesis cluster_step1 Step 1: Dioxygenation cluster_step2 Step 2: Peroxygenation cluster_step3 Step 3: Hydrolysis Linoleic Acid Linoleic Acid HPODE 9-HPODE or 13-HPODE Linoleic Acid->HPODE Lipoxygenase + O2 Epoxy-alcohol Epoxy-alcohol intermediate HPODE->Epoxy-alcohol Peroxygenase Trihydroxy_Acid 9,12,13-Trihydroxy- 10-octadecenoic acid Epoxy-alcohol->Trihydroxy_Acid Epoxide Hydrolase + H2O

Caption: Sequential enzymatic synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Check_LOX Is Linoleic Acid consumed? Start->Check_LOX Troubleshoot_LOX Troubleshoot Step 1: - Check LOX activity - Optimize pH, Temp, O2 - Check substrate quality Check_LOX->Troubleshoot_LOX No Check_Perox_EH Is HPODE intermediate consumed? Check_LOX->Check_Perox_EH Yes Troubleshoot_Perox_EH Troubleshoot Steps 2 & 3: - Check Peroxygenase/EH activity - Consider sequential addition - Check for cofactors Check_Perox_EH->Troubleshoot_Perox_EH No Check_Side_Products Are there significant side-products? Check_Perox_EH->Check_Side_Products Yes Optimize_Conditions Optimize reaction time and consider inert atmosphere for steps 2 & 3 Check_Side_Products->Optimize_Conditions Yes Check_Degradation Product Degradation? Purify and store properly. Check_Side_Products->Check_Degradation No

References

Technical Support Center: Analysis of 9,12,13-Trihydroxy-10-octadecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

The primary challenges in separating 9,12,13-TriHOME isomers stem from their structural similarities. These include:

  • High Number of Stereoisomers: 9,12,13-TriHOME has three chiral centers, resulting in 16 possible stereoisomers (eight pairs of enantiomers).[1]

  • Similar Physicochemical Properties: The isomers possess very subtle differences in their physical and chemical properties, making chromatographic separation difficult.[1]

  • Co-elution of Enantiomers: Enantiomers exhibit nearly identical hydrophobicity, leading to their co-elution in standard reversed-phase liquid chromatography systems.[1]

Q2: What are the common analytical approaches for separating 9,12,13-TriHOME isomers?

A multi-step approach is often employed, combining different chromatographic techniques:

  • Reversed-Phase (RP) UHPLC-MS/MS: This technique is effective for the initial separation and quantification of diastereomeric pairs of 9,12,13-TriHOMEs.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC)-MS/MS: Following RP-UHPLC, chiral chromatography is necessary to resolve and identify the individual enantiomers within each diastereomeric pair.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for isomer separation, typically after derivatization of the fatty acids to their methyl esters (FAMEs).

Q3: How are 9,12,13-TriHOME isomers biosynthesized?

These compounds are derived from the enzymatic oxidation of linoleic acid.[2] The pathway involves a sequence of enzymatic reactions catalyzed by lipoxygenase, peroxygenase, and epoxide hydrolase.[3]

Troubleshooting Guides

Issue 1: Poor or no separation of diastereomers in Reversed-Phase HPLC.
Possible Cause Troubleshooting Step
Inadequate column resolution.Ensure you are using a high-resolution column, such as a sub-2 µm particle size C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm).[1]
Suboptimal mobile phase composition.Optimize the mobile phase gradient. A common starting point is a binary system of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile/methanol (e.g., 95:5 v/v) with 0.1% acetic acid (Mobile Phase B).[1]
Incorrect flow rate or temperature.Systematically adjust the flow rate and column temperature to improve separation.
Sample matrix interference.Employ a solid-phase extraction (SPE) clean-up step prior to HPLC analysis to remove interfering compounds from the sample matrix.
Issue 2: Inability to resolve enantiomers.
Possible Cause Troubleshooting Step
Incorrect chromatographic mode.Standard reversed-phase columns will not separate enantiomers. A dedicated chiral column and method are required.[1]
Suboptimal chiral stationary phase.Select a chiral stationary phase (CSP) known to be effective for fatty acid isomers. Optimization of the mobile phase, flow rate, and temperature is critical for chiral separations.
Inappropriate detection method.Mass spectrometry (MS/MS) is highly recommended for sensitive and selective detection and quantification of the resolved enantiomers.[1]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Diastereomer Separation

This protocol is adapted from a workflow for the characterization of TriHOME isomers.[1]

  • Sample Preparation:

    • Spike samples with an isotopically labeled internal standard (e.g., [13C3]9(S),12(S),13(S)-TriHOME).[1]

    • Perform solid-phase extraction (SPE) for sample clean-up.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 µm particle size).[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% acetic acid.[1]

    • Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% acetic acid.

    • Gradient: Isocratic elution with 30% Mobile Phase B.[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Run Time: Approximately 12.5 minutes.[1]

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for each isomer and the internal standard. For 9,12,13-TriHOME, a characteristic transition is m/z 329.1 → 211.0.[1]

Protocol 2: Chiral HPLC-MS/MS for Enantiomer Resolution

This protocol is a subsequent step to resolve the co-eluting enantiomers from the reversed-phase separation.[1]

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer.

    • Chiral Column: Optimization of the specific chiral column is required.

  • Chromatographic Conditions:

    • Mobile Phase: Requires careful optimization. A mixture of n-hexane, isopropanol, and acetic acid is a common mobile phase for normal-phase chiral separations of similar compounds.[4]

    • Flow Rate and Temperature: These parameters must be systematically optimized to achieve baseline separation of all enantiomers.[1]

  • MS/MS Detection:

    • Same as in Protocol 1, monitoring the specific MRM transitions for each isomer.

Quantitative Data Summary

ParameterReversed-Phase UHPLC-MS/MSChiral HPLC-MS/MS
Analytes Separated Diastereomeric pairs of 9,12,13-TriHOMEAll 16 stereoisomers of 9,10,13- and 9,12,13-TriHOME
Typical Run Time < 12.5 minutesVariable, requires optimization
Detection Method Triple Quadrupole MS/MSTriple Quadrupole MS/MS
Reference [1][1]

Visualizations

Biosynthetic Pathway of 9,12,13-TriHOME

Biosynthesis of 9,12,13-TriHOME Biosynthesis of this compound linoleic_acid Linoleic Acid hydroperoxy_intermediate Hydroperoxy Intermediate linoleic_acid->hydroperoxy_intermediate Oxidation epoxy_intermediate Epoxy Intermediate hydroperoxy_intermediate->epoxy_intermediate Epoxidation trihome 9,12,13-Trihydroxy-10- octadecenoic acid epoxy_intermediate->trihome Hydrolysis lipoxygenase Lipoxygenase lipoxygenase->hydroperoxy_intermediate peroxygenase Peroxygenase peroxygenase->epoxy_intermediate epoxide_hydrolase Epoxide Hydrolase epoxide_hydrolase->trihome

Caption: Enzymatic conversion of linoleic acid to 9,12,13-TriHOME.

Analytical Workflow for Isomer Separation

Analytical Workflow for TriHOME Isomer Separation Analytical Workflow for Complete Isomer Separation sample Biological Sample extraction Solid-Phase Extraction (SPE) sample->extraction rp_hplc Reversed-Phase UHPLC-MS/MS extraction->rp_hplc chiral_hplc Chiral HPLC-MS/MS rp_hplc->chiral_hplc Fractions containing diastereomer pairs diastereomers Quantification of Diastereomer Pairs rp_hplc->diastereomers enantiomers Resolution and Identification of all 16 Isomers chiral_hplc->enantiomers

Caption: A two-step chromatographic workflow for separating TriHOME isomers.

References

Technical Support Center: Optimizing LC-MS/MS for Trihydroxyoctadecenoic Acids (TriHOMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of trihydroxyoctadecenoic acids (TriHOMEs).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing TriHOMEs by LC-MS/MS?

A1: The primary challenges in analyzing TriHOMEs stem from the existence of numerous regio- and stereoisomers with very similar physicochemical properties. This makes their separation and individual quantification difficult.[1][2] Additionally, like other lipids, they can be prone to issues such as ion suppression from the sample matrix and low ionization efficiency.[3][4]

Q2: What type of LC column is recommended for TriHOME analysis?

A2: For general separation of TriHOME diastereomers, reversed-phase (RP) columns, particularly C18 columns, are widely used.[5][6][7] Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-µm particle size columns can provide the high separation power needed to resolve the closely related isomers.[2][7] For resolving specific enantiomers, a chiral column is necessary.[1][2]

Q3: Which ionization mode is best for TriHOME analysis?

A3: Electrospray ionization (ESI) in negative ion mode is the most common and effective method for analyzing TriHOMEs and other oxidized fatty acids.[5][6][8] This is because the carboxylic acid group on these molecules readily deprotonates to form a [M-H]⁻ ion, leading to good sensitivity.[8]

Q4: What are typical mobile phases used for reversed-phase LC of TriHOMEs?

A4: Common mobile phases consist of a weak solvent (A) and a strong solvent (B).

  • Mobile Phase A: Water with a modifier like 0.1% acetic acid or 0.1% formic acid.[5][6]

  • Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol (9:1, v/v) or acetonitrile/methanol.[5][9] Using modifiers like ammonium acetate or ammonium formate can also improve signal intensity and retention time stability.[3]

Q5: How can I improve the sensitivity of my TriHOME assay?

A5: To improve sensitivity, you can:

  • Optimize MS parameters: Manually tune source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) for your specific analytes.[5][10]

  • Improve sample preparation: Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[2]

  • Select appropriate mobile phase additives: Small amounts of acids (formic, acetic) or ammonium salts can enhance ionization.[3][7]

  • Use a sensitive mass spectrometer: Modern triple quadrupole mass spectrometers offer excellent sensitivity for targeted quantification in multiple reaction monitoring (MRM) mode.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the initial mobile phase. - Column overload. - Secondary interactions with the stationary phase.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[7] - Dilute the sample or reduce the injection volume. - Adjust the mobile phase pH or try a different column chemistry.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters. - Ion suppression from co-eluting matrix components. - Inefficient sample extraction and clean-up. - Contaminants in the mobile phase.[13]- Perform an infusion of a standard to tune MS parameters (capillary voltage, gas flows, temperatures).[10] - Improve chromatographic separation to move TriHOMEs away from interfering compounds. - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[14][15] - Use high-purity LC-MS grade solvents and check for contaminants like alkylated amines.[13]
High Background Noise - Contaminated solvents, tubing, or glassware. - Mobile phase instability or impurities. - Leak in the LC system.- Use fresh, high-purity LC-MS grade solvents and additives.[13] - Flush the LC system thoroughly. - Check for and repair any leaks in the system.
Poor Reproducibility of Retention Times - Inadequate column equilibration between injections. - Fluctuations in column temperature. - Mobile phase composition changing over time.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a stable temperature.[5] - Prepare fresh mobile phases daily.
Inability to Separate Isomers - Insufficient chromatographic resolution.- For diastereomers, optimize the gradient to improve separation on a high-efficiency reversed-phase column (e.g., UHPLC C18).[2] - For enantiomers, a specialized chiral chromatography method is required.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guide for extracting TriHOMEs from biological fluids like plasma or bronchoalveolar lavage fluid (BALF).

  • Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 15(S)-HETE-d8) to the sample.[11][16]

  • Hydrolysis (Optional): For samples containing esterified TriHOMEs, perform base hydrolysis to release the free acids.[16]

  • Acidification: Acidify the sample to a pH of ~3.0-4.0 with a dilute acid (e.g., hydrochloric acid) to ensure the TriHOMEs are in their protonated form.[2]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a divinylbenzene polymer-based sorbent) with methanol, followed by equilibration with water or an acidic buffer.[14]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[2][14]

  • Elution: Elute the TriHOMEs from the cartridge with a stronger organic solvent like methanol or ethyl acetate.[2][14]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Reversed-Phase UPLC-MS/MS Method

This is a representative method for the quantification of TriHOME diastereomers.

  • LC System: Waters Acquity UPLC system or equivalent.[5]

  • Column: Acquity BEH C18 (2.1 mm × 150 mm, 1.7 µm).[5]

  • Column Temperature: 50-60 °C.[5][6]

  • Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[5][6]

  • Mobile Phase B: Acetonitrile/Isopropanol (9:1, v/v).[5]

  • Flow Rate: 0.35-0.45 mL/min.[5][6]

  • Injection Volume: 2-5 µL.[5][6]

  • Gradient Elution:

    • Start at a composition that retains the analytes on the column (e.g., 40% B).[6]

    • Increase the percentage of B linearly to elute the TriHOMEs. A shallow gradient is often needed to separate isomers.[5][6]

    • Include a high organic wash step (e.g., 99% B) to clean the column.[6]

    • Return to initial conditions and re-equilibrate the column for the next injection.[6]

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo-TQ-XS).[5]

  • Ionization Mode: ESI Negative.[5][6]

  • Capillary Voltage: ~2.4-3.0 kV.[5][6]

  • Source Temperature: ~120-150 °C.[5][6]

  • Desolvation Temperature: ~350-600 °C.[5][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: The precursor ion for TriHOMEs is m/z 329.1. Product ions will be specific to the different regioisomers. For example:

    • 9,10,13-TriHOME isomers: m/z 329.1 → 139.0[2]

    • 9,12,13-TriHOME isomers: m/z 329.1 → 211.0[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for TriHOME analysis.

Table 1: Method Performance for TriHOME Analysis

ParameterValueReference
Accuracy 98-120%[1][2]
Precision (CV) ≤6.1%[1][2]
Linearity (R²) >0.998[1][2][17]
Limit of Detection (LOD) 90-98 fg on column[1][2]
Recovery 87.25-119.44%[17]

Table 2: Example MRM Parameters for Linoleic Acid Oxides

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
9,12,13-TriHOME329.1211.0[2]
9,10,13-TriHOME329.1139.0[2]
9-HODE295.2171.0[11]
13-HODE295.2195.0[11]

Mandatory Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis s1 Biological Sample (e.g., Plasma, BALF) s2 Add Internal Standard s1->s2 s3 Acidify Sample (pH ~3-4) s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 s5 Wash (Remove Interferences) s4->s5 Load Sample s6 Elute TriHOMEs s5->s6 s7 Dry & Reconstitute s6->s7 l1 UPLC Separation (Reversed-Phase C18) s7->l1 Inject into LC-MS/MS l2 Ionization (ESI Negative Mode) l1->l2 l3 Mass Spectrometry (Triple Quadrupole) l2->l3 l4 Data Acquisition (MRM Mode) l3->l4 l5 Quantification l4->l5

Caption: General experimental workflow for TriHOME analysis.

G cluster_source Ion Source Issues cluster_lc Chromatography & Matrix Effects cluster_prep Sample Preparation Issues trouble Low Signal Intensity c1 Suboptimal MS Parameters (Voltages, Gas Flows, Temps) trouble->c1 c2 Ion Suppression from Co-eluting Compounds trouble->c2 c3 Inefficient Extraction or Poor Clean-up trouble->c3 s1 Solution: Infuse standard and tune parameters c1->s1 s2 Solution: Improve LC separation (e.g., modify gradient) c2->s2 s3 Solution: Optimize SPE protocol (sorbent, wash, elution) c3->s3

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Quantification of 9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) and related oxylipins. It is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical methods.

Troubleshooting Guide

Issue: Poor sensitivity, inconsistent results, or signal suppression/enhancement in 9,12,13-TriHOME quantification.

This is a classic indication of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[1][2] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[3]

Initial Troubleshooting Steps:

  • Assess Matrix Effects: Before extensive troubleshooting, confirm that matrix effects are the root cause. Two common methods are:

    • Post-Extraction Spike Method: Compare the analyte's signal response in a neat solvent with the response of the same analyte spiked into a blank matrix sample after extraction.[1] A significant difference indicates the presence of matrix effects.

    • Post-Column Infusion: Infuse a constant flow of a 9,12,13-TriHOME standard into the mass spectrometer after the analytical column. Inject a blank, extracted sample. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[1]

  • Sample Dilution: A simple first step is to dilute the sample.[1] This can reduce the concentration of interfering matrix components. However, this is only feasible if the analyte concentration remains above the instrument's limit of detection.

Advanced Troubleshooting Strategies:

If initial steps are insufficient, more advanced strategies targeting sample preparation and analytical methodology are necessary.

Data Presentation: Comparison of Matrix Effect Reduction Strategies

The following table summarizes common strategies to overcome matrix effects, with a qualitative comparison of their effectiveness and potential drawbacks.

StrategyPrincipleProsConsTypical Application
Solid-Phase Extraction (SPE) Chromatographic separation of analytes from matrix components using a solid sorbent.[4][5]Highly effective at removing interfering compounds, can concentrate the analyte.Can be time-consuming, requires method development for sorbent and solvent selection.Complex biological matrices (plasma, serum, tissue homogenates).[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[4]Simple, inexpensive.Can be less selective than SPE, may require large solvent volumes.Samples where the analyte has significantly different polarity from matrix components.
Stable Isotope-Labeled Internal Standard (SIL-IS) A non-radioactive, isotopically labeled version of the analyte is spiked into the sample.Considered the gold standard for correcting matrix effects as it co-elutes and experiences similar ionization suppression/enhancement.Can be expensive, not always commercially available for every analyte.Quantitative bioanalysis requiring high accuracy and precision.
Chromatographic Optimization Modifying the LC method to separate the analyte from interfering matrix components.[1]Can be highly effective, does not require additional sample preparation steps.May require significant method development, may not be possible for all co-eluting interferences.When matrix effects are observed at specific retention times.
Derivatization Chemical modification of the analyte to improve its chromatographic and/or ionization properties.[7][8]Can improve sensitivity and chromatographic peak shape, may shift the analyte's retention time away from interferences.Adds an extra step to the workflow, potential for incomplete reactions or side products.For analytes with poor ionization efficiency or challenging chromatographic behavior.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 9,12,13-TriHOME from Plasma

This protocol is a general guideline and should be optimized for your specific application and SPE cartridge type. Common SPE phases for oxylipins include C18 and mixed-mode cartridges like Oasis HLB.[6][9]

Materials:

  • SPE cartridge (e.g., Oasis HLB, 30 mg)[6]

  • Plasma sample

  • Internal standard solution (e.g., d4-9,12,13-TriHOME)

  • Methanol (MeOH)

  • 5% Methanol in water

  • Acetonitrile (ACN)

  • 0.1% Formic acid in water

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • Spike the sample with the internal standard solution.

    • Acidify the plasma with 0.1% formic acid to a final pH of ~3.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of 5% methanol in water through the cartridge to equilibrate. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 9,12,13-TriHOME and other oxylipins with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of 9,12,13-TriHOME

This is a representative method; parameters should be optimized for your specific instrument.

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[10][11]

  • Mobile Phase A: 0.1% acetic acid in water.[10][12]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5 v/v).[10]

  • Gradient: A suitable gradient to separate 9,12,13-TriHOME from its isomers and other matrix components.

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9,12,13-TriHOME: Precursor ion m/z 329.2 -> Product ion m/z 211.0.[10][13]

    • 9,10,13-TriHOME (isomer): Precursor ion m/z 329.2 -> Product ion m/z 139.0.[10][13]

    • d4-9,12,13-TriHOME (IS): Adjust m/z values accordingly based on the labeled positions.

  • Cone Voltage and Collision Energy: Optimize for maximum signal intensity. For 9,12,13-TriHOME, a collision energy of around 21 eV has been reported.[11]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma Sample spike Spike with SIL-IS sample->spike spe Solid-Phase Extraction (SPE) spike->spe drydown Dry-down spe->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for 9,12,13-TriHOME quantification.

troubleshooting_flowchart start Inconsistent Results or Signal Suppression? assess Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess present Matrix Effect Present? assess->present dilute Dilute Sample present->dilute Yes no_effect Investigate Other Issues (e.g., instrument performance) present->no_effect No sufficient Improvement Sufficient? dilute->sufficient optimize_spe Optimize Sample Prep (SPE, LLE) sufficient->optimize_spe No end Method Optimized sufficient->end Yes optimize_lc Optimize Chromatography optimize_spe->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->end

Caption: Troubleshooting flowchart for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: How can I determine if my 9,12,13-TriHOME analysis is affected by matrix effects?

A2: You can use the post-extraction spike method or the post-column infusion method.[1] The post-extraction spike method quantitatively compares the analyte signal in a clean solvent versus a matrix extract, while the post-column infusion method qualitatively identifies retention time regions where matrix effects occur.[1]

Q3: My signal intensity for 9,12,13-TriHOME is lower than expected and inconsistent across replicates. Could this be a matrix effect?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Immediate troubleshooting steps include diluting your sample and checking for co-elution of your analyte with regions of high matrix interference identified by post-column infusion.[1]

Q4: What is the best way to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is generally considered the most effective method for correcting matrix effects. The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

Q5: What type of solid-phase extraction (SPE) cartridge should I use for 9,12,13-TriHOME?

A5: Reversed-phase sorbents like C18 are commonly used for oxylipin extraction.[9] Mixed-mode sorbents, such as Oasis HLB, which have both hydrophobic and hydrophilic retention mechanisms, are also very effective for extracting a broad range of oxylipins from complex matrices.[6][9]

Q6: Is derivatization necessary for LC-MS analysis of 9,12,13-TriHOME?

A6: Derivatization is not always necessary for LC-MS/MS analysis of 9,12,13-TriHOME, as it can be ionized directly.[5] However, if you are experiencing poor ionization efficiency or chromatographic peak shape, derivatization can be a useful strategy to improve sensitivity and performance.[7] It is more commonly required for analysis by gas chromatography-mass spectrometry (GC-MS) to increase the volatility of the analyte.[7][8]

Q7: Can I distinguish between the different stereoisomers of 9,12,13-TriHOME with a standard reversed-phase LC method?

A7: A standard reversed-phase LC method can separate diastereomers of 9,12,13-TriHOME.[10][12] However, to separate enantiomers, a chiral chromatography method is required.[10][14]

References

Technical Support Center: 9,12,13-Trihydroxy-10-octadecenoic acid (Pinellic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,12,13-Trihydroxy-10-octadecenoic acid (also known as Pinellic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (9,12,13-THOA), or Pinellic Acid, is a trihydroxy fatty acid derived from the oxidation of linoleic acid.[1] It is recognized for its biological activities, including anti-inflammatory properties and its role as an adjuvant.[2][3] Research has also highlighted its function in plant defense mechanisms and its ability to transactivate Peroxisome Proliferator-Activated Receptors (PPAR-α/γ), suggesting its potential in metabolic and inflammatory research.[4][5]

Q2: What are the primary stability concerns when storing 9,12,13-THOA?

A2: As a polyunsaturated fatty acid derivative, the main stability concerns for 9,12,13-THOA are susceptibility to oxidation and degradation influenced by temperature, light, and pH.[6][7] The presence of hydroxyl groups and a double bond in its structure makes it prone to oxidative cleavage and other chemical modifications if not stored under optimal conditions.

Q3: How should I store my 9,12,13-THOA samples to ensure maximum stability?

A3: For optimal stability, it is recommended to store 9,12,13-THOA in a freezer, ideally at -20°C or below.[8] It is often supplied in a solution.[8] If you need to handle it, it should be in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Can I store 9,12,13-THOA in an aqueous solution?

A4: Long-term storage in aqueous solutions is generally not recommended for lipids due to the risk of hydrolysis. If aqueous buffers are necessary for your experiment, prepare them fresh and use them as quickly as possible. The stability of 9,12,13-THOA can be pH-dependent, with acidic conditions potentially accelerating oxidation.[9]

Q5: What are the signs of degradation in my 9,12,13-THOA sample?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, chemical degradation often occurs without visible changes. The most reliable way to assess the purity and degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my experiment. Degradation of 9,12,13-THOA due to improper storage or handling.1. Verify storage conditions (temperature, light, inert atmosphere). 2. Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. 3. Check the purity of your sample using an appropriate analytical method (see Experimental Protocols). 4. Prepare fresh dilutions for each experiment.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation between experiments.1. Implement a strict sample handling protocol. 2. Regularly check the purity of your stock solution. 3. Ensure the solvent used for dilution is of high purity and free of peroxides.
Appearance of unexpected peaks in my analytical chromatogram. Presence of degradation products.1. Compare the chromatogram to a freshly prepared standard. 2. Use LC-MS to identify the mass of the unknown peaks, which may correspond to oxidation or cleavage products. 3. Review storage and handling procedures to identify potential sources of degradation.
Difficulty dissolving the compound. The compound may have degraded or precipitated out of solution.1. Gently warm the solution and vortex to attempt redissolving. 2. If insolubility persists, the sample may be significantly degraded. It is advisable to use a fresh vial.

Data on Storage Conditions

While specific quantitative stability data for 9,12,13-THOA is not extensively available in published literature, the following table summarizes general recommendations for storing polyunsaturated fatty acids to minimize degradation.

Storage Condition Recommendation Rationale
Temperature -20°C or -80°CReduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of lipid peroxidation.
Light Amber vials or storage in the darkPrevents photo-oxidation.
Solvent High-purity organic solvent (e.g., ethanol, acetonitrile)Prevents introduction of contaminants that can catalyze degradation.
Container Glass vials with Teflon-lined capsAvoids leaching of plasticizers from plastic containers into organic solvents.
pH Neutral to slightly acidic (when in solution for experiments)Extreme pH values can catalyze hydrolysis and other degradation pathways.

Experimental Protocols

Protocol for Assessing the Stability of 9,12,13-THOA using HPLC-MS

This protocol provides a general framework for a stability-indicating method. Optimization will be required for specific instrumentation and conditions.

1. Objective: To determine the purity of a 9,12,13-THOA sample and identify potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

2. Materials:

  • 9,12,13-THOA sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI source)

3. Sample Preparation:

  • Prepare a stock solution of 9,12,13-THOA in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

4. HPLC-MS Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Range: m/z 100-500

    • Expected Ion: [M-H]⁻ at m/z 329.2

5. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, expose the 9,12,13-THOA sample to stress conditions to intentionally induce degradation. Analyze the stressed samples alongside a control (unstressed) sample.

  • Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state or in solution).

  • Photostability: Expose to UV light (e.g., 254 nm) for 24 hours.

6. Data Analysis:

  • Monitor the peak area of the 9,12,13-THOA peak to quantify its concentration.

  • A decrease in the main peak area and the appearance of new peaks in the stressed samples indicate degradation.

  • The mass spectrometer will help in the tentative identification of degradation products by their mass-to-charge ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stress Forced Degradation (Optional) cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution Acid Acid Stock->Acid Base Base Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC Separation (C18 Column) Working->HPLC MS MS Detection (ESI-) HPLC->MS Purity Assess Purity MS->Purity Degradants Identify Degradants MS->Degradants

Caption: Workflow for assessing the stability of 9,12,13-THOA.

signaling_pathway cluster_synthesis Biosynthesis of 9,12,13-THOA cluster_action Cellular Action LA Linoleic Acid HPODE 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid LA->HPODE Lipoxygenase Epoxide 12(S),13(S)-Epoxy-9(S)-hydroxy-10(E)-octadecenoic acid HPODE->Epoxide Peroxygenase THOA 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic Acid) Epoxide->THOA Epoxide Hydrolase THOA2 Pinellic Acid PPAR PPAR-α / PPAR-γ Gene Target Gene Expression (e.g., related to inflammation and metabolism) PPAR->Gene THOA2->PPAR Transactivation

Caption: Biosynthesis and cellular action of 9,12,13-THOA.

References

Technical Support Center: Troubleshooting Low Recovery of 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the low recovery of this polar oxylipin during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of 9,12,13-THOA often low?

Low recovery of 9,12,13-THOA, a polar trihydroxy fatty acid, can be attributed to several factors related to its physicochemical properties and stability. Key reasons include:

  • High Polarity: The presence of three hydroxyl groups makes 9,12,13-THOA significantly more polar than other fatty acids. This can lead to poor partitioning into non-polar organic solvents typically used in lipid extractions and strong adsorption to polar surfaces, including glassware and silica-based chromatography media.

  • Analyte Instability: Oxylipins, including 9,12,13-THOA, are susceptible to degradation. This can be caused by enzymatic activity from the sample matrix, oxidation, repeated freeze-thaw cycles, and exposure to acidic or basic conditions during extraction.[1][2] For instance, studies have shown that levels of trihydroxylated oxylipins can be significantly reduced after just three freeze-thaw cycles of plasma samples.[1]

  • Sample Matrix Effects: The complexity of the biological matrix can interfere with extraction efficiency. 9,12,13-THOA can bind to proteins and other macromolecules, making it difficult to extract. In plant tissues, the rigid cell wall can also hinder solvent penetration and efficient extraction.

  • Inappropriate Extraction Protocol: Using an extraction method optimized for non-polar lipids will likely result in low recovery for polar compounds like 9,12,13-THOA. The choice of solvents, pH, and extraction technique (Liquid-Liquid Extraction vs. Solid-Phase Extraction) must be carefully considered.

Q2: How can I improve the stability of 9,12,13-THOA during sample preparation and storage?

Maintaining the stability of 9,12,13-THOA from sample collection to analysis is crucial for accurate quantification. Here are some key recommendations:

  • Rapid Sample Processing: Immediately after collection, samples should be processed to minimize enzymatic activity. For plant tissues, this often involves flash-freezing in liquid nitrogen.

  • Control Storage Conditions: Extracted oxylipins are most stable when stored at -80°C. Storage at -20°C has been shown to lead to degradation over time.[1] If short-term storage is necessary, 4°C for up to 120 hours has been shown to be acceptable for extracted oxylipins.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of free oxylipins.[1][2] It is advisable to aliquot samples into single-use volumes before freezing.

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent autooxidation of the analyte.[3]

Q3: Which extraction method is better for 9,12,13-THOA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be used for the extraction of oxylipins, and the optimal choice depends on the sample matrix, desired purity, and throughput.

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique for lipid extraction. For polar lipids like 9,12,13-THOA, a modified Bligh and Dyer or Folch method using a more polar solvent system is often necessary. Acidification of the aqueous phase can help to protonate the carboxylic acid group of 9,12,13-THOA, making it more soluble in the organic phase.

  • Solid-Phase Extraction (SPE): SPE is often preferred for its selectivity and ability to provide cleaner extracts. For acidic compounds like 9,12,13-THOA, mixed-mode anion exchange SPE cartridges can be very effective.[4] These cartridges can specifically target and retain acidic molecules, allowing for efficient removal of interfering matrix components.

Q4: What are the critical parameters to optimize in a Liquid-Liquid Extraction (LLE) protocol for 9,12,13-THOA?

To enhance the recovery of 9,12,13-THOA using LLE, consider the following optimizations:

  • Solvent System: Due to the polarity of 9,12,13-THOA, a single non-polar solvent like hexane will be inefficient. A mixture of polar and non-polar solvents is recommended. A common approach for polar lipids is a chloroform:methanol:water system. The ratio of these solvents determines the polarity of the extraction phase and should be optimized.

  • pH Adjustment: 9,12,13-THOA is a carboxylic acid. Adjusting the pH of the aqueous sample to be acidic (e.g., pH 3-4) will ensure the carboxylic acid group is protonated, making the molecule less polar and more likely to partition into the organic phase.

  • Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the polarity of the aqueous layer, which in turn can drive the analyte into the organic phase, improving recovery.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.

Q5: What should I consider when developing a Solid-Phase Extraction (SPE) method for 9,12,13-THOA?

For successful SPE of 9,12,13-THOA, the following steps are critical:

  • Sorbent Selection: For a polar, acidic compound like 9,12,13-THOA, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often the best choice. This allows for retention based on both the non-polar carbon chain and the negatively charged carboxylate group. Polymeric sorbents are also a good option due to their stability across a wide pH range.

  • Sample Pre-treatment: Before loading onto the SPE cartridge, the sample may need to be pre-treated. This can include protein precipitation for plasma samples or initial extraction from solid tissues. The pH of the sample should be adjusted to ensure the analyte is in the desired ionic state for retention on the sorbent. For anion-exchange SPE, a pH above the pKa of the carboxylic acid is needed to ensure it is deprotonated and charged.

  • Wash Steps: The wash steps are crucial for removing interfering compounds. A series of washes with solvents of increasing strength can be used to selectively remove impurities while retaining the analyte on the sorbent.

  • Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For anion-exchange SPE, this often involves using a solvent containing an acid or a high concentration of a salt to displace the analyte.

Troubleshooting Guide for Low Recovery

Problem Potential Cause Recommended Solution
Low recovery in LLE Solvent polarity is too low.Increase the proportion of the polar solvent (e.g., methanol) in the extraction mixture. Consider using a more polar organic solvent.
Analyte is ionized and remains in the aqueous phase.Acidify the aqueous sample to a pH below the pKa of 9,12,13-THOA (typically around 4-5) to protonate the carboxylic acid group.
Emulsion formation at the interface.Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective.
Incomplete phase separation.Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers.
Low recovery in SPE Analyte did not retain on the sorbent.Check the pH of the sample before loading. For anion exchange, the pH should be basic enough to deprotonate the carboxylic acid. For reversed-phase, the pH should be acidic to ensure the analyte is neutral. Ensure the sorbent is properly conditioned.
Analyte was lost during the wash step.The wash solvent may be too strong. Reduce the polarity or elution strength of the wash solvent.
Incomplete elution of the analyte.The elution solvent may be too weak. Increase the strength of the elution solvent (e.g., by adding a stronger acid or base, or a more polar organic solvent). Increase the volume of the elution solvent.
General low recovery Analyte degradation.Minimize sample handling time and keep samples on ice. Add an antioxidant like BHT to the extraction solvent. Avoid repeated freeze-thaw cycles.[1][3]
Adsorption to surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption of the polar analyte to glass surfaces.
Inefficient tissue disruption (for solid samples).Ensure complete homogenization of the tissue to allow for efficient solvent penetration. Techniques like bead beating or sonication can be used.

Quantitative Data Summary

The recovery of 9,12,13-THOA can vary significantly depending on the extraction method and the sample matrix. While specific recovery data for 9,12,13-THOA is not widely published, the following table provides expected recovery ranges for similar polar oxylipins from biological matrices.

Extraction Method Analyte Class Matrix Typical Recovery (%) Reference
Liquid-Liquid ExtractionHydroxylated Fatty AcidsPlasma70-90General Literature
Solid-Phase ExtractionOxylipinsPlasma80-110[5]
Solid-Phase ExtractionFatty Acid Esters of Hydroxy Fatty AcidsSerum74-100[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 9,12,13-THOA from Plant Tissue

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the lyophilized tissue to a fine powder.

  • Extraction:

    • To 100 mg of powdered tissue, add 2 mL of a cold extraction solvent (e.g., methanol or a 2:1 mixture of chloroform:methanol) containing an antioxidant (e.g., 0.005% BHT).

    • Add an appropriate internal standard for quantification.

    • Homogenize the sample using a bead beater or sonicator.

    • Vortex for 10 minutes and then centrifuge at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with another 2 mL of the extraction solvent.

    • Combine the supernatants.

  • Phase Separation:

    • Add 1 mL of chloroform and 1.8 mL of water to the combined supernatant.

    • Vortex thoroughly and centrifuge to induce phase separation.

    • The lower organic phase will contain the lipids. Carefully collect this phase.

  • Drying and Reconstitution:

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 9,12,13-THOA from a Liquid Sample (e.g., Plasma or cell culture media)

This protocol is a general guideline for using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of the liquid sample, add an internal standard and an antioxidant.

    • Precipitate proteins by adding 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge. Collect the supernatant.

    • Adjust the pH of the supernatant to ~7.5 with a suitable buffer to ensure the carboxylic acid of 9,12,13-THOA is deprotonated.

  • SPE Procedure:

    • Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.

    • Equilibration: Equilibrate the cartridge with 1 column volume of the sample loading buffer (e.g., a buffer at pH 7.5).

    • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

    • Washing:

      • Wash with 1 column volume of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Wash with 1 column volume of a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elution: Elute the 9,12,13-THOA with a solvent that will disrupt both the reversed-phase and anion-exchange interactions. A common elution solvent is methanol containing a small percentage of a volatile acid (e.g., 1-2% formic acid).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low Recovery

Troubleshooting_Workflow start Low Recovery of 9,12,13-THOA Observed check_stability Review Sample Handling and Storage - Freeze-thaw cycles? - Storage temperature? - Antioxidant used? start->check_stability check_lle Investigate LLE Protocol check_stability->check_lle If stability is confirmed check_spe Investigate SPE Protocol check_stability->check_spe If stability is confirmed optimize_lle Optimize LLE - Adjust solvent polarity - Modify pH - Add salt check_lle->optimize_lle optimize_spe Optimize SPE - Change sorbent type - Adjust wash/elution solvents - Check sample pH check_spe->optimize_spe re_evaluate Re-evaluate Recovery optimize_lle->re_evaluate optimize_spe->re_evaluate

Caption: Troubleshooting workflow for low 9,12,13-THOA recovery.

Signaling Pathway of 9,12,13-THOA Precursor Synthesis

Signaling_Pathway Linoleic Acid Linoleic Acid Lipoxygenase Lipoxygenase Linoleic Acid->Lipoxygenase Hydroperoxy Intermediate Hydroperoxy Intermediate Lipoxygenase->Hydroperoxy Intermediate Oxidation Peroxygenase Peroxygenase Hydroperoxy Intermediate->Peroxygenase 9,12,13-THOA 9,12,13-THOA Peroxygenase->9,12,13-THOA Further Oxidation

Caption: Enzymatic synthesis of 9,12,13-THOA from linoleic acid.

References

Technical Support Center: Refinement of Chiral Chromatography for 9,12,13-Trihydroxy-10-octadecenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantioselective analysis of 9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME).

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of TriHOME enantiomers.

Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between my TriHOME enantiomers. What are the primary causes and how can I fix this?

A1: Lack of enantiomeric resolution is a common challenge. Here are the most likely causes and the steps to troubleshoot them:

  • Inappropriate Chiral Stationary Phase (CSP): The primary factor for a successful chiral separation is the choice of the CSP. Polysaccharide-based columns are often effective for oxygenated fatty acids.[1][2] If you are not achieving separation, consider screening different types of CSPs.

  • Incorrect Mobile Phase Composition: The mobile phase composition is critical for selectivity.[2] For normal-phase chromatography, typical mobile phases consist of hexane and an alcohol modifier like isopropanol or ethanol.[3] The percentage of the alcohol modifier can significantly impact resolution. For reversed-phase, mixtures of acetonitrile or methanol with buffered aqueous solutions are common.[4]

  • Suboptimal Temperature: Temperature affects the interactions between the analyte and the CSP. Lower column temperatures often enhance weaker bonding forces, which can improve resolution.[3] Conversely, sometimes increasing the temperature can improve peak efficiency.[2] It is a critical parameter to optimize.

  • Flow Rate is Too High: Chiral separations are often more sensitive to flow rate than standard chromatography due to slower mass transfer on complex CSPs.[4] Reducing the flow rate may increase interaction time with the stationary phase and improve resolution.[4]

Peak Shape Issues (Tailing, Broadening)

Q2: My peaks are tailing or are very broad, which is affecting my quantification. What should I do?

A2: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Acidic analytes like TriHOMEs can exhibit secondary interactions with the silica support of the CSP. Adding a small amount of an acidic modifier (like acetic or formic acid for normal phase, or using a buffer in reversed-phase) to the mobile phase can mitigate these interactions and improve peak shape.[3][5]

  • High Resistance to Mass Transfer: As mentioned, mass transfer on CSPs can be slow. This can lead to peak broadening.[4] Try reducing the flow rate to see if peak shape improves. Studies on some chiral columns have shown optimal efficiency at flow rates as low as 0.15-0.2 mL/min.[4]

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion.

Retention Time Issues

Q3: My retention times are too long, leading to excessively long run times. How can I reduce them without losing resolution?

A3:

  • Increase Mobile Phase Strength: For normal-phase chromatography, you can increase the percentage of the polar modifier (e.g., isopropanol or ethanol).[3] For reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile or methanol).[6] Be aware that this may also decrease resolution, so optimization is key.

  • Increase Flow Rate: A higher flow rate will decrease retention times, but as noted, it can negatively impact resolution.[6] A balance must be found.

  • Increase Column Temperature: Increasing the temperature will generally decrease viscosity and lead to shorter retention times.[2]

Q4: My retention times are unstable and drifting between runs. What is the cause?

A4: Retention time instability is often due to:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. This can take longer for chiral separations.

  • Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), selective evaporation can change its composition over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[2]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is recommended for separating TriHOME enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have shown success in separating oxygenated fatty acids.[1][7] Columns like Chiralcel™ and Chiralpak™ series are common starting points.[3] The selection often requires screening multiple columns to find the one with the best selectivity for your specific isomers.[8]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both modes can be effective, and the choice depends on your sample and detection method.

  • Normal-Phase (NP): Often provides better selectivity for chiral separations of lipids.[3] Mobile phases typically consist of hexane or heptane with an alcohol modifier.[4] This mode is less compatible with mass spectrometry (MS) unless specific ionization techniques are used.

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases and is highly compatible with MS detection, which is often necessary for identifying and quantifying TriHOMEs in complex biological samples.[4][9] A successful workflow for all 16 TriHOME isomers has been developed using a chiral HPLC-MS/MS method.[9]

Q3: Is derivatization of the TriHOME necessary for chiral separation?

A3: Derivatization is not always necessary, especially when using modern, highly selective CSPs.[1] However, if you are struggling with resolution or detection, converting the carboxylic acid group to an ester (e.g., a methyl ester) can sometimes improve chromatographic behavior and volatility for certain detection methods.[10][11]

Q4: How important are mobile phase additives?

A4: Additives can be critical. For acidic compounds like TriHOMEs, adding a small amount of acid (e.g., 0.1% acetic or formic acid) to the mobile phase in normal-phase mode can suppress the ionization of the carboxyl group, leading to sharper peaks and better chromatography.[3] In reversed-phase, buffers are used to control the pH and the ionization state of the analyte.[6]

Q5: My sample is from a complex biological matrix. What is a good sample preparation strategy?

A5: A robust sample preparation is crucial. A typical workflow involves:

  • Lipid Extraction: Use a standard method like Bligh-Dyer or a solid-phase extraction (SPE) protocol to isolate lipids from the matrix.[10][11]

  • Hydrolysis (if necessary): If the TriHOMEs are present as esters within complex lipids, a hydrolysis step (e.g., saponification) is required to release the free fatty acids.[12]

  • Purification/Fractionation: Techniques like thin-layer chromatography (TLC) or SPE can be used to purify the TriHOME fraction from other lipids before injection, reducing matrix effects and improving column lifetime.[9][11]

Data Presentation

Table 1: Example Chromatographic Conditions for TriHOME Isomer Separation
ParameterNormal-Phase HPLC[9]Chiral HPLC-MS/MS[9]
Column Nucleosil 50-5 (250 x 4.6 mm)Chiralpak AD-H (250 x 4.6 mm, 5 µm) in series with Chiralpak AD-H (150 x 4.6 mm, 5 µm)
Mobile Phase 2-propanol in hexane (5:95, v/v)Solvent A: Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid
Solvent B: 2-Propanol with 0.1% Acetic Acid
Gradient Isocratic0-15 min: 2% B; 15-75 min: 2-35% B; 75-76 min: 35-98% B; 76-85 min: 98% B; 85-86 min: 98-2% B; 86-95 min: 2% B
Flow Rate 2 mL/min0.5 mL/min
Detection UV (not specified)MS/MS (Negative Ion Mode)
MS/MS Transition N/A9,10,13-TriHOME: m/z 329.1 → 139.0
9,12,13-TriHOME: m/z 329.1 → 211.0

Note: The conditions are adapted from published literature and may require optimization for your specific application and instrumentation.[9]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., BALF)[9][11]
  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog) to the biological sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 10% methanol in water) to remove salts and polar interferences.

    • Elute the TriHOMEs with a more non-polar solvent like methanol or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for injection.

Protocol 2: Chiral HPLC-MS/MS Analysis[9]
  • Column Setup: Connect two polysaccharide-based chiral columns in series to enhance the total number of theoretical plates and improve resolution. For example, a Chiralpak AD-H 250 mm column followed by a 150 mm column of the same type.[9]

  • System Equilibration: Equilibrate the column system with the initial mobile phase conditions (e.g., 98% Solvent A, 2% Solvent B) at a flow rate of 0.5 mL/min for at least 60-90 minutes or until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract.

  • Gradient Elution: Apply a long, shallow gradient to resolve the numerous isomers. An example gradient is provided in Table 1. This slow increase in the stronger eluting solvent is key to separating the closely related stereoisomers.[9]

  • MS/MS Detection: Use an MS/MS detector operating in negative ion mode with multiple reaction monitoring (MRM). Set specific transitions for the different TriHOME regioisomers to ensure selectivity and sensitivity (see Table 1 for examples).[9]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., BALF, Plasma) s2 Add Internal Standard s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Dry & Reconstitute s4->s5 a1 Injection into HPLC s5->a1 a2 Chiral Separation (e.g., Chiralpak AD-H columns) a1->a2 a3 Mass Spectrometry Detection (Negative ESI) a2->a3 a4 MRM Data Acquisition (Specific m/z transitions) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (vs. Internal Standard) d1->d2 d3 Enantiomer Profiling d2->d3

Caption: Workflow for chiral analysis of TriHOME enantiomers.

Troubleshooting Decision Tree for Poor Resolution

G start Poor or No Resolution q1 Is the mobile phase composition optimized? start->q1 q2 Is the flow rate appropriately low? q1->q2 YES sol1 Adjust % of polar modifier. Try different alcohols (e.g., EtOH vs IPA). Add acidic/basic modifier. q1->sol1 NO a1_yes YES a1_no NO q3 Is the column temperature optimized? q2->q3 YES sol2 Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). q2->sol2 NO a2_yes YES a2_no NO q4 Is the Chiral Stationary Phase (CSP) suitable? q3->q4 YES sol3 Test a range of temperatures (e.g., 10°C to 40°C). q3->sol3 NO a3_yes YES a3_no NO sol4 Screen different CSPs (e.g., other polysaccharide derivatives). q4->sol4 NO end Consult Instrument/Column Manufacturer q4->end YES a4_yes YES a4_no NO

References

Technical Support Center: Enhancing the Resolution of TriHOME Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving Trihydroxy-methyl-oxo-eicosatetraenoic acid (TriHOME) isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols to overcome common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution of TriHOME isomers in my HPLC analysis?

Poor resolution of TriHOME isomers, where peaks are not adequately separated, typically stems from issues related to the mobile phase, the HPLC column, or the system's hardware and settings.[1][2] Since isomers often have very similar chemical structures and polarities, achieving good separation can be challenging.[3][4] Common culprits include an unsuitable mobile phase composition, a degraded or inappropriate column, or suboptimal parameters like flow rate and temperature.[1]

Q2: How can I systematically troubleshoot poor resolution?

A systematic approach is crucial for identifying the source of poor resolution.[5] Start by evaluating the following:

  • Peak Shape: Assess if peaks are broad, tailing, or fronting, as poor peak shape contributes to low resolution.

  • Retention Time: Very close retention times indicate a lack of selectivity in your current method.

  • System Suitability: Check for pressure fluctuations, leaks, and baseline noise to ensure your HPLC system is performing optimally.[5]

The following workflow provides a structured approach to troubleshooting:

G A Poor Resolution Observed B Check System Suitability (Pressure, Leaks, Baseline) A->B C Optimize Mobile Phase (Solvent Ratio, pH, Additives) B->C System OK H Consult Further (e.g., Column Manufacturer) B->H System Issue D Evaluate Stationary Phase (Column Chemistry, Particle Size) C->D E Adjust Method Parameters (Flow Rate, Temperature) D->E F Resolution Improved? E->F F->C No, Re-evaluate G Method Optimized F->G Yes

A flowchart for systematically troubleshooting poor HPLC resolution.

Q3: How does the mobile phase composition affect the separation of TriHOME isomers?

The mobile phase is a critical factor in achieving optimal separation. Its composition, including solvent strength, polarity, and pH, directly influences retention time and selectivity.[1][2] Modifying the organic solvent (e.g., acetonitrile vs. methanol), the aqueous phase pH, or adding modifiers can significantly alter selectivity.[5] For reversed-phase HPLC, a more polar mobile phase will generally elute polar analytes faster.[6]

Q4: What role does the HPLC column play in resolving these isomers?

The choice of the HPLC column is critical for separating structurally similar isomers.[7] Key factors to consider are:

  • Stationary Phase Chemistry: Standard C18 columns retain compounds based on hydrophobicity. For isomers, alternative stationary phases like phenyl, pentafluorophenyl (PFP), or specialized isomer-separating columns may provide better selectivity through different interaction mechanisms such as π-π interactions.[5][8] For enantiomers, a chiral stationary phase (CSP) is essential.[5]

  • Particle Size: Smaller particles offer higher resolution but result in higher backpressure.[6][9]

  • Column Length: Longer columns generally provide better resolution due to increased theoretical plates, but this leads to longer analysis times.[10][11]

Troubleshooting Guides

Issue 1: Co-eluting or Broad Peaks

When isomers co-elute or their peaks are excessively broad, it indicates insufficient separation efficiency or poor selectivity.

Troubleshooting Steps & Solutions:

ParameterRecommended ActionRationale
Mobile Phase Strength In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention times and potentially improve separation.[9][12]A weaker mobile phase increases the interaction of the analytes with the stationary phase.
Organic Modifier Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa).[9]Different solvents can alter the selectivity of the separation.
Flow Rate Decrease the flow rate.[11][12]Slower flow rates can enhance resolution by allowing more time for the compounds to interact with the stationary phase, though this will increase run time.
Temperature Optimize the column temperature. Try adjusting the temperature both above and below the current setting.[1][10]Temperature can influence the selectivity of the separation.[5]
Column Chemistry If using a standard C18 column, consider a different stationary phase such as a Phenyl-Hexyl or a PFP column to introduce different separation mechanisms.[5][8] For complex separations, connecting multiple columns in series can also enhance resolution.[7]These phases can offer π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.[5]
Issue 2: Peak Tailing

Peak tailing can obscure the resolution of closely eluting isomers.

Troubleshooting Steps & Solutions:

CauseRecommended Action
Column Contamination Implement a column washing protocol with a strong solvent.[5]
Mismatched Sample Solvent Dissolve the sample in the mobile phase whenever possible.[5]
Column Void A void at the column inlet can cause peak distortion. This may require column replacement.[5]
Silanol Interactions For basic compounds, consider adding a competing base to the mobile phase or using a base-deactivated column. Adjusting the mobile phase pH can also help.[13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Diastereomer Separation

This protocol provides a starting point for separating TriHOME diastereomers.

ParameterSpecification
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidStart with a gradient of 30-70% B over 20 minutes.
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at an appropriate wavelength for TriHOMEs (e.g., 235 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Optimization Note: Adjust the gradient slope and the initial/final percentage of the organic modifier to fine-tune the separation.

Protocol 2: Chiral HPLC for Enantiomer Separation

For resolving enantiomeric TriHOME isomers, a chiral stationary phase is necessary.

ParameterSpecification
Column Chiralcel OD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm[5]
Mobile Phase A mixture of n-hexane and isopropanol. The exact ratio should be optimized. Start with a ratio of 90:10 (n-hexane:isopropanol).[5]
Flow Rate 1.0 mL/min[5]
Temperature 25 °C[5]
Detection UV at an appropriate wavelength
Injection Volume 10 µL[5]
Sample Preparation Dissolve the sample in the mobile phase.[5]

Optimization Note: Gradually increase the percentage of the polar modifier (isopropanol) to observe the effect on resolution.[5]

Key Parameter Relationships

The following diagram illustrates the relationship between key HPLC parameters and their impact on resolution.

G cluster_0 Key Parameters cluster_1 Chromatographic Factors A Mobile Phase (Composition, pH) D Selectivity (α) A->D F Retention Factor (k) A->F B Stationary Phase (Chemistry, Particle Size) B->D E Efficiency (N) B->E B->F C Physical Conditions (Temperature, Flow Rate) C->D C->E Resolution Resolution (Rs) D->Resolution E->Resolution F->Resolution

Relationship between HPLC parameters and chromatographic resolution.

References

dealing with co-eluting interferences in lipidomics analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for lipidomics analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding co-eluting interferences in lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem in lipidomics?

A: Peak co-elution happens when two or more different lipid molecules are not adequately separated by the liquid chromatography (LC) system and elute from the column at nearly the same time.[1][2] This creates a single, merged chromatographic peak, which can significantly compromise both qualitative and quantitative analysis.[1] The main consequences are:

  • Inaccurate Identification: A merged peak can be mistaken for a single, highly abundant lipid, causing researchers to miss other significant lipids.[1]

  • Incorrect Quantification: The area of a co-eluting peak reflects the combined signal of all compounds within it, which leads to overestimation of the quantity of any single lipid species.[1]

Q2: What are the common causes of co-elution in lipid analysis?

A: The vast structural diversity of lipids is a primary reason for co-elution.[1] Many lipids have very similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: These are lipids that have the same nominal mass but different chemical formulas. High-resolution mass spectrometry is often needed to tell them apart.[1]

  • Isomeric Species: Lipids with the same chemical formula (and therefore identical mass) but different structures are a major challenge.[1][3] This category includes:

    • Regioisomers: Lipids with the same fatty acids arranged in different positions on the glycerol backbone.[1]

    • Positional Isomers: Fatty acid chains of the same length and with the same number of double bonds, but with the double bonds in different locations.[1][4]

    • Stereoisomers: Lipids with the same connectivity but different spatial arrangements (e.g., cis/trans double bonds).[1]

  • Complex Sample Matrix: Co-extracted substances from biological samples, like proteins and salts, can interfere with the ionization of target lipids or co-elute with them.[5][6]

Q3: How can I detect co-elution in my chromatogram?

A: While perfectly co-eluting peaks can be hard to spot, there are often signs of their presence.[2] Look for asymmetries in your peaks, such as:

  • Peak Shoulders: A "shoulder" on the side of a peak is a strong indicator of a hidden, co-eluting compound.[2]

  • Peak Tailing or Fronting: While these can also be caused by other issues (like column degradation), they can indicate the presence of an unresolved peak.

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.

For more definitive analysis, you can use:

  • Diode Array Detectors (DAD): A DAD collects UV spectra across a peak. If the spectra are not identical, it suggests that more than one compound is present.[2][7]

  • Mass Spectrometry: By examining the mass spectra at different points across a chromatographic peak, you can identify the presence of different m/z values, which indicates co-elution.[2]

Q4: What software tools can help resolve co-eluting peaks?

A: Several software packages have algorithms designed to computationally separate, or deconvolute, co-eluting peaks. These tools are essential for processing complex lipidomics data.

  • LipiDex: This open-source software suite includes algorithms to accurately quantify co-eluting and co-isolated isobaric lipids by assessing spectral and chromatographic peak purity.[8]

  • SimLipid: This software offers deconvolution algorithms to resolve isomeric peaks and supports data from various mass spectrometry vendors and acquisition modes (DDA and DIA).[9]

  • MS-DIAL: A widely used software for deconvolution of data-independent MS/MS data, which can help in separating co-eluting compounds.[10]

  • Agilent MassHunter and Mass Profiler Professional: These tools, along with Lipid Annotator software, provide workflows for data mining, statistical analysis, and compound annotation that can help in dealing with complex datasets where co-elution is prevalent.[11]

Troubleshooting Guides

Issue 1: Poor peak shape and resolution despite optimized LC gradient.

This guide will walk you through a systematic approach to troubleshooting co-elution issues that persist even after initial chromatographic optimization.

Logical Troubleshooting Workflow

start Start: Poor Peak Shape & Resolution sample_prep Step 1: Review Sample Preparation start->sample_prep change_column Step 2: Change Column Chemistry sample_prep->change_column If issue persists use_ims Step 3: Introduce Ion Mobility Spectrometry (IMS) change_column->use_ims If issue persists data_analysis Step 4: Employ Advanced Data Analysis use_ims->data_analysis For further separation end End: Improved Resolution data_analysis->end

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Guide

Step 1: Re-evaluate Sample Preparation

  • Rationale: The issue might not be with your chromatography but with the complexity of the sample being injected. Co-extracted matrix components can cause ion suppression and co-elution.[5]

  • Action: Enhance your sample cleanup protocol.

    • Liquid-Liquid Extraction (LLE): Use methods like Folch or Bligh-Dyer to partition lipids away from polar contaminants. For removing non-polar interferences like triacylglycerols, a hexane extraction can be beneficial.[12]

    • Solid-Phase Extraction (SPE): Employ SPE cartridges to fractionate your sample. C18 columns can remove polar contaminants, while HybridSPE columns are effective at removing phospholipids that can cause ion suppression.[5][12]

    • Protein Precipitation (PPT): Ensure complete removal of proteins, as they are a major source of interference.[13]

Step 2: Change Chromatographic Selectivity

  • Rationale: If your peaks are sharp but still overlapping, the issue is likely poor selectivity, meaning the column chemistry isn't distinguishing between your analytes.[2][7]

  • Action: Switch to a column with a different stationary phase.

    • C30 Column: A C30 reversed-phase column offers enhanced shape selectivity for lipid isomers, such as triacylglycerol regioisomers and double bond positional isomers.[3]

    • HILIC Column: Hydrophilic Interaction Chromatography (HILIC) separates lipids based on the polarity of their headgroups, providing a separation mechanism that is orthogonal to reversed-phase chromatography.[3]

Step 3: Add Another Dimension of Separation

  • Rationale: When chromatography alone is insufficient, adding another separation technique can resolve co-eluting species.

  • Action: Utilize Ion Mobility Spectrometry (IMS-MS).

    • IMS separates ions based on their size, shape, and charge in the gas phase. This technique can often separate isomeric lipids that are indistinguishable by mass and co-elute chromatographically.[14]

Step 4: Use Computational Deconvolution

  • Rationale: Even with the best separation techniques, some degree of co-elution may be unavoidable.

  • Action: Apply deconvolution algorithms during data processing.

    • Software like LipiDex, SimLipid, or MS-DIAL can analyze the raw data and computationally separate the signals from overlapping peaks.[8][9][10]

Issue 2: Inaccurate quantification due to isobaric interferences.

This guide addresses the challenge of accurately quantifying a lipid when an isobaric species is interfering with the measurement.

Experimental Workflow for Resolving Isobaric Lipids

start Start: Suspected Isobaric Interference hrms Step 1: High-Resolution MS (HRMS) Analysis start->hrms msms Step 2: Tandem MS (MS/MS) Fragmentation hrms->msms If distinct masses are observed, quantify. If not, proceed to MS/MS. quant Step 3: Quantify Using Unique Fragments msms->quant end End: Accurate Quantification quant->end

Caption: Workflow for resolving isobaric interferences.

Step-by-Step Guide

Step 1: Utilize High-Resolution Mass Spectrometry (HRMS)

  • Rationale: Isobaric compounds have the same nominal mass but different exact masses due to slight differences in their elemental composition. HRMS instruments (like Orbitrap or TOF) can resolve these small mass differences.[15]

  • Action: Analyze your sample on an HRMS instrument. A mass resolving power of at least 40,000 is often required to separate common isobaric lipids.[15] For example, PC P-34:1 ([M+H]⁺, m/z 744.5902) and PE 36:2 ([M+H]⁺, m/z 744.5538) can be resolved with sufficient mass resolution.[15]

Step 2: Perform Tandem Mass Spectrometry (MS/MS)

  • Rationale: Even if two lipids are isobaric, they will likely produce different fragment ions upon collision-induced dissociation (CID) due to their different structures.

  • Action: Develop an MS/MS method to fragment the precursor ion corresponding to the co-eluting lipids. Analyze the resulting fragmentation patterns. Different lipid classes produce characteristic neutral losses or fragment ions that can be used for identification.[16]

Step 3: Quantify Using Unique Fragment Ions

  • Rationale: Once you have identified fragment ions that are unique to your lipid of interest, you can use them for quantification, even if the precursor ions overlap.

  • Action: Set up a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) experiment on a triple quadrupole or Q-TOF/Orbitrap instrument, respectively. Monitor the transition from the precursor ion to a unique fragment ion for your target lipid. This will ensure that you are only measuring the signal from your lipid of interest.

Experimental Protocols

Protocol 1: Two-Phase Liquid-Liquid Extraction (LLE) for Lipid Fractionation

This protocol is a modification of the Folch method and is designed to separate lipids from polar metabolites and other interferences.

Materials:

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Methyl tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Sample (e.g., 20 µL of plasma)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 20 µL of sample in a glass tube, add 225 µL of cold MeOH. Vortex thoroughly for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Vortex for 1 minute.

  • Add 188 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • You will observe two liquid phases. The upper, non-polar phase contains most of the lipids. The lower, polar phase contains polar metabolites.

  • Carefully collect the upper organic phase into a new tube.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a solvent appropriate for your LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a HybridSPE® column to remove phospholipids, a common source of ion suppression and interference.

Materials:

  • HybridSPE®-Phospholipid column

  • Sample extract (after protein precipitation with 1% formic acid in acetonitrile)

  • SPE manifold

  • Collection tubes

Procedure:

  • Condition the HybridSPE® column according to the manufacturer's instructions.

  • Precipitate proteins from your sample by adding 3 volumes of 1% formic acid in acetonitrile. Vortex and centrifuge.

  • Load the supernatant onto the HybridSPE® column.

  • Apply a vacuum to the SPE manifold to pull the sample through the column. The zirconia-coated particles will retain the phospholipids via a Lewis acid-base interaction.[12]

  • The eluate, which is now depleted of phospholipids, is collected in a clean tube.

  • Dry the eluate under nitrogen and reconstitute for LC-MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Different Lipid Classes
Extraction MethodTarget Lipid ClassesAdvantagesDisadvantages
Folch/Bligh-Dyer (LLE) Broad range of lipids (Glycerophospholipids, Sphingolipids, Glycerolipids)Well-established, good recovery for many classes.Use of hazardous chlorinated solvents.
MTBE (LLE) Broad range of lipidsSafer solvent alternative to chloroform, good phase separation.Can be less efficient for some very polar lipids.
Hexane Extraction Non-polar lipids (e.g., Triacylglycerols, Cholesteryl Esters)Effective at removing bulk non-polar lipids to reduce their interference.[12]Poor recovery of polar lipids.
Solid-Phase Extraction (SPE) Specific lipid classes depending on sorbentHighly selective, can isolate specific classes or remove interferences.[5][12]Can be more time-consuming and costly.
Protein Precipitation (PPT) General lipid extraction from biofluidsSimple, fast, removes major protein interferences.[13]May not remove all matrix interferences, risk of co-precipitation of some lipids.

References

Technical Support Center: Method Development for High-Throughput Screening of 9,12,13-Trihydroxy-10-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA).

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 9,12,13-THOA that can be leveraged for a high-throughput screening assay?

A1: 9,12,13-THOA, also known as pinellic acid, is a polyunsaturated fatty acid derived from linoleic acid with several reported biological activities.[1] These include antimicrobial and antifungal properties, making it a candidate for the development of new anti-infective agents.[2][3] Additionally, it is involved in plant growth regulation and may modulate enzymes in fatty acid metabolism and signaling pathways related to stress responses.[1] Therefore, HTS assays can be designed to screen for compounds that mimic, enhance, or inhibit these activities.

Q2: What type of high-throughput screening assays are suitable for identifying modulators of 9,12,13-THOA activity?

A2: Given the known biological activities of 9,12,13-THOA, several HTS formats are applicable:

  • Antimicrobial/Antifungal Growth Inhibition Assays: These are cell-based assays that measure the ability of test compounds to inhibit the growth of bacteria or fungi.[1][2][4] These can be performed in 96-well or 384-well plates, with readouts such as optical density or fluorescence.[4]

  • Enzyme Inhibition Assays: Since 9,12,13-THOA is synthesized via enzymes like lipoxygenase and peroxygenase, HTS assays can be developed to screen for inhibitors of these enzymes.[1] These are typically biochemical assays that measure enzyme activity through colorimetric or fluorometric methods.[5][6][7]

  • Cell-Based Reporter Assays: If a specific signaling pathway modulated by 9,12,13-THOA is identified, a reporter gene assay can be developed. This involves genetically modifying a cell line to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway.

Q3: How can 9,12,13-THOA be quantified in a high-throughput manner?

A3: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most suitable method for the sensitive and selective quantification of oxylipins like 9,12,13-THOA.[8] While not strictly "high-throughput" in the same way as plate-based screening assays, modern UPLC-MS/MS systems with autosamplers can analyze a large number of samples with relatively short run times, making it amenable for hit confirmation and quantitative analysis of samples from primary screens.

Q4: What are the main challenges in developing an HTS assay for 9,12,13-THOA?

A4: The primary challenge is the lack of a well-defined molecular target for its biological activities in mammalian systems. Therefore, initial screens will likely be phenotypic (e.g., antimicrobial activity). Other challenges include:

  • Compound Solubility: Test compounds may have limited solubility in aqueous assay buffers.

  • Assay Interference: Colored or fluorescent compounds can interfere with optical readouts.

  • High Background Signal: In cell-based assays, endogenous production of similar molecules could lead to high background.

  • Lack of Specificity: Hits from a primary phenotypic screen will require extensive follow-up to determine their mechanism of action and rule out non-specific effects.

Troubleshooting Guides

Section 1: Antimicrobial/Antifungal HTS Assay
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells (High CV%) - Inconsistent cell seeding- Edge effects in the microplate- Incomplete mixing of compounds- Use a multichannel pipette or automated liquid handler for cell seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Ensure thorough mixing of compound plates before addition to the assay plate.
Low Z'-factor (<0.5) - Low signal-to-background ratio- High variability in controls- Suboptimal assay conditions (incubation time, temperature)- Optimize the concentration of the positive control (a known antimicrobial).- Re-evaluate the consistency of both positive and negative controls.- Perform a time-course and temperature optimization experiment.
High number of false positives - Cytotoxicity of compounds unrelated to antimicrobial activity- Compound interference with the assay readout (e.g., absorbance, fluorescence)- Perform a counterscreen for general cytotoxicity using a mammalian cell line.- Test for compound auto-fluorescence or color interference in a cell-free system.
No or weak hits identified - Inappropriate compound library- Insufficient compound concentration- Assay conditions not sensitive enough- Screen a more diverse chemical library.- Increase the screening concentration, if solubility permits.- Optimize the microbial growth phase and inoculum size for maximal sensitivity.
Section 2: LC-MS/MS Quantification of 9,12,13-THOA
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or splitting - Column degradation- Incompatible mobile phase- Sample solvent effects- Replace the analytical column.- Ensure mobile phase components are correctly prepared and mixed.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Low signal intensity - Ion suppression from matrix components- Inefficient ionization- Poor sample recovery during extraction- Optimize the sample preparation method to remove interfering substances (e.g., use solid-phase extraction).- Adjust mass spectrometer source parameters (e.g., capillary voltage, gas flow).- Validate the extraction procedure with a spiked recovery experiment.
Inconsistent retention times - Fluctuation in column temperature- Changes in mobile phase composition- Air bubbles in the system- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper degassing.- Purge the LC system to remove any trapped air.
High background noise - Contaminated mobile phase or LC system- Carryover from previous injections- Use high-purity solvents and additives.- Implement a robust needle and column wash method between samples.- Analyze a blank injection to identify the source of contamination.

Experimental Protocols

Protocol 1: High-Throughput Antimicrobial Growth Inhibition Assay

This protocol describes a method for screening a compound library for inhibitors of bacterial growth, a potential application for identifying compounds that mimic or enhance the antimicrobial activity of 9,12,13-THOA.

  • Prepare Bacterial Inoculum:

    • Culture a suitable bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth media.

    • Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh media.

  • Compound Plating:

    • Using an automated liquid handler, pin 1 µL of test compounds from a 1 mM stock library in DMSO into 384-well clear-bottom assay plates.

    • Include positive controls (e.g., 10 µM vancomycin) and negative controls (DMSO only) on each plate.

  • Assay Procedure:

    • Add 50 µL of the prepared bacterial inoculum to each well of the compound-containing plates.

    • Seal the plates and incubate at 37°C with shaking for 16-18 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50%).

Protocol 2: UPLC-MS/MS Quantification of 9,12,13-THOA

This protocol provides a general method for the quantification of 9,12,13-THOA from biological samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify 100 µL of plasma or cell culture supernatant with 0.1% formic acid.

    • Add an internal standard (e.g., a deuterated analog of 9,12,13-THOA).

    • Condition a mixed-mode anion exchange SPE cartridge with methanol and then water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interferences.

    • Elute the oxylipins with a higher-percentage organic solvent containing a weak acid.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v).

    • Gradient: A suitable gradient to separate 9,12,13-THOA from other isomers (e.g., 30-95% B over 10 minutes).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 9,12,13-THOA and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for 9,12,13-THOA and the internal standard.

    • Generate a calibration curve using known concentrations of 9,12,13-THOA.

    • Quantify the amount of 9,12,13-THOA in the samples based on the calibration curve.

Quantitative Data Summary

Table 1: Representative Data from an Antimicrobial HTS Assay

Parameter Value Interpretation
Screening Concentration 10 µMConcentration of test compounds in the assay.
Positive Control Vancomycin (10 µM)A known antibiotic used to define 100% inhibition.
Negative Control DMSO (0.1%)Vehicle control, defines 0% inhibition.
Z'-factor 0.72Indicates an excellent assay quality and separation between controls.
Hit Rate 0.5%Percentage of compounds identified as active in the primary screen.

Table 2: Representative Performance Characteristics for LC-MS/MS Quantification of an Oxylipin

Parameter Value Description
Linear Range 0.1 - 100 ng/mLThe concentration range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) 0.1 ng/mLThe lowest concentration that can be reliably quantified.
Intra-day Precision (%CV) < 10%The precision of the assay within a single day.
Inter-day Precision (%CV) < 15%The precision of the assay between different days.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value.

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays & Lead Optimization Compound_Library Compound Library (100,000s of compounds) Primary_Assay Antimicrobial Growth Inhibition Assay (384-well) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Counterscreens Counterscreens (Cytotoxicity, Assay Interference) Dose_Response->Counterscreens Confirmed_Hits Confirmed Hits Counterscreens->Confirmed_Hits LCMS_Quantification LC-MS/MS Analysis of 9,12,13-THOA Production Confirmed_Hits->LCMS_Quantification MOA_Studies Mechanism of Action Studies LCMS_Quantification->MOA_Studies Lead_Compounds Lead Compounds MOA_Studies->Lead_Compounds

Caption: High-throughput screening workflow for identifying modulators of 9,12,13-THOA's antimicrobial activity.

G12_13_Signaling_Pathway cluster_downstream Downstream Effects GPCR GPCR (e.g., LPA, S1P Receptors) G12_13 Gα12/13 GPCR->G12_13 Ligand Binding RhoGEF RhoGEF (e.g., p115-RhoGEF, LARG) G12_13->RhoGEF Activation RhoA RhoA RhoGEF->RhoA GDP/GTP Exchange ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activation Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Gene_Expression Gene Expression ROCK->Gene_Expression Cell_Migration Cell Migration & Proliferation ROCK->Cell_Migration

Caption: Simplified Gα12/13 signaling pathway, a potential target for 9,12,13-THOA modulation.

References

Validation & Comparative

Validation of 9,12,13-Trihydroxy-10-octadecenoic Acid Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is an oxidized metabolite of linoleic acid.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antifungal, and prostaglandin E-like effects.[2] This guide provides a comparative analysis of the bioassay results for 9,12,13-THOA, placing its performance in context with other relevant linoleic acid metabolites. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate the validation and interpretation of bioassay data related to this compound.

Comparison of Bioactivities

To objectively evaluate the biological activity of 9,12,13-THOA, it is essential to compare its performance against other structurally related oxylipins. The following tables summarize the available quantitative data for the anti-inflammatory and antifungal activities of 9,12,13-THOA and its analogues.

Anti-inflammatory Activity

The anti-inflammatory properties of oxylipins are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundBioassayCell LineKey FindingsReference
9,12,13-THOA Anti-inflammatory-Reported to have anti-inflammatory activity, but specific IC50 values for inhibition of key inflammatory mediators were not found in the reviewed literature.[2]
13-HODE ICAM-1 InductionHUVECInduces ICAM-1 expression, suggesting a complex role in inflammation.[3]
13-KODE NO, TNF-α, IL-1β InhibitionRAW 264.7Inhibits LPS-induced production of NO, TNF-α, and IL-1β.[4]
9-HODE VCAM-1 InhibitionHAECReduces TNFα-stimulated VCAM-1 surface expression.[5]
12,13-DiHOME Pro-inflammatoryTHP-1 MacrophagesPromotes inflammatory macrophage polarization and induces IL-1β and IL-6 secretion.[6]
12,13-DiHOME VCAM-1 InhibitionHAECReduces TNFα-stimulated VCAM-1 surface expression.[5]

HUVEC: Human Umbilical Vein Endothelial Cells, HAEC: Human Aortic Endothelial Cells

Antifungal Activity

The antifungal efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
9,12-Octadecadienoic acid derivatives Candida albicans, Aspergillus nigerBenzyl octadeca-9,12-dienoate was most active against fungal strains. Specific MIC values for the parent compound were not detailed.[7]
Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) Aspergillus niger, Penicillium roqueforti100 - 700[2]
Ricinoleic acid (12-hydroxy-9-octadecenoic acid) Aspergillus niger2400[2]
Linoleic acid Plant pathogenic fungiShowed significant mycelial growth reduction at 1000 µM.[8]
6-Nonadecynoic acid Candida albicans0.52[9]

Experimental Protocols

For the validation of bioassay results, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of 9,12,13-THOA and related compounds.

In Vitro Anti-inflammatory Bioassay: Inhibition of Nitric Oxide and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the ability of a test compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (e.g., 9,12,13-THOA, 13-HODE, etc.) in a suitable solvent (e.g., DMSO).

  • Dilute the compounds to the desired final concentrations in the cell culture medium.

  • Pre-treat the cells with the test compounds for 1-2 hours before LPS stimulation.

3. LPS Stimulation:

  • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent and LPS) and a negative control group (cells treated with medium only).

4. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

5. Measurement of Cytokine (IL-6, TNF-α) Production:

  • Use the collected cell culture supernatant to quantify the levels of IL-6 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the vehicle control.

6. Cell Viability Assay:

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, on the cells after treatment.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Determination of MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

1. Fungal Inoculum Preparation:

  • Grow the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of 9,12,13-THOA and its analogues involves elucidating their impact on cellular signaling pathways. The following diagrams illustrate a key inflammatory pathway and a general experimental workflow.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFKB_I_B NF-κB IκB IKK->NFKB_I_B Phosphorylation of IκB NFKB NF-κB NFKB_I_B->NFKB IκB Degradation NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation Oxylipins Anti-inflammatory Oxylipins (e.g., 9,12,13-THOA) Oxylipins->IKK Inhibition? Oxylipins->NFKB Inhibition? DNA DNA NFKB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_Treatment Pre-treatment with Test Compound Cell_Culture->Pre_Treatment Compound_Prep Test Compound Preparation Compound_Prep->Pre_Treatment Stimulation Stimulation (e.g., LPS) Pre_Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Viability_Assay Cell Viability (MTT) Stimulation->Viability_Assay NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory bioassays.

References

A Comparative Guide to the Biological Activity of 9,12,13-Trihydroxy-10-octadecenoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME) stereoisomers. While research has identified several stereoisomers of this oxidized linoleic acid metabolite, the most extensively studied to date is the (9S,12S,13S)-Trihydroxy-10(E)-octadecenoic acid, also known as (-)-Pinellic acid. This document will focus on the known biological activities and underlying mechanisms of this particular stereoisomer, while also providing a framework for the potential evaluation of other stereoisomers.

Data Presentation: Quantitative Analysis of (-)-Pinellic Acid Bioactivity

Biological ActivityExperimental ModelEndpoint MeasuredIC50 Value
Anti-inflammatory (Mast Cell Degranulation Inhibition)RBL-2H3 mast cellsAntigen-induced β-hexosaminidase release28.7 µg/ml[1]
Anti-inflammatory (Nitric Oxide Production Inhibition)BV-2 microgliaLipopolysaccharide (LPS)-induced Nitric Oxide (NO) production40.95 µM[1]
Adjuvant Effect (Immune Response Enhancement)Mice (in vivo)Nasal influenza hemagglutinin (HA) vaccine-induced antiviral IgA and IgG antibody responses5.2-fold and 2-fold enhancement, respectively (at 1 µ g/animal )[1]

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of (-)-Pinellic acid are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Figure 1: Proposed anti-inflammatory mechanism of (-)-Pinellic Acid via inhibition of the NF-κB signaling pathway.

Another potential mechanism of action for trihydroxy-octadecenoic acids is the modulation of the soluble epoxide hydrolase (sEH) pathway. sEH is an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs) into less active dihydroxy fatty acids (DiHOMEs). Inhibition of sEH can therefore enhance the beneficial effects of EpFAs. While direct inhibition of sEH by this compound stereoisomers has not been definitively demonstrated, it remains a plausible area for future investigation.

Figure 2: The soluble epoxide hydrolase (sEH) pathway and the potential point of intervention for 9,12,13-TriHOME stereoisomers.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory and enzyme inhibition assays are provided below. These protocols can be adapted to compare the biological activities of different this compound stereoisomers.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol outlines the investigation of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound stereoisomers (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

1.2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.3. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Figure 3: Experimental workflow for assessing the anti-inflammatory activity of 9,12,13-TriHOME stereoisomers in macrophages.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of sEH activity.

2.1. Reagent Preparation:

  • Prepare the sEH assay buffer, a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), and a positive control inhibitor (e.g., AUDA).

  • Prepare solutions of the this compound stereoisomers at various concentrations.

2.2. Assay Procedure:

  • In a 96-well black microplate, add the sEH assay buffer, the test compound (or vehicle control), and the recombinant human or murine sEH enzyme.

  • Incubate for 5-10 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic sEH substrate.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in a kinetic mode for 15-30 minutes.

2.3. Data Analysis:

  • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence indicates that the (9S,12S,13S) stereoisomer of this compound, (-)-Pinellic acid, possesses notable anti-inflammatory and immunomodulatory properties. However, a comprehensive understanding of the structure-activity relationship among the different stereoisomers is currently lacking.

Future research should focus on the systematic evaluation and direct comparison of the biological activities of all purified stereoisomers of this compound. Such studies will be crucial for elucidating the specific stereochemical requirements for optimal activity and for identifying the most promising candidates for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for these future investigations.

References

Structural Elucidation of 9,12,13-Trihydroxy-10-octadecenoic Acid: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of complex lipids such as 9,12,13-Trihydroxy-10-octadecenoic acid, a molecule with significant biological interest, is paramount for advancing research and development in various scientific fields. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based methods for the structural elucidation of this trihydroxy fatty acid, also known as Pinellic acid. We present a detailed overview of the experimental protocols and data interpretation for each technique, supported by quantitative data where available, to assist researchers in selecting the most appropriate analytical strategy.

Introduction to this compound

This compound (C₁₈H₃₄O₅, Molar Mass: 330.46 g/mol ) is a polyunsaturated fatty acid derived from linoleic acid.[1][2] It is recognized for its potential role in various biological processes, including inflammation and immune response modulation.[1] Accurate structural determination is critical to understanding its bioactivity and mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in establishing the carbon skeleton and the precise location of functional groups.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar polyhydroxy fatty acids, the following table summarizes the predicted proton NMR characteristics for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Correlations (from 2D NMR)
H-10, H-11 (Olefinic)5.5 - 5.9MultipletCOSY: H-9, H-12; HMBC: C-9, C-12, C-13
H-9, H-12, H-13 (CH-OH)3.4 - 4.1MultipletCOSY: H-8, H-10, H-11, H-14; HMBC: C-8, C-10, C-11, C-14, C-15
H-2 (α to COOH)~2.3TripletCOSY: H-3; HMBC: C-1, C-3, C-4
H-8, H-14 (Allylic CH₂)~2.1MultipletCOSY: H-7, H-9, H-13, H-15
Methylene Chain (-CH₂-)n1.2 - 1.6Broad Multiplet-
Terminal Methyl (H-18)~0.9TripletCOSY: H-17
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d).

  • For samples with poor solubility, derivatization to the methyl ester may be necessary. This can be achieved by reacting the fatty acid with diazomethane or by heating with acetyl chloride in methanol.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton distribution.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

Below is a diagram illustrating the typical workflow for NMR-based structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified Compound Purified Compound Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Purified Compound->Dissolution in Deuterated Solvent NMR Tube NMR Tube Dissolution in Deuterated Solvent->NMR Tube 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Spectral Processing Spectral Processing 2D_NMR->Spectral Processing Peak Picking & Integration Peak Picking & Integration Spectral Processing->Peak Picking & Integration Correlation Analysis Correlation Analysis Peak Picking & Integration->Correlation Analysis Structure Proposal Structure Proposal Correlation Analysis->Structure Proposal

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry-Based Techniques for Structural Confirmation

Mass spectrometry (MS) offers high sensitivity and provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of fatty acids.

Comparison of MS Techniques
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (e.g., methylation and silylation) to increase volatility.Often not required, allowing analysis of the native molecule.
Separation Based on volatility and interaction with the GC column stationary phase.Based on polarity and interaction with the LC column stationary phase. Excellent for separating isomers.
Ionization Typically Electron Ionization (EI), providing reproducible fragmentation patterns.Softer ionization techniques like Electrospray Ionization (ESI), preserving the molecular ion.
Structural Information Fragmentation patterns can help locate functional groups.Tandem MS (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion.
Sensitivity Generally high.Very high, often in the picogram to femtogram range.
Experimental Protocol: LC-MS/MS Analysis

A highly sensitive and specific method for the quantification and structural characterization of trihydroxyoctadecenoic acids (TriHOMEs), including 9,12,13-TriHOME, has been developed using LC-MS/MS.[3][4][5]

Sample Preparation:

  • Extraction from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Solid-phase extraction (SPE) for sample clean-up and concentration.

LC-MS/MS System:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly employed.

Data Acquisition:

  • Multiple Reaction Monitoring (MRM): This highly specific and sensitive mode is used for quantification. For 9,12,13-TriHOME, the transition of the precursor ion [M-H]⁻ at m/z 329.2 to a specific product ion (e.g., m/z 171.1) is monitored.

The logical flow of an LC-MS/MS experiment is depicted below.

LCMSMS_Logic Sample_Mixture Sample Mixture (e.g., Biological Extract) LC_Separation Liquid Chromatography (Separation of Isomers) Sample_Mixture->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Q1 First Quadrupole (Q1) (Precursor Ion Selection, m/z 329.2) Ionization->Q1 q2 Collision Cell (q2) (Fragmentation) Q1->q2 Q3 Third Quadrupole (Q3) (Product Ion Selection, e.g., m/z 171.1) q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis (Quantification & Identification) Detector->Data_Analysis

Caption: Logical flow of a targeted LC-MS/MS experiment.

Concluding Remarks

The structural confirmation of this compound can be approached using both NMR spectroscopy and mass spectrometry-based techniques. NMR provides unparalleled detail for a complete and unambiguous structure determination in a single set of experiments, provided sufficient sample is available. On the other hand, LC-MS/MS offers superior sensitivity and is the method of choice for quantification in complex biological matrices, while still providing significant structural information through fragmentation analysis. The selection of the most suitable technique will depend on the specific research question, sample availability, and the required level of structural detail. For a comprehensive characterization, a combination of both NMR and MS techniques is often the most powerful approach.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical methodologies for the quantitative analysis of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME), a bioactive oxylipin with emerging roles in inflammatory processes and skin barrier integrity. The selection of an appropriate analytical technique is critical for accurate quantification in complex biological matrices. This document details the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing supporting data to aid in method selection and cross-validation.

Executive Summary of Analytical Method Performance

The choice of analytical methodology for 9,12,13-TriHOME quantification is dictated by the specific requirements for sensitivity, selectivity, and stereochemical resolution. While LC-MS/MS has emerged as a highly sensitive and specific technique, GC-MS and HPLC-UV present alternative approaches with distinct advantages and limitations. A summary of key performance metrics is presented in Table 1.

Parameter LC-MS/MS GC-MS HPLC-UV
Sensitivity Very High (fg on column)HighModerate to Low
Specificity Very HighHighLow to Moderate
Stereoisomer Resolution Possible with chiral chromatographyPossible with derivatization and specific columnsChallenging
Derivatization Required NoYes (typically silylation)No (but may be used to enhance detection)
Sample Throughput HighModerateHigh
Primary Application Targeted quantification and stereochemical profiling in complex biological matrices.Broad profiling of fatty acids and other volatile compounds.Routine analysis of less complex samples with higher analyte concentrations.

Table 1: Comparative Summary of Analytical Methods for this compound Analysis.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of 9,12,13-TriHOME due to its high sensitivity and selectivity, enabling the analysis of complex biological samples with minimal cleanup.

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is commonly employed to extract and concentrate 9,12,13-TriHOME from biological matrices such as plasma or bronchoalveolar lavage fluid.[1]

  • Reconstitution: The dried extract is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

Instrumentation and Conditions:

  • Liquid Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is often used for rapid separation of diastereomers. For stereoisomer analysis, a chiral column is employed.

    • Column: A C18 column (e.g., Acquity UPLC BEH C18) is suitable for diastereomeric separation.[1]

    • Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • MRM Transitions: Specific precursor-to-product ion transitions for 9,12,13-TriHOME are monitored for selective detection and quantification. For example, a transition of m/z 329.2 → 211.1 has been reported.[2]

Method Validation Data (based on a reported UHPLC-MS/MS method):

Parameter Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 98-120%
Precision (% CV) ≤ 6.1%
Limit of Detection (LOD) 90-98 fg on column

Table 2: Performance characteristics of a validated UHPLC-MS/MS method for TriHOME analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty acids; however, for non-volatile compounds like 9,12,13-TriHOME, a derivatization step is mandatory to increase volatility and thermal stability.

Sample Preparation and Derivatization:

  • Extraction: Similar to LC-MS, extraction from the biological matrix is the first step.

  • Derivatization: The hydroxyl and carboxyl groups of 9,12,13-TriHOME must be derivatized prior to GC-MS analysis. Silylation is a common method, converting the polar functional groups to their trimethylsilyl (TMS) ethers and esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Protocol: The dried extract is incubated with the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

Instrumentation and Conditions:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of the derivatized analytes.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the elution and separation of the derivatized 9,12,13-TriHOME from other sample components.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Note: Specific validation data for the GC-MS analysis of 9,12,13-TriHOME is not as readily available in the literature as for LC-MS/MS. A thorough in-house validation would be required to establish performance characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique compared to mass spectrometry-based methods. However, its application to 9,12,13-TriHOME is limited by the compound's lack of a strong chromophore, resulting in lower sensitivity.

Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: Similar to LC-MS, a gradient of aqueous acid and an organic solvent can be used.

  • UV Detection:

    • Wavelength: Detection is typically performed at low wavelengths (e.g., 200-210 nm) where the carboxyl group exhibits some absorbance. This can lead to interference from other compounds in the sample matrix.

    • Derivatization (Optional): To enhance sensitivity and selectivity, derivatization with a UV-absorbing tag can be employed, but this adds complexity to the sample preparation.

Limitations: The low sensitivity and potential for matrix interference make HPLC-UV less suitable for the analysis of 9,12,13-TriHOME in biological samples where concentrations are typically low. This method may be more applicable to the analysis of bulk material or in vitro reaction products where the analyte concentration is high.

Visualizing the Methodologies

To better understand the workflows and the biological context of 9,12,13-TriHOME, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_hplcuv HPLC-UV Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Biological_Sample->Extraction UHPLC UHPLC Separation (Reversed-Phase or Chiral) Extraction->UHPLC Derivatization Derivatization (Silylation) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UHPLC->MSMS GC GC Separation Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS UV UV Detection (Low Wavelength) HPLC->UV biosynthesis_pathway Linoleic_Acid Linoleic Acid HPODE 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) Epoxy_alcohol 12(S),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoic acid HPODE->Epoxy_alcohol Peroxygenase TriHOME 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHOME) Epoxy_alcohol->TriHOME Epoxide Hydrolase

References

A Comparative Guide to the Metabolomics of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a plant oxylipin, and the methodologies to study its metabolic impact. While direct comparative metabolomics studies on plants overexpressing 9,12,13-THOA are not yet available in the public domain, this document outlines the established biosynthetic pathways, known biological associations, and a hypothetical framework for such a comparative analysis. This guide is intended to equip researchers with the foundational knowledge and experimental design principles necessary to investigate the metabolic function of this and other related oxylipins.

Introduction to this compound (9,12,13-THOA)

This compound (also known as pinellic acid) is an oxygenated fatty acid derivative, classified as an oxylipin.[1][2] Oxylipins are a diverse family of signaling molecules in plants, involved in a wide array of physiological processes, including defense against pathogens and pests, wound healing, and developmental regulation.[3][4] 9,12,13-THOA is synthesized from linoleic acid and has been identified in various plant species, including tomato, where its levels are observed to change during fruit maturation.[5] Understanding the metabolic consequences of altered 9,12,13-THOA levels is crucial for elucidating its precise biological functions.

Biosynthesis of this compound

The biosynthesis of 9,12,13-THOA is a multi-step enzymatic process that begins with the polyunsaturated fatty acid, linoleic acid. The pathway involves the sequential action of lipoxygenase, peroxygenase, and epoxide hydrolase.[6] A simplified representation of this pathway is provided below.

Biosynthesis of 9,12,13-THOA Linoleic Acid Linoleic Acid 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD) 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD) Linoleic Acid->9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD) Lipoxygenase 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD)->12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid Peroxygenase This compound (9,12,13-THOA) This compound (9,12,13-THOA) 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid->this compound (9,12,13-THOA) Epoxide Hydrolase

Biosynthesis of 9,12,13-THOA.

Hypothetical Comparative Metabolomics of 9,12,13-THOA Overexpressing Plants

A comparative metabolomics study would be a powerful approach to understand the global metabolic changes resulting from the overexpression of 9,12,13-THOA. This would typically involve comparing the metabolic profiles of plants genetically engineered to overproduce this compound with their wild-type counterparts.

The quantitative data from such a study would be presented in a clear, tabular format to facilitate comparison. Below is a hypothetical table illustrating how changes in different metabolite classes might be presented.

Metabolite ClassMetaboliteFold Change (Overexpressing/Wild-Type)p-value
Amino Acids Proline1.80.042
Tryptophan2.50.015
Organic Acids Citric Acid0.70.031
Malic Acid0.80.048
Sugars Glucose1.30.050
Fructose1.50.029
Secondary Metabolites Kaempferol3.10.009
Quercetin2.80.011
Salicylic Acid4.20.005
Jasmonic Acid0.50.018

Experimental Protocols

Detailed methodologies are critical for reproducible metabolomics studies. The following sections outline standard protocols for the analysis of oxylipins and other metabolites in plant tissues.

Wild-type and transgenic plants (e.g., Arabidopsis thaliana or Solanum lycopersicum) would be grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C, 60% relative humidity). Tissue samples would be collected at a specific developmental stage, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.

A common method for the extraction of a broad range of metabolites, including oxylipins, is a methyl-tert-butyl ether (MTBE) based extraction.[3]

  • Homogenize 50-100 mg of frozen plant tissue in a pre-chilled mortar with liquid nitrogen.

  • Add 1 mL of a pre-chilled extraction solvent mixture of methanol, MTBE, and water (e.g., 1:3:1 v/v/v).

  • Include internal standards for quantification.

  • Shake vigorously for 30 minutes at 4°C.

  • Add water to induce phase separation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the upper (non-polar) and lower (polar) phases separately.

  • Dry the fractions under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extracts in an appropriate solvent for analysis (e.g., methanol for LC-MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the separation and detection of metabolites.[3]

  • Chromatography: A reverse-phase C18 column is typically used for the separation of metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a wide range of metabolites. Data-dependent or data-independent acquisition modes can be employed for MS/MS fragmentation to aid in metabolite identification.

  • Data Analysis: Raw data is processed using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and quantification. Metabolite identification is performed by comparing retention times and fragmentation patterns with authentic standards or spectral libraries.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a comparative metabolomics study and a hypothetical signaling pathway that could be influenced by 9,12,13-THOA.

Experimental Workflow cluster_Plant_Material Plant Material cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation Wild-Type Plants Wild-Type Plants Harvest & Freeze Harvest & Freeze Wild-Type Plants->Harvest & Freeze Overexpressing Plants Overexpressing Plants Overexpressing Plants->Harvest & Freeze Metabolite Extraction Metabolite Extraction Harvest & Freeze->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

Comparative Metabolomics Workflow.

Hypothetical Signaling Pathway Overexpression_THOA Increased 9,12,13-THOA Receptor_Binding Receptor Binding Overexpression_THOA->Receptor_Binding Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor_Binding->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Metabolic_Shift Metabolic Shift Gene_Expression->Metabolic_Shift Defense_Response Enhanced Defense Response Metabolic_Shift->Defense_Response Developmental_Changes Altered Development Metabolic_Shift->Developmental_Changes

Hypothetical 9,12,13-THOA Signaling.

Conclusion and Future Directions

While the direct effects of 9,12,13-THOA overexpression on the plant metabolome have not yet been published, the tools and methodologies are well-established to conduct such an investigation. A comparative metabolomics approach, as outlined in this guide, would be a critical step in moving beyond the identification of this compound to a deeper understanding of its function in plant biology. Future research should focus on generating and analyzing transgenic plants with altered 9,12,13-THOA levels to uncover its role in signaling pathways and its potential for applications in crop improvement and the development of novel bioactive compounds.

References

A Researcher's Guide to Assessing the Specificity of Antibodies for 9,12,13-Trihydroxy-10-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This is particularly critical when targeting small lipid molecules like 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, due to the potential for cross-reactivity with structurally similar lipids. 9,12,13-THOA is a polyunsaturated fatty acid derived from the enzymatic oxidation of linoleic acid and has been noted for its role in various biological processes, including potential anti-inflammatory and antimicrobial activities.[1][2]

Currently, publicly available data on commercially available antibodies highly specific to 9,12,13-THOA is scarce, underscoring the challenges in developing immunoassays for such small molecules that may only differ by the position of hydroxyl groups or double bonds.[3] This guide provides a framework for the objective comparison of the performance of putative anti-9,12,13-THOA antibodies, complete with the necessary supporting experimental data and protocols that should be demanded from any commercial supplier.

Comparative Performance Data

A crucial aspect of antibody validation is the quantitative assessment of its binding characteristics. The following tables present a hypothetical comparison of two putative monoclonal antibodies, mAb-A and mAb-B, against 9,12,13-THOA.

Table 1: Binding Affinity and Sensitivity

ParameterAntibody mAb-AAntibody mAb-B
Antigen 9,12,13-THOA9,12,13-THOA
Isotype IgG1IgG2a
Affinity (KD) 1.2 x 10-9 M5.5 x 10-9 M
Assay Range 0.5 - 100 ng/mL1.0 - 250 ng/mL
Limit of Detection 0.25 ng/mL0.75 ng/mL
Sensitivity (IC50) 10 ng/mL25 ng/mL

Data presented is hypothetical and for illustrative purposes.

Table 2: Cross-Reactivity Profile

The specificity of an antibody is defined by its ability to distinguish its target antigen from other structurally related molecules. The following table illustrates the cross-reactivity of our hypothetical antibodies with other oxidized linoleic acid metabolites.

Potential Cross-ReactantStructural Similarity% Cross-Reactivity (mAb-A)% Cross-Reactivity (mAb-B)
9,12,13-THOA Target Analyte 100% 100%
9(S)-HODEPrecursor< 0.1%< 0.5%
13(S)-HODEPrecursor< 0.1%< 0.5%
9,10-DiHOMERelated Metabolite< 1.0%< 2.5%
12,13-DiHOMERelated Metabolite< 1.0%< 3.0%
Linoleic AcidParent Molecule< 0.01%< 0.01%
Arachidonic AcidOther PUFA< 0.01%< 0.01%

Data is hypothetical. Cross-reactivity is determined by competitive ELISA and calculated as (IC50 of 9,12,13-THOA / IC50 of cross-reactant) x 100. A lower percentage indicates higher specificity.

Experimental Protocols

Detailed methodologies are essential for the independent verification of antibody performance.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and effective method for quantifying small molecules and assessing antibody specificity.

Protocol:

  • Plate Coating: A microtiter plate is coated with a conjugate of 9,12,13-THOA and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction: In a separate set of tubes, a fixed concentration of the anti-9,12,13-THOA antibody is pre-incubated with varying concentrations of either the 9,12,13-THOA standard or the sample to be tested.

  • Incubation: The antibody-antigen mixtures are then added to the coated plate. Free 9,12,13-THOA in the solution will compete with the plate-bound 9,12,13-THOA for binding to the limited amount of antibody.

  • Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. This is followed by the addition of a substrate that produces a colorimetric signal.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of 9,12,13-THOA in the sample. A standard curve is generated to determine the concentration in unknown samples.

Western Blotting for Specificity Assessment

While less common for small lipids alone, Western blotting can be used to assess an antibody's specificity if the lipid is conjugated to a protein or to ensure the antibody does not cross-react with cellular proteins.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to produce or be treated with 9,12,13-THOA.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-9,12,13-THOA antibody.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. A specific antibody should ideally show no strong bands, indicating no cross-reactivity with proteins.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the true target of an antibody and any off-target binding proteins.

Protocol:

  • Immunoprecipitation: Incubate the anti-9,12,13-THOA antibody with a cell lysate. The antibody will bind to its target.

  • Complex Pull-down: Use protein A/G beads to pull down the antibody-antigen complex.

  • Elution and Digestion: Elute the bound proteins and digest them into smaller peptides.

  • Mass Spectrometry: Analyze the peptides by mass spectrometry to identify the proteins that were bound by the antibody.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of 9,12,13-THOA and the workflow for assessing antibody specificity.

G cluster_pathway Biosynthesis of 9,12,13-THOA Linoleic Acid Linoleic Acid Lipoxygenase Lipoxygenase Linoleic Acid->Lipoxygenase Hydroperoxy Intermediate Hydroperoxy Intermediate Lipoxygenase->Hydroperoxy Intermediate Peroxygenase Peroxygenase Hydroperoxy Intermediate->Peroxygenase 9,12,13-THOA 9,12,13-THOA Peroxygenase->9,12,13-THOA

Caption: Simplified enzymatic pathway for the synthesis of 9,12,13-THOA from linoleic acid.[1]

G cluster_workflow Antibody Specificity Assessment Workflow start Putative Anti-9,12,13-THOA Antibody elisa Competitive ELISA start->elisa wb Western Blot start->wb ipms IP-Mass Spectrometry start->ipms data Quantitative Data (Affinity, Sensitivity, Cross-Reactivity) elisa->data wb->data ipms->data

Caption: Key experimental workflows for the comprehensive validation of antibody specificity.

References

A Comparative Analysis of the Antifungal Efficacy of Pinellia ternata Extract and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of extracts from Pinellia ternata, the plant source of Pinellic acid, against commercial fungicides. Due to a lack of available data on the antifungal properties of purified Pinellic acid, this document focuses on the performance of Pinellia ternata root extract as reported in scientific literature. The findings are intended to inform researchers on the potential, or lack thereof, of this natural product in the context of established antifungal agents.

Executive Summary

Current research into the antifungal properties of Pinellia ternata root extract presents a challenging case for its development as a viable fungicide. A key study directly comparing its efficacy against the commercial fungicide cyproconazole found that the extract not only lacked inhibitory effects but appeared to promote the growth of the tested fungus, Colletotrichum higginsianum. This is in stark contrast to the complete inhibition demonstrated by cyproconazole at a lower concentration. While other fractions of Pinellia ternata have shown moderate antifungal effects in separate studies, the direct comparison data available for the root extract is not promising. This guide will delve into the experimental data, outline the methodologies used, and visualize the known mechanisms of action for the commercial fungicide discussed.

Quantitative Data Summary

The following table summarizes the comparative antifungal efficacy between Pinellia ternata root extract and the commercial fungicide cyproconazole against Colletotrichum higginsianum.

CompoundTarget FungusConcentrationObserved EffectSource
Pinellia ternata Root ExtractColletotrichum higginsianum100 µg/mLNo antifungal activity; promoted fungal growth[1]
CyproconazoleColletotrichum higginsianum50 µg/mLTotal inhibition of fungal growth[1]

Experimental Protocols

The data presented in this guide is based on the following experimental methodology:

Mycelial Growth Rate Assay:

  • Preparation of Test Plates: Potato Dextrose Agar (PDA) was amended with the test compounds (Pinellia ternata root extract or cyproconazole) at the desired concentrations. A control group of PDA plates with 1% DMSO (the solvent for the extract) was also prepared.

  • Inoculation: A mycelial plug of the target fungus, Colletotrichum higginsianum, was placed at the center of each PDA plate.

  • Incubation: The inoculated plates were incubated under conditions suitable for fungal growth.

  • Data Collection: The radial growth of the fungal mycelium was measured at regular intervals.

  • Analysis: The growth rate in the presence of the test compounds was compared to the growth rate in the control plates to determine the percentage of inhibition. Total inhibition is noted when no mycelial growth is observed beyond the initial plug.

Visualizing Mechanisms and Workflows

To further understand the context of this comparison, the following diagrams illustrate a typical experimental workflow for antifungal testing and the known mechanism of action for the commercial fungicide, cyproconazole. As the antifungal mechanism of Pinellia ternata extract is not well-defined and appears to be inactive against C. higginsianum, a specific pathway diagram is not provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compounds (Pinellia Extract / Fungicide) amend_media Amend Media with Test Compounds prep_compound->amend_media prep_media Prepare Fungal Growth Media (e.g., PDA) prep_media->amend_media prep_fungus Culture Target Fungus (e.g., C. higginsianum) inoculate Inoculate Plates with Fungal Plug prep_fungus->inoculate amend_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate determine_mic Determine MIC (if applicable) calculate->determine_mic

Experimental workflow for antifungal susceptibility testing.

cyproconazole_moa cluster_fungal_cell Fungal Cell lanosterol Lanosterol c14_demethylase 14-alpha-demethylase (Erg11p) lanosterol->c14_demethylase demethylation ergosterol Ergosterol c14_demethylase->ergosterol cell_membrane Fungal Cell Membrane (Integrity Compromised) ergosterol->cell_membrane essential component cyproconazole Cyproconazole cyproconazole->inhibition inhibition->c14_demethylase Inhibits

Mechanism of action of Cyproconazole.

Conclusion

Based on the available direct comparative data, Pinellia ternata root extract does not demonstrate antifungal efficacy against Colletotrichum higginsianum and, in fact, may promote its growth. In contrast, the commercial fungicide cyproconazole is highly effective at a lower concentration. While the possibility remains that other compounds within Pinellia ternata or different extraction methods could yield antifungal activity, the current evidence does not support the use of the tested root extract as a viable antifungal agent. Further research focusing on the isolation and testing of individual compounds from Pinellia ternata, including Pinellic acid, is necessary to fully assess its potential in antifungal applications.

References

Validating 9,12,13-Trihydroxy-10-octadecenoic Acid as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate detection of plant stress is paramount for ensuring crop health and productivity. While numerous biomarkers exist, emerging evidence suggests that 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), an oxylipin derived from lipid peroxidation, holds promise as a sensitive indicator of plant stress. This guide provides a comparative analysis of 9,12,13-THOA against established plant stress biomarkers, supported by experimental data and detailed protocols to aid in its validation and application.

Performance Comparison of Plant Stress Biomarkers

The efficacy of a biomarker is determined by its sensitivity, specificity, and the speed of its response to a given stressor. While established biomarkers like proline and abscisic acid (ABA) are widely used, 9,12,13-THOA and other oxylipins may offer advantages in specific contexts. The following table summarizes the performance of these biomarkers under various stress conditions. Note: Direct comparative quantitative data for 9,12,13-THOA against other biomarkers is still emerging in the scientific literature. The data presented here is a synthesis of typical responses observed in independent studies and should be a starting point for further investigation.

BiomarkerStress TypeTypical Fold Change (Stressed vs. Control)Response TimeAdvantagesLimitations
9,12,13-THOA Biotic (Pathogen), WoundingHigh (Varies significantly with pathogen)RapidDirect indicator of lipid peroxidation and cell damage.Less studied for abiotic stress; requires sensitive analytical methods.
Proline Drought, Salinity10-100 foldModerate to SlowWell-established; robust accumulation under osmotic stress.Can be a general stress indicator, lacking specificity.
Abscisic Acid (ABA) Drought, Salinity5-50 foldRapidKey signaling molecule; early indicator of water deficit.Can be influenced by developmental stage and other hormones.
Antioxidant Enzymes (e.g., SOD, CAT) Heavy Metals, Oxidative Stress2-10 fold (activity)Rapid to ModerateDirectly reflects the cellular response to oxidative damage.Enzyme activity can be transient and influenced by multiple factors.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methodological approach is crucial for the validation of any biomarker.

Biosynthesis of 9,12,13-THOA in Response to Stress

Plant stress, whether from pathogen attack or physical wounding, triggers the release of polyunsaturated fatty acids from cell membranes. These fatty acids then enter the oxylipin biosynthesis pathway. The formation of 9,12,13-THOA is a multi-step enzymatic process.[1]

9,12,13-THOA Biosynthesis Pathway Stress Plant Stress (e.g., Pathogen, Wounding) PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Stress->PUFA releases LOX Lipoxygenase (LOX) PUFA->LOX HPODE 9-Hydroperoxyoctadecadienoic acid (9-HPODE) LOX->HPODE catalyzes formation of Peroxygenase Peroxygenase HPODE->Peroxygenase Epoxide Epoxy-hydroxy-octadecenoic acid Peroxygenase->Epoxide catalyzes formation of EH Epoxide Hydrolase Epoxide->EH THOA This compound (9,12,13-THOA) EH->THOA catalyzes formation of

Biosynthesis of 9,12,13-THOA under stress.
Experimental Workflow for Biomarker Validation

A robust experimental workflow is essential to compare the performance of 9,12,13-THOA with other biomarkers. This involves subjecting plants to controlled stress conditions and quantifying the respective biomarkers over a time course.

Experimental Workflow for Biomarker Validation cluster_stress Stress Application cluster_sampling Sampling cluster_analysis Biomarker Quantification cluster_comparison Data Analysis Stress_Condition Controlled Stress (e.g., Drought, Salinity, Pathogen) Time_Course Time-Course Sampling (e.g., 0, 6, 12, 24, 48 hours) Stress_Condition->Time_Course Control_Condition Control Condition Control_Condition->Time_Course THOA_Analysis 9,12,13-THOA (LC-MS/MS) Time_Course->THOA_Analysis Proline_Analysis Proline (Spectrophotometry) Time_Course->Proline_Analysis ABA_Analysis Abscisic Acid (LC-MS/MS) Time_Course->ABA_Analysis Enzyme_Analysis Antioxidant Enzymes (Activity Assays) Time_Course->Enzyme_Analysis Data_Comparison Comparative Statistical Analysis (Fold change, Time-course correlation) THOA_Analysis->Data_Comparison Proline_Analysis->Data_Comparison ABA_Analysis->Data_Comparison Enzyme_Analysis->Data_Comparison

Workflow for comparative biomarker validation.

Experimental Protocols

Accurate quantification is key to validating a biomarker. The following are summarized protocols for the measurement of 9,12,13-THOA and other common plant stress biomarkers.

Quantification of 9,12,13-THOA using LC-MS/MS

This protocol is adapted from a method for the analysis of trihydroxyoctadecenoic acids.[2]

1. Sample Preparation:

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract with a suitable solvent mixture (e.g., isopropanol/ethyl acetate) containing an internal standard.

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both with a small percentage of formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transition for 9,12,13-THOA is m/z 329.2 -> 211.0.[2]

Quantification of Proline

This is a widely used spectrophotometric method.

1. Sample Preparation:

  • Homogenize fresh plant tissue in aqueous sulfosalicylic acid.

  • Centrifuge and collect the supernatant.

2. Assay:

  • Mix the supernatant with acid-ninhydrin and glacial acetic acid.

  • Boil the mixture, then cool on ice.

  • Extract the chromophore with toluene.

  • Measure the absorbance of the toluene layer at 520 nm.

  • Quantify using a standard curve prepared with known concentrations of proline.

Quantification of Abscisic Acid (ABA)

Similar to 9,12,13-THOA, ABA is typically quantified using LC-MS/MS.

1. Sample Preparation:

  • Follow a similar extraction procedure as for 9,12,13-THOA, often using an acidic solvent mixture (e.g., methanol/water/acetic acid).

  • Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient of acidified water and methanol or acetonitrile.

  • Mass Spectrometry: Operate in negative ion mode with MRM. A common transition for ABA is m/z 263.1 -> 153.1.

Measurement of Antioxidant Enzyme Activity

The activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) is measured using spectrophotometric assays.

1. Superoxide Dismutase (SOD) Activity:

  • This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • The reaction mixture contains plant protein extract, methionine, NBT, and riboflavin.

  • The reaction is initiated by light, and the absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

2. Catalase (CAT) Activity:

  • This assay measures the decomposition of hydrogen peroxide (H₂O₂).

  • The reaction is initiated by adding plant protein extract to a solution of H₂O₂ in a suitable buffer.

  • The decrease in absorbance at 240 nm is monitored over time. The enzyme activity is calculated using the extinction coefficient of H₂O₂.

Conclusion

9,12,13-THOA presents a promising avenue for the development of a sensitive and specific biomarker for certain types of plant stress, particularly those involving direct cellular damage. Its position as a direct product of lipid peroxidation suggests it may provide a more immediate and less ambiguous signal compared to some general stress indicators. However, more extensive comparative studies are required to fully validate its performance across a wider range of plant species and stress conditions. The protocols and workflows outlined in this guide provide a framework for researchers to conduct such validation studies, ultimately contributing to a more nuanced and effective toolkit for monitoring plant health.

References

Unraveling the Cellular Response to 9,12,13-Trihydroxy-10-octadecenoic Acid: A Comparative Guide to Potential Gene Regulatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is an oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid. While the biological functions of many linoleic acid metabolites are well-documented, the specific effects of 9,12,13-THOA on cellular signaling and differential gene expression remain largely unexplored. To date, no comprehensive transcriptomic studies have been published that detail the global changes in gene expression following treatment with 9,12,13-THOA.

This guide provides a comparative analysis of potential signaling pathways that 9,12,13-THOA may modulate, based on the known mechanisms of similar lipid molecules. We present two primary hypothetical pathways: activation of Peroxisome Proliferator-Activated Receptors (PPARs) and signaling through G-protein coupled receptors (GPCRs), specifically the G12/13 family. This document aims to furnish researchers with a foundational understanding and a practical framework for investigating the bioactivity of this intriguing molecule.

Biosynthesis of this compound

9,12,13-THOA is synthesized from linoleic acid through a series of enzymatic reactions. The initial step is catalyzed by lipoxygenase, which introduces a hydroperoxy group to the linoleic acid backbone. This is followed by the action of a peroxygenase and an epoxide hydrolase, which ultimately results in the formation of the trihydroxy fatty acid.[1]

Comparative Analysis of Potential Signaling Pathways

Given the structural similarities of 9,12,13-THOA to other known lipid signaling molecules, two primary pathways are proposed as potential mediators of its effects on gene expression. The following table provides a high-level comparison of these hypothetical pathways.

FeaturePeroxisome Proliferator-Activated Receptor (PPAR) PathwayG-Protein Coupled Receptor (GPCR) G12/13 Pathway
Receptor Type Nuclear Hormone ReceptorSeven-Transmembrane Receptor
Cellular Location of Receptor Primarily Nucleus and CytoplasmPlasma Membrane
Mechanism of Action Ligand-activated transcription factorLigand binding initiates an intracellular signaling cascade
Primary Downstream Effectors Retinoid X Receptor (RXR), PPAR Response Elements (PPREs) in DNAGα12/13 subunits, RhoGEFs, RhoA
Key Cellular Outcomes Regulation of lipid and glucose metabolism, inflammationCytoskeletal reorganization, cell migration, proliferation, smooth muscle contraction
Evidence for Involvement Other oxidized linoleic acid metabolites are known PPAR ligands.[2]Many lipid signaling molecules activate GPCRs. The G12/13 pathway is a common transducer of lipid signals.[3][4]

Hypothetical Signaling Pathway 1: PPAR Activation

Several metabolites of linoleic acid are known to be endogenous ligands for PPARs, a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in metabolism and inflammation.[2][5][6] It is plausible that 9,12,13-THOA could also function as a PPAR agonist.

Upon entering the cell, 9,12,13-THOA could bind to and activate a PPAR isoform (PPARα, PPARβ/δ, or PPARγ). This activation would lead to the heterodimerization of the PPAR with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

PPAR_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THOA 9,12,13-THOA PPAR PPAR THOA->PPAR Cell_Membrane Cell Membrane Cytoplasm Cytoplasm PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Nucleus Nucleus Gene_Expression Target Gene Expression PPRE->Gene_Expression

Hypothetical PPAR activation pathway for 9,12,13-THOA.

Hypothetical Signaling Pathway 2: GPCR G12/13 Activation

Lipid molecules frequently act as extracellular ligands for G-protein coupled receptors (GPCRs).[7][8] 9,12,13-THOA could potentially bind to a specific GPCR on the cell surface, leading to the activation of the G12/13 family of G proteins.

Upon ligand binding, the GPCR would catalyze the exchange of GDP for GTP on the Gα12 or Gα13 subunit. The activated Gα subunit then dissociates from the Gβγ dimer and interacts with downstream effectors, most notably Rho guanine nucleotide exchange factors (RhoGEFs).[4] These RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA is a central regulator of the actin cytoskeleton and cell motility, and also influences gene expression through various downstream pathways.[9]

GPCR_G12_13_Pathway cluster_membrane Plasma Membrane THOA 9,12,13-THOA GPCR GPCR THOA->GPCR G12_13 Gα12/13 GPCR->G12_13 activates RhoGEF RhoGEF G12_13->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Gene_Expression Gene Expression (e.g., via SRF/MRTF) ROCK->Gene_Expression

Hypothetical GPCR G12/13 activation pathway for 9,12,13-THOA.

Proposed Experimental Protocol for Investigating Differential Gene Expression

To elucidate the effects of 9,12,13-THOA on gene expression, a transcriptomic analysis using RNA sequencing (RNA-seq) is recommended. The following protocol outlines a general workflow for such an experiment.

1. Cell Culture and Treatment:

  • Select an appropriate cell line based on biological relevance (e.g., macrophages for inflammation studies, hepatocytes for metabolic studies).
  • Culture cells to ~80% confluency in standard conditions.
  • Treat cells with varying concentrations of 9,12,13-THOA (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., ethanol or DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
  • Include at least three biological replicates for each treatment condition.

2. RNA Isolation and Quality Control:

  • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and RNA Sequencing:

  • Prepare RNA-seq libraries from the isolated RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in response to 9,12,13-THOA treatment compared to the vehicle control.
  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontologies.

Cell_Culture [label="1. Cell Culture\n& Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Isolation [label="2. RNA Isolation\n& QC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Library_Prep [label="3. Library Preparation\n& Sequencing", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="4. Bioinformatic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DGE [label="Differential Gene\nExpression Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Analysis [label="Pathway & GO\nEnrichment Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Culture -> RNA_Isolation; RNA_Isolation -> Library_Prep; Library_Prep -> Data_Analysis; Data_Analysis -> DGE; Data_Analysis -> Pathway_Analysis; }

General experimental workflow for transcriptomic analysis.

Conclusion

While direct experimental data on the differential gene expression in response to 9,12,13-THOA is currently lacking, this guide provides a comparative framework of plausible signaling pathways and a detailed experimental protocol to facilitate future research. By investigating the potential roles of the PPAR and GPCR G12/13 pathways, the scientific community can begin to unravel the biological significance of this linoleic acid metabolite and its potential as a modulator of cellular function and a target for therapeutic development. The proposed experimental workflow offers a robust starting point for generating the much-needed transcriptomic data to validate these hypotheses and uncover novel biological activities of 9,12,13-THOA.

References

Safety Operating Guide

Navigating the Disposal of 9,12,13-Trihydroxy-10-octadecenoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 9,12,13-Trihydroxy-10-octadecenoic acid, ensuring the protection of personnel and the environment.

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations is paramount.[1] The following procedures are based on currently available safety data.

Key Chemical Properties for Disposal Consideration

To facilitate a clear understanding of the disposal requirements, the following table summarizes the key characteristics of this compound relevant to its handling and disposal.

PropertyValue/ClassificationCitation
Hazard Classification Not classified as hazardous according to 1272/2008[1]
Hazard Pictograms Not applicable[1]
Signal Words Not applicable[1]
Hazard Statements Not applicable[1]
Waste Classification Not classified as hazardous waste[1]

Step-by-Step Disposal and Decontamination Procedures

The appropriate disposal method for this compound depends on the nature and scale of the waste. Whether dealing with residual amounts from experimental use or managing a spill, the following protocols provide clear guidance.

Routine Disposal of Unused Product and Contaminated Materials

For the disposal of expired or unused this compound and materials contaminated with it (e.g., pipette tips, gloves, and containers), follow these steps:

  • Collection : Collect waste material in a designated, well-sealed container.

  • Labeling : Clearly label the waste container with the chemical name.

  • Consult Local Regulations : Always consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal requirements.[1]

  • Disposal : The recommended disposal method is landfill.[1] Do not discharge into sewers.[1]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure safety.

For Small Spills:

  • Wipe : Absorb the spill with a cloth or other suitable absorbent material.[1]

  • Clean : Decontaminate the spill area by flushing with water.[1]

  • Dispose : Dispose of the absorbent material in the designated waste container as described above.

For Large Spills:

  • Contain : Cover the spill with an inert absorbent material such as sand or earth to contain it.[1]

  • Collect : Carefully collect the absorbed material into a suitable waste container.[1]

  • Dispose : Seal and label the container and dispose of it in accordance with local regulations, typically via landfill.[1]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated spill Spill start->spill Spill Occurs routine Routine Experimental Waste start->routine Routine Use small_spill Small Spill spill->small_spill Small large_spill Large Spill spill->large_spill Large collect_waste Collect in sealed container routine->collect_waste wipe_up Wipe up with cloth small_spill->wipe_up absorb Cover with sand/earth large_spill->absorb flush Flush area with water wipe_up->flush collect Collect absorbed material absorb->collect landfill Dispose via Landfill (Consult Local Regulations) collect->landfill flush->landfill collect_waste->landfill

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 9,12,13-Trihydroxy-10-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9,12,13-Trihydroxy-10-octadecenoic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 97134-11-7). The following procedures ensure safe operational handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended:

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling fatty or oily substances.[2][3]To prevent skin contact. Nitrile offers excellent resistance to chemicals and oils.[2][3][4][5][6]
Eye and Face Protection Safety glasses with side shields or safety gogglesANSI Z87.1-compliantTo protect eyes from potential splashes.[3][4][6]
Face shieldTo be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.[3][4][6]Provides a broader area of protection for the face.[4][6]
Body Protection Laboratory coatStandard cotton or polyester/cotton blendTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredIn extreme work situations where inhalation risk is high, consult with safety professionals.[1]The substance is not classified as hazardous upon assessment.[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experimental procedures is critical for safety and maintaining the integrity of the compound.

Experimental Protocol: General Handling and Solution Preparation

The following is a general protocol for handling this compound, which is often supplied in a solution or as a pure substance.[7]

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol)[8]

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Fume hood or ventilated workspace

  • Appropriate storage containers

Procedure:

  • Receiving and Storage:

    • Upon receipt, verify the integrity of the container.

    • Store the compound in a freezer, as recommended for long-term stability.[7] It should be stored in a dry, cool, and well-ventilated area.[1]

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Conduct all handling procedures in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols.[1]

  • Preparation of Stock Solution (if starting from a solid):

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • In a fume hood, add the appropriate volume of solvent to the weighed compound to achieve the desired concentration.

    • Cap the container tightly and vortex until the solid is completely dissolved.

  • Working with Solutions:

    • Use calibrated pipettes with sterile, disposable tips for all transfers to ensure accuracy and prevent cross-contamination.

    • Keep containers well-closed when not in use.[1]

  • Post-Procedure:

    • Properly label and store all prepared solutions.

    • Clean the work area thoroughly.

    • Dispose of all contaminated disposables according to the disposal plan.

Operational Workflow Diagram

OperationalWorkflow cluster_receipt Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Freezer Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Clean Clean Work Area Use->Clean Dispose Dispose of Waste Use->Dispose Clean->Dispose

Caption: Operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is straightforward as it is not classified as hazardous waste.[1] However, local regulations must always be considered.[1]

Waste TypeDisposal Method
Unused Product The product is not typically recycled.[1] Dispose of in accordance with local, state, and federal regulations. Landfill disposal is a common option.[1]
Contaminated Disposables (e.g., pipette tips, gloves) Collect in a designated waste container and dispose of as solid laboratory waste.
Empty Containers Rinse with an appropriate solvent. Dispose of the rinsed container with regular laboratory glass or plastic waste, depending on the material.
Small Spills Wipe up with a cloth or absorbent material.[1] Clean the spill area with water.[1] Dispose of the contaminated cloth as solid waste.
Large Spills Cover the spill with an inert absorbent material such as sand or earth.[1] Collect the material into a suitable container for disposal.[1]

Disposal and Spill Cleanup Diagram

DisposalPlan cluster_waste Routine Disposal cluster_spill Spill Cleanup Unused Unused Product Landfill Landfill Unused->Landfill Follow Local Regulations Contaminated Contaminated Disposables SolidWaste Solid Waste Contaminated->SolidWaste Designated Container Spill Spill Occurs SmallSpill Small Spill Spill->SmallSpill Minor LargeSpill Large Spill Spill->LargeSpill Major Wipe Wipe with Cloth SmallSpill->Wipe Cover Cover with Sand/Earth LargeSpill->Cover Wipe->SolidWaste Collect Collect Material Cover->Collect Collect->Landfill

Caption: Disposal and spill cleanup plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,12,13-Trihydroxy-10-octadecenoic acid
Reactant of Route 2
9,12,13-Trihydroxy-10-octadecenoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。